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  • Product: 8-(Piperazin-1-yl)quinoline dihydrochloride
  • CAS: 1177353-50-2

Core Science & Biosynthesis

Foundational

8-(Piperazin-1-yl)quinoline dihydrochloride chemical properties and structure

An In-depth Technical Guide to 8-(Piperazin-1-yl)quinoline Dihydrochloride: Chemical Properties, Structure, and Synthesis This technical guide provides a comprehensive overview of 8-(Piperazin-1-yl)quinoline dihydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-(Piperazin-1-yl)quinoline Dihydrochloride: Chemical Properties, Structure, and Synthesis

This technical guide provides a comprehensive overview of 8-(Piperazin-1-yl)quinoline dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By leveraging the established pharmacological importance of both the quinoline and piperazine scaffolds, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization, providing a foundational resource for its application in scientific research.

Physicochemical and Structural Properties

8-(Piperazin-1-yl)quinoline dihydrochloride is the salt form of the parent compound, enhancing its stability and solubility in aqueous media, which is a critical attribute for biological screening and formulation studies. The core structure consists of a piperazine ring attached to the 8-position of a quinoline nucleus.

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1177353-50-2[1]
Molecular Formula C₁₃H₁₇Cl₂N₃Calculated
Molecular Weight 302.20 g/mol Calculated
Appearance Expected to be a solid, likely off-white to yellow crystalline powder.Inferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred from salt form
Structural Analysis

The structure of 8-(Piperazin-1-yl)quinoline features two key heterocyclic systems. The quinoline ring is an aromatic bicyclic system that is a privileged scaffold in numerous FDA-approved drugs.[2] The piperazine ring is a common pharmacophore known to improve pharmacokinetic properties and provide a point for further chemical modification.[3]

The "dihydrochloride" designation is of critical structural importance. It indicates that two basic nitrogen atoms in the molecule have been protonated by hydrochloric acid. These are:

  • The nitrogen atom within the quinoline ring (pKa ~4.85).[2]

  • The distal nitrogen atom (N4) of the piperazine ring, which is more basic than the nitrogen atom directly attached to the electron-withdrawing quinoline ring.

This dual protonation results in a dicationic species with two chloride counter-ions, significantly increasing the compound's polarity and aqueous solubility.

G start_materials Starting Materials (8-Bromoquinoline, Piperazine) reaction Nucleophilic Aromatic Substitution (SₙAr) start_materials->reaction Heat in Solvent (e.g., DMF, Dioxane) workup Aqueous Work-up (Extraction) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification free_base Free Base Product 8-(Piperazin-1-yl)quinoline purification->free_base salt_formation Salt Formation (HCl in Ether/IPA) free_base->salt_formation final_product Final Product Dihydrochloride Salt salt_formation->final_product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 8-Bromoquinoline

This protocol is a self-validating system based on established methodologies for analogous compounds. [4][5]The progress can be monitored at each stage to ensure the reaction proceeds as expected.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Piperazine (5.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane/Triethylamine solvent system

  • 4M HCl in 1,4-Dioxane or Diethyl Ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-bromoquinoline (1.0 equiv) and piperazine (5.0 equiv). Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 8-bromoquinoline.

    • Rationale: Using a 5-fold excess of piperazine ensures it acts as both the nucleophile and the acid scavenger, driving the reaction to completion. DMF is a suitable polar aprotic solvent that can dissolve the reactants and withstand the required reaction temperature.

  • Reaction: Heat the mixture to 110-120 °C and stir for 12-24 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 90:10:1 mixture of DCM/Methanol/Ammonium Hydroxide. The disappearance of the 8-bromoquinoline spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with dichloromethane (3x). Combine the organic layers and wash with water, followed by brine.

    • Rationale: The aqueous work-up removes the excess piperazine, DMF, and piperazine hydrobromide salt.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane containing 1% triethylamine.

    • Rationale: Chromatography removes any unreacted starting material and side products. The addition of triethylamine to the eluent prevents the basic product from tailing on the acidic silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add 4M HCl in dioxane (2.2 equiv) dropwise with stirring.

  • Isolation: The dihydrochloride salt will precipitate. Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford 8-(Piperazin-1-yl)quinoline dihydrochloride as a solid.

Analytical Characterization

Confirmation of the structure and assessment of purity are performed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will confirm the presence of all protons. Expected signals include multiplets in the aromatic region (δ 7.0-9.0 ppm) for the six quinoline protons and two sets of signals in the aliphatic region (δ 3.0-4.0 ppm) for the eight piperazine protons. The protonation of the nitrogens will cause a downfield shift of adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show distinct signals for each of the 13 unique carbon atoms in the molecule, confirming the carbon skeleton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight and purity. In positive electrospray ionization (ESI+) mode, the free base will show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 214.13.

Applications in Research and Drug Development

The 8-(Piperazin-1-yl)quinoline scaffold is a platform for generating diverse molecular libraries for biological screening. The known pharmacological activities of related quinoline-piperazine hybrids suggest several promising avenues for investigation. [6]

  • Antimalarial Agents: The 4-aminoquinoline core is central to many antimalarial drugs, including chloroquine. [7]The 7-chloro-4-(piperazin-1-yl)quinoline is a key intermediate in the synthesis of piperaquine. [4][8]Derivatives of the 8-substituted isomer could be explored for activity against drug-resistant malaria strains.

  • Anticancer Therapeutics: Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways, such as VEGFR-II. [6]The piperazine moiety can be functionalized to introduce pharmacophores that target specific kinases or receptors.

  • Neurodegenerative Disease Modulators: 8-hydroxyquinoline derivatives are well-known for their metal-chelating properties and have been investigated for the treatment of diseases like Alzheimer's and Parkinson's. [9]While this compound lacks the 8-hydroxyl group, its structural similarity makes it a candidate for modification into novel neuroprotective agents.

  • Antibacterial Agents: The quinoline ring is a core component of quinolone antibiotics. Novel hybrids incorporating the piperazine moiety have shown promise against various Gram-positive and Gram-negative bacteria. [3][7] The dihydrochloride salt form is particularly advantageous for these applications, as its enhanced solubility facilitates handling and preparation of stock solutions for high-throughput screening and other in vitro and in vivo assays.

Safety and Handling

8-(Piperazin-1-yl)quinoline dihydrochloride should be handled with standard laboratory precautions. As with any novel chemical compound, it should be treated as potentially hazardous. [10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to a comprehensive Safety Data Sheet (SDS) for detailed handling and disposal information. [11]

Conclusion

8-(Piperazin-1-yl)quinoline dihydrochloride is a versatile and valuable chemical entity for medicinal chemistry and drug discovery. Its structure combines two pharmacologically significant heterocycles, and its synthesis is achievable through robust and well-understood chemical reactions. The dihydrochloride salt form offers practical advantages for research applications due to its improved solubility and stability. This guide provides the foundational knowledge required for scientists to synthesize, characterize, and utilize this compound in the development of next-generation therapeutic agents.

References

  • Echemi. 16840 8-(Piperazin-1-yl)quinoline dihydrochloride for Sale.
  • ChemicalBook. 7,8-dibromo-9-methyl-2-(piperazin-1-yl)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline hydrochloride.
  • Ben-Tama, A., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 704-711.
  • ChemScene. 7-Fluoro-8-(piperazin-1-yl)quinoline.
  • PubChem. SID 245722800.
  • Anzini, M., et al. (1993). SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. HETEROCYCLES, 36(5), 1065.
  • Royal Society of Chemistry. Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a.
  • CORE. Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.
  • SpectraBase. 5-(4-Benzenesulfonyl-piperazin-1-yl)-8-nitro-quinoline.
  • MedchemExpress.com. Safety Data Sheet - 7-Chloro-4-(piperazin-1-yl)quinoline.
  • Badr, S. M., et al. (2022). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. European Journal of Medicinal Chemistry, 238, 114464.
  • Google Patents. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • CymitQuimica. CAS 837-52-5: 7-chloro-4-piperazin-1-yl-quinoline.
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline.
  • Benchchem. discovery and development of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 607742-69-8 | 3-(Phenylsulfonyl)-8-(piperazin-1-yl)quinoline.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6).

Sources

Foundational

The Architecture of Therapeutic Potential: A Technical Guide to the Synthesis of Novel Quinoline-Piperazine Hybrids

Abstract The fusion of quinoline and piperazine moieties has emerged as a highly fruitful strategy in modern medicinal chemistry, yielding a plethora of hybrid molecules with significant therapeutic potential. These scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fusion of quinoline and piperazine moieties has emerged as a highly fruitful strategy in modern medicinal chemistry, yielding a plethora of hybrid molecules with significant therapeutic potential. These scaffolds are cornerstones in the development of novel agents targeting a wide array of diseases, including cancer, malaria, bacterial infections, and tuberculosis.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic pathways for creating these valuable quinoline-piperazine hybrids. Moving beyond a mere recitation of protocols, this document delves into the mechanistic rationale behind experimental choices, offering field-proven insights to empower the design and execution of successful synthetic campaigns. All methodologies are presented with an emphasis on self-validation, supported by authoritative citations and detailed experimental procedures.

Introduction: The Strategic Imperative of Quinoline-Piperazine Hybridization

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, most notably in the realms of antimalarials (e.g., chloroquine) and antibacterials (e.g., ciprofloxacin).[2][4] Its rigid structure and versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties.[5] Piperazine, a six-membered heterocyclic amine, is another key pharmacophore frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and provide a convenient handle for further structural elaboration.[6][7]

The molecular hybridization of these two pharmacophores creates a synergistic effect, often leading to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.[8][9] The piperazine linker can be strategically attached to various positions on the quinoline core, most commonly at the C2, C4, or C6 positions, allowing for diverse three-dimensional orientations and interactions with biological targets.[8][10] This guide will explore the primary synthetic strategies to achieve these crucial chemical linkages.

Core Synthetic Strategies: A Compass for Chemical Exploration

The synthesis of quinoline-piperazine hybrids can be broadly categorized into two main approaches: a linear, multi-step synthesis where the quinoline core is constructed first, followed by the introduction of the piperazine moiety, and convergent approaches that utilize modern cross-coupling methodologies.

The Classical Approach: Building from the Ground Up

This traditional and robust strategy involves the initial synthesis of a functionalized quinoline precursor, which is then elaborated with the piperazine ring.

A cornerstone in quinoline synthesis, the Gould-Jacob reaction, provides a reliable route to 4-hydroxyquinolines. This method involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. The resulting 4-hydroxyquinoline can then be converted to a more reactive 4-chloroquinoline, a key intermediate for piperazine coupling.

Experimental Protocol: Synthesis of 4-Chloroquinoline Intermediate via Gould-Jacob Reaction

  • Step 1: Synthesis of Diethyl (Anilinomethylene)malonate. A mixture of aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-110 °C for 1-2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The resulting ethanol is removed under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

  • Step 2: Thermal Cyclization. The crude diethyl (anilinomethylene)malonate is added portion-wise to a preheated high-boiling point solvent such as Dowtherm A at 250-260 °C.[8] The reaction is maintained at this temperature for 15-30 minutes. Upon cooling, the cyclized product, a 4-hydroxy-quinoline-3-carboxylate, precipitates and can be collected by filtration.

  • Step 3: Saponification and Decarboxylation. The ester is saponified by refluxing with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid (e.g., HCl) to a pH of 3-4 leads to the precipitation of the corresponding carboxylic acid. This intermediate is then decarboxylated by heating at its melting point or in a high-boiling point solvent to afford the 4-hydroxyquinoline.

  • Step 4: Chlorination. The 4-hydroxyquinoline is converted to the crucial 4-chloroquinoline intermediate by refluxing with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[8][11] After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure, and the residue is carefully quenched with ice water. The precipitated 4-chloroquinoline is then collected by filtration, washed with water, and dried.

The electron-deficient nature of the 4-chloroquinoline makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) with piperazine. This reaction is a widely used and efficient method for forging the critical quinoline-piperazine bond.[8][11][12]

Experimental Protocol: SNAr Coupling of 4-Chloroquinoline with Piperazine

  • Reaction Setup. To a solution of the 4-chloroquinoline (1.0 eq.) in a suitable solvent such as acetonitrile, ethanol, or DMF, is added an excess of piperazine (2-5 eq.). The excess piperazine often serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions. The reaction mixture is typically heated to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.[12]

  • Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired quinoline-piperazine hybrid.

Modern Synthetic Approaches: Efficiency and Versatility

While the classical methods are reliable, modern palladium-catalyzed cross-coupling reactions offer greater flexibility, milder reaction conditions, and broader substrate scope.

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, including quinoline-piperazine hybrids. This reaction allows for the direct coupling of a haloquinoline (typically a bromo- or chloroquinoline) with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand.[10][13] This method is particularly valuable for synthesizing hybrids where the piperazine is attached to positions on the quinoline ring that are less amenable to SNAr, such as the C6 position.[10]

Experimental Protocol: Buchwald-Hartwig Amination for Quinoline-Piperazine Hybrid Synthesis

  • Reagents and Catalyst System. A mixture of the haloquinoline (e.g., 6-bromoquinoline) (1.0 eq.), piperazine (1.2-1.5 eq.), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, BINAP, or DavePhos), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) is assembled in a reaction vessel.[10][14]

  • Solvent and Reaction Conditions. The reaction is carried out in an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.[14] The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the quinoline-piperazine product.

The Ullmann condensation is a classical copper-catalyzed C-N bond formation reaction that serves as a valuable alternative to palladium-catalyzed methods.[15][16] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advancements have led to the development of more efficient ligand-assisted copper-catalyzed systems that proceed under milder conditions.[15]

Experimental Protocol: Ullmann Condensation for Quinoline-Piperazine Synthesis

  • Reaction Components. The haloquinoline (typically an iodo- or bromoquinoline) (1.0 eq.), piperazine (1.5-2.0 eq.), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable high-boiling point solvent like DMF or DMSO.

  • Reaction Conditions. The reaction mixture is heated to a high temperature, often in the range of 120-180 °C, for an extended period (12-24 hours).

  • Work-up and Purification. The work-up procedure is similar to that of other cross-coupling reactions, involving filtration to remove the copper salts, followed by extraction and chromatographic purification of the product.

Data Presentation and Visualization

For clarity and comparative analysis, the following table summarizes typical reaction conditions and outcomes for the synthesis of a representative 4-(piperazin-1-yl)quinoline.

Synthetic Method Quinoline Substrate Coupling Partner Catalyst/Reagent Base Solvent Temp (°C) Typical Yield (%) Reference
SNAr 4-ChloroquinolinePiperazine-Excess PiperazineAcetonitrile8075-90[12]
Buchwald-Hartwig 4-BromoquinolinePiperazinePd₂(dba)₃ / XPhosNaOtBuToluene10080-95[10]
Ullmann Condensation 4-IodoquinolinePiperazineCuI / L-prolineK₂CO₃DMSO15060-80[15]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Synthesis_Pathways cluster_classical Classical Approach cluster_modern Modern Approaches Aniline Aniline GouldJacob Gould-Jacob Reaction Aniline->GouldJacob Malonate Diethyl Ethoxymethylenemalonate Malonate->GouldJacob Hydroxyquinoline 4-Hydroxyquinoline GouldJacob->Hydroxyquinoline Chlorination Chlorination (POCl₃) Hydroxyquinoline->Chlorination Chloroquinoline 4-Chloroquinoline Chlorination->Chloroquinoline SNAr SNAr Chloroquinoline->SNAr Piperazine1 Piperazine Piperazine1->SNAr Hybrid1 Quinoline-Piperazine Hybrid SNAr->Hybrid1 Haloquinoline Haloquinoline (Br, I) BuchwaldHartwig Buchwald-Hartwig (Pd-catalyzed) Haloquinoline->BuchwaldHartwig Ullmann Ullmann Condensation (Cu-catalyzed) Haloquinoline->Ullmann Piperazine2 Piperazine Piperazine2->BuchwaldHartwig Piperazine2->Ullmann Hybrid2 Quinoline-Piperazine Hybrid BuchwaldHartwig->Hybrid2 Ullmann->Hybrid2 Experimental_Workflow Start Start: Select Quinoline Precursor & Piperazine ReactionSetup Reaction Setup: Combine reactants, catalyst, base, and solvent Start->ReactionSetup ReactionExecution Reaction Execution: Heat under controlled atmosphere and monitor progress (TLC/LC-MS) ReactionSetup->ReactionExecution Workup Work-up: Quench reaction, extract product ReactionExecution->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, etc. Purification->Characterization FinalProduct Final Product: Pure Quinoline-Piperazine Hybrid Characterization->FinalProduct

Figure 2: A generalized experimental workflow for the synthesis of quinoline-piperazine hybrids.

Conclusion and Future Directions

The synthesis of quinoline-piperazine hybrids is a dynamic and evolving field at the forefront of drug discovery. This guide has outlined the foundational classical methods and the more recent, versatile cross-coupling strategies that form the medicinal chemist's toolkit for accessing these valuable compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. As our understanding of the chemical biology of these hybrids deepens, the development of even more efficient, selective, and sustainable synthetic methodologies will be paramount. Future innovations will likely focus on C-H activation, photoredox catalysis, and flow chemistry to further streamline the synthesis of these therapeutically important molecules.

References

  • G. V. S. Kumar, Y. P. Kumar, and P. K. Guntuku, "Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties," RSC Medicinal Chemistry, vol. 11, no. 1, pp. 104-116, 2020.

  • A. A. Al-Amiery, A. A. H. Kadhum, and A. B. Mohamad, "Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 30, no. 5, pp. 810-816, 2015.

  • J. E. D. Kirk, et al., "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity," Journal of Medicinal Chemistry, vol. 56, no. 17, pp. 6845-6857, 2013.

  • J. Lagdhir, et al., "Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities," Journal of the Indian Chemical Society, vol. 96, no. 10, pp. 1325-1334, 2019.

  • A. Kumar, et al., "Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies," ACS Omega, vol. 5, no. 11, pp. 5864-5876, 2020.

  • A. F. M. M. Rahman, et al., "Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework," Molecules, vol. 29, no. 5, p. 1134, 2024.

  • A. M. El-Naggar, et al., "Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights," Molecules, vol. 28, no. 18, p. 6679, 2023.

  • P. R. Patel, et al., "Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents," International Journal of Pharmaceutical Research and Allied Sciences, vol. 10, no. 2, pp. 29-40, 2021.

  • R. V. Patel and S. W. Park, "Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif," Current Organic Synthesis, vol. 11, no. 4, pp. 621-625, 2014.

  • A. Thakur, S. I. Khan, and D. S. Rawat, "Synthesis of piperazine tethered 4-aminoquinoline-pyrimidine hybrids as potent antimalarial agents," RSC Advances, vol. 4, no. 39, pp. 20729-20736, 2014.

  • S. G. Kucukguzel, et al., "Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials," Journal of Molecular Structure, vol. 1210, p. 128005, 2020.

  • A. A. Al-Amiery, "Quinoline-Based Hybrid Compounds with Antimalarial Activity," Molecules, vol. 22, no. 12, p. 2152, 2017.

  • S. Nayak, et al., "Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents," ChemistrySelect, vol. 5, no. 35, pp. 10187-10199, 2020.

  • R. B. N. Kumar, et al., "Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines," Der Pharma Chemica, vol. 8, no. 1, pp. 343-350, 2016.

  • A. A. Al-Amiery, "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, vol. 10, no. 34, pp. 20177-20194, 2020.

  • S. Singh, et al., "Fused and Substituted Piperazines as Anticancer Agents: A Review," Archiv der Pharmazie, vol. 356, no. 1, p. 2200350, 2023.

  • A. Kumar, et al., "Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies," MalariaWorld Journal, vol. 11, no. 1, pp. 1-13, 2020.

  • S. A. G. Al-Hamdani, et al., "Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies," RSC Advances, vol. 13, no. 50, pp. 35084-35096, 2023.

  • M. R. Selim, et al., "Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines," Chemistry & Biodiversity, vol. 20, no. 1, p. e202200898, 2023.

  • S. S. H. A. Jeial, et al., "The Chemical and Pharmacological Advancements of Quinoline: A Mini Review," Journal of Pharmaceutical Research International, vol. 34, no. 31A, pp. 1-10, 2022.

  • R. V. Patel and S. W. Park, "Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif," Current Organic Synthesis, vol. 11, no. 4, pp. 621-625, 2014.

  • M. R. Selim, et al., "Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking," Anti-Cancer Agents in Medicinal Chemistry, vol. 19, no. 4, pp. 439-452, 2019.

  • C. S. Kavitha, et al., "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades," Molecules, vol. 26, no. 2, p. 438, 2021.

  • A. M. El-Naggar, et al., "Quinoline: A versatile bioactive scaffold and its molecular hybridization," Journal of Molecular Structure, vol. 1292, p. 136151, 2023.

  • V. R. Solomon, et al., "Quinoline-piperazine-sulfonyl derivatives as anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 12, pp. 3569-3573, 2013.

  • S. A. G. Al-Hamdani, et al., "Quinoline Heterocycles: Synthesis and Bioactivity," IntechOpen, 2018.

  • S. Singh, et al., "Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties," Pharmaceuticals, vol. 17, no. 2, p. 180, 2024.

  • Wikipedia, "Ullmann condensation," [Online]. Available: [Link].

  • M. R. Selim, et al., "Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking," Anti-Cancer Agents in Medicinal Chemistry, vol. 19, no. 4, pp. 439-452, 2019.

  • A. Kumar, et al., "Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents," Archiv der Pharmazie, vol. 356, no. 12, p. e2300263, 2023.

  • A. A. Al-Amiery, "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, vol. 10, no. 34, pp. 20177-20194, 2020.

  • E. M. Dangerfield, et al., "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions," ACS Catalysis, vol. 9, no. 4, pp. 3144-3148, 2019.

  • Organic Synthesis, "Buchwald-Hartwig Coupling," [Online]. Available: [Link].

  • SynArchive, "Ullmann Condensation," [Online]. Available: [Link].

  • H. R. Bhat, et al., "Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: Rationale, synthesis, and biological evaluation," Medicinal Chemistry Research, vol. 23, no. 3, pp. 1269-1278, 2014.

  • M. Radi, et al., "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, vol. 28, no. 23, p. 7820, 2023.

  • M. S. Christodoulou, "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS," Ph.D. dissertation, Dept. of Chemistry, Univ. of South Florida, 2018.

  • Organic Chemistry Portal, "Ullmann Reaction," [Online]. Available: [Link].

Sources

Exploratory

Biological Activity of 8-(Piperazin-1-yl)quinoline Derivatives: A Technical Guide to 5-HT6 Receptor Modulation

Executive Summary The 8-(piperazin-1-yl)quinoline scaffold represents a privileged chemical space in neuropharmacology, primarily recognized for its potent and selective modulation of the 5-hydroxytryptamine 6 (5-HT6) re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-(piperazin-1-yl)quinoline scaffold represents a privileged chemical space in neuropharmacology, primarily recognized for its potent and selective modulation of the 5-hydroxytryptamine 6 (5-HT6) receptor. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, quantitative structure-activity relationships (SAR), and rigorous experimental validation protocols required to evaluate these compounds. By understanding the precise molecular interactions of this scaffold, researchers can engineer next-generation therapeutics for cognitive disorders, including Alzheimer's disease (AD) and schizophrenia.

Pharmacophore Mapping and Structural Causality

The biological activity of 8-(piperazin-1-yl)quinoline derivatives is not coincidental; it is dictated by exceptional spatial complementarity to the 5-HT6 receptor's orthosteric binding pocket1[1]. The pharmacophore model relies on three critical pillars:

  • Positive Ionizable (PI) Group: The basic piperazine nitrogen is protonated at physiological pH. This establishes a critical electrostatic salt bridge with the highly conserved Asp106(3.32) residue in transmembrane helix 3 (TM3) of the receptor.

  • Hydrophobic Core: The rigid quinoline ring engages in π−π stacking interactions with aromatic residues in TM6, such as Phe284(6.51), anchoring the ligand within the binding cleft.

  • Hydrogen Bond Acceptor (HBA): Many potent derivatives, such as Intepirdine (SB-742457), incorporate an arylsulfonyl group at the 3-position. The sulfonyl oxygens act as HBAs, interacting with Ser/Thr residues to lock the receptor in an inactive conformation1[1].

Mechanism of Action: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) localized almost exclusively in the central nervous system (CNS). It exhibits a high degree of constitutive activity. 8-(Piperazin-1-yl)quinoline derivatives typically act as inverse agonists or neutral antagonists 2[2].

By blocking 5-HT6 signaling, these compounds reduce adenylyl cyclase activity. In the prefrontal cortex and hippocampus, this blockade inhibits GABAergic interneurons, leading to the disinhibition of glutamatergic neurons. The ultimate downstream effect is a robust increase in the synaptic release of acetylcholine and glutamate, which are critical neurotransmitters for memory and cognition3[3].

Pathway LIG 8-(Piperazin-1-yl)quinoline (e.g., Intepirdine) REC 5-HT6 Receptor (GPCR in CNS) LIG->REC Antagonism / Inverse Agonism GS Gs Protein Signaling (Adenylyl Cyclase / cAMP) REC->GS Blocks Constitutive Activity GABA GABAergic Interneurons (Inhibition) GS->GABA Decreases Activation GLU Glutamatergic Neurons (Excitation) GABA->GLU Disinhibition ACH Acetylcholine Release (Cognitive Enhancement) GLU->ACH Stimulates Release

Fig 1: 5-HT6 receptor signaling modulation by 8-(piperazin-1-yl)quinolines.

Quantitative Structure-Activity Relationship (SAR)

To benchmark the efficacy of novel derivatives, it is crucial to compare their binding affinities ( Ki​ ) and functional profiles. The table below summarizes key quantitative data for prominent compounds in this class.

CompoundStructural ModificationPrimary Target(s)Binding Affinity ( Ki​ )Functional Activity
Intepirdine (SB-742457) 3-benzenesulfonyl-8-piperazin-1-yl-quinoline5-HT60.234 nMInverse Agonist
Compound 14 (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline5-HT63.0 nMNeutral Antagonist
RG-283AG Piperazine tethered to aryl-hydroxamic acid5-HT6 / HDAC60.7 nM (5-HT6) / 0.54 µM (HDAC6)Dual Antagonist / Inhibitor

Data sourced from 4[4], 2[2], and 5[5].

Experimental Workflows: Pharmacological Profiling

To ensure scientific integrity, the biological evaluation of these derivatives must follow a self-validating workflow.

Workflow S1 Compound Synthesis S2 Radioligand Binding (Determine Ki) S1->S2 S3 cAMP Assay (Efficacy Profiling) S2->S3 Ki < 10 nM S4 In Vivo Models (NOR / Water Maze) S3->S4 Favorable Profile S5 Clinical Trials (AD / Dementia) S4->S5 Procognitive Effect

Fig 2: Preclinical to clinical workflow for evaluating 5-HT6 receptor ligands.

Protocol 1: Radioligand Binding Assay for 5-HT6 Affinity

Objective: Determine the inhibitory constant ( Ki​ ) of synthesized derivatives. Causality & Validation: Utilizing [3H] -Lu AE60157 ensures high-affinity baseline binding. To validate the assay and prevent false positives, non-specific binding (NSB) must be defined using a 10 µM methiothepin control. A robust assay mandates that specific binding remains >70% of total binding.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 mins at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (~10 µg protein/well), 25 µL of [3H] -radioligand (final concentration 1.5 nM), and 25 µL of the test compound (serial dilutions from 10−11 to 10−5 M).

  • Control Definition: Allocate dedicated wells for Total Binding (buffer only) and Non-Specific Binding (10 µM methiothepin).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing the non-specific adherence of positively charged piperazine ligands. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: Differentiate between neutral antagonists and inverse agonists. Causality & Validation: 1 mM IBMX is added to inhibit phosphodiesterase (PDE) activity, preventing the degradation of cAMP and ensuring a stable, measurable accumulation of the secondary messenger.

Step-by-Step Methodology:

  • Cell Seeding: Plate 5-HT6-HEK293 cells in 384-well plates (10,000 cells/well) in stimulation buffer (HBSS, 1 mM IBMX).

  • Compound Addition: Add test compounds and incubate for 15 minutes at 37°C.

  • Receptor Challenge:

    • Antagonist Mode: Add an EC80​ concentration of serotonin (5-HT) and incubate for 30 minutes.

    • Inverse Agonist Mode: Omit 5-HT to measure the reduction of basal cAMP levels caused by the receptor's constitutive activity.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET based immunoassay (e.g., LANCE Ultra). A valid inverse agonist profile must show a dose-dependent decrease in basal cAMP below the vehicle control threshold.

Clinical Translation and Next-Generation Multitargeting

The clinical journey of 8-(piperazin-1-yl)quinolines is best exemplified by Intepirdine (SB-742457). While it demonstrated excellent safety and target engagement in Phase I/II trials, Phase III monotherapy and adjunct trials (e.g., MINDSET) failed to meet primary cognitive endpoints in AD patients3[3].

Because neurodegenerative diseases are highly complex, the modern paradigm has shifted toward multitargeting directed ligands (MTDLs) . Recent breakthroughs have successfully tethered the 8-(piperazin-1-yl)quinoline pharmacophore to aryl-hydroxamic acids. This yields dual-acting compounds (e.g., RG-283AG) that simultaneously antagonize the 5-HT6 receptor and inhibit Histone Deacetylase 6 (HDAC6), offering a synergistic approach to cognitive enhancement and neuroprotection5[5].

References

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs.University of North Carolina (UNC) / PMC.
  • Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity.National Hellenic Research Foundation / Chemistry - A European Journal.
  • BindingDB PrimarySearch_ki (SB-742457).BindingDB.
  • 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress.National Institutes of Health (NIH) / PMC.
  • Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease.ACS Chemical Neuroscience / NIH.

Sources

Foundational

The Genesis and Evolution of 8-Substituted Quinoline Compounds: A Technical Whitepaper on Discovery, Mechanisms, and Synthetic Applications

Executive Summary 8-substituted quinolines represent a "privileged scaffold" in medicinal chemistry and organic synthesis. Divided primarily into 8-aminoquinolines (8-AQs) and 8-hydroxyquinolines (8-HQs) , these compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-substituted quinolines represent a "privileged scaffold" in medicinal chemistry and organic synthesis. Divided primarily into 8-aminoquinolines (8-AQs) and 8-hydroxyquinolines (8-HQs) , these compounds have profoundly impacted global health and chemical methodology. From eradicating latent malaria to pioneering metal-chelation therapies for neurodegeneration and serving as bidentate directing groups for C–H activation, their structural versatility is unmatched. This whitepaper provides an in-depth analysis of their historical discovery, mechanistic pharmacology, and modern experimental applications.

Historical Genesis & Discovery Timeline

The 8-Hydroxyquinolines (8-HQs)

The scientific journey of 8-HQs began in 1880 when Hugo Weidel and Albert Cobenzl first synthesized 8-hydroxyquinoline, with its definitive structure elucidated by Zdenko Hans Skraup in 1881. By the 1920s, researchers observed its unique ability to form insoluble chelate complexes with trace metal ions, which laid the foundation for Adrien Albert's mid-20th-century "chelation theory". Clioquinol, a halogenated 8-HQ derivative, was widely utilized as an oral antibiotic until the 1970s, when it was linked to an outbreak of subacute myelo-optic neuropathy (SMON) in Japan, leading to its withdrawal. Today, clioquinol has experienced a renaissance, being repurposed as a zinc ionophore and metal chelator in Alzheimer's disease and oncology research.

The 8-Aminoquinolines (8-AQs)

The genesis of 8-AQs stems from World War I quinine shortages, which prompted the German pharmaceutical company Bayer to synthesize synthetic antimalarials from methylene blue analogs. In 1926, pamaquine (plasmochin) became the first rationally synthesized 8-AQ, exhibiting unprecedented efficacy against the latent hypnozoite stage of Plasmodium vivax. However, pamaquine induced severe hemolytic crises. During World War II, primaquine was discovered as a safer, more effective alternative and remains a cornerstone for radical cure. The causality of this hemolytic toxicity was finally linked to glucose-6-phosphate dehydrogenase (G6PD) deficiency in 1956. In 2018, the FDA approved tafenoquine—a long-acting 8-AQ discovered in 1978 by the Walter Reed Army Institute of Research—offering a single-dose radical cure.

Mechanistic Pharmacology & Signaling Pathways

The biological activity of 8-substituted quinolines is fundamentally dictated by the heteroatom substituent at the 8-position, which alters how the molecule interacts with cellular targets and metal ions.

  • 8-Aminoquinolines (Prodrug Activation & Redox Cycling): 8-AQs like tafenoquine are prodrugs requiring hepatic metabolism, specifically via the CYP2D6 enzyme, to generate active redox-cycling intermediates. These intermediates selectively disrupt the mitochondrial electron transport chain in Plasmodium hypnozoites. However, this same redox mechanism depletes glutathione in erythrocytes. In patients with G6PD deficiency, the inability to regenerate glutathione leads to oxidative stress and fatal intravascular hemolysis.

  • 8-Hydroxyquinolines (Metal Chelation & Ionophoresis): 8-HQs act via bidentate metal chelation, coordinating tightly with divalent cations (Cu²⁺, Zn²⁺, Fe²⁺) through the quinoline nitrogen and the 8-hydroxyl oxygen. They disrupt microbial metalloenzymes and act as intracellular ionophores. In cancer models, copper chelators like clioquinol induce apoptosis via the inhibition of the NFκB signaling cascade and p53-independent pathways.

G AQ 8-Aminoquinolines (Primaquine/Tafenoquine) CYP CYP2D6 Metabolism (Hepatic Activation) AQ->CYP HQ 8-Hydroxyquinolines (Clioquinol) Chelation Bidentate Metal Chelation (Cu2+, Zn2+, Fe2+) HQ->Chelation Redox Redox-Cycling Intermediates CYP->Redox Hypno Mitochondrial Disruption (Plasmodium Hypnozoites) Redox->Hypno Radical Cure Hemolysis Hemolysis in G6PD Deficiency Redox->Hemolysis Toxicity Ionophore Intracellular Ionophore Activity Chelation->Ionophore Apoptosis Apoptosis / Antimicrobial Efficacy Ionophore->Apoptosis Target Cell Death

Divergent pharmacological mechanisms of 8-amino and 8-hydroxyquinolines.

Quantitative Data Summaries

To contextualize the pharmacokinetic and pharmacodynamic evolution of these compounds, the table below summarizes key clinical and experimental metrics across both classes.

CompoundClassDiscoveryPrimary Target / IndicationHalf-LifeKey Limitation / Toxicity
Pamaquine 8-AQ1926P. vivax (Latent)~4-6 hoursSevere methemoglobinemia
Primaquine 8-AQ1940sP. vivax / P. ovale~6 hoursHemolysis in G6PD deficiency
Tafenoquine 8-AQ1978P. vivax (Radical Cure)~17 daysContraindicated in G6PD deficiency
Clioquinol 8-HQEarly 1900sAntimicrobial / Anticancer~11-14 hoursLinked to SMON (historical)
PBT2 8-HQ2000sAlzheimer's / Huntington's~3 hoursClinical efficacy hurdles

Experimental Workflows & Protocols

Beyond therapeutics, the 8-aminoquinoline motif is a highly efficient bidentate directing group in transition-metal-catalyzed C–H functionalization. Its ability to chelate a metal center (e.g., Cu, Pd) positions the catalyst perfectly for the activation of a proximal C–H bond, enabling the construction of complex organic molecules.

Protocol 1: Copper-Catalyzed ortho-C–H Selenylation of N-(quinolin-8-yl)benzamide

Rationale: This self-validating protocol demonstrates the utility of 8-AQ as a directing group to synthesize functionalized arenes via C–H activation.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide substrate (0.2 mmol, 1.0 equiv), diselenide (0.12 mmol, 0.6 equiv), Cu(OAc)₂·H₂O (4.0 mg, 0.02 mmol, 10 mol %),

Exploratory

An In-depth Technical Guide to the In Silico Modeling of 8-(Piperazin-1-yl)quinoline Dihydrochloride Binding

Preamble: The Convergence of Computational Chemistry and Drug Discovery In the modern paradigm of drug discovery, computational, or in silico, modeling has transitioned from a supplementary tool to an indispensable pilla...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Convergence of Computational Chemistry and Drug Discovery

In the modern paradigm of drug discovery, computational, or in silico, modeling has transitioned from a supplementary tool to an indispensable pillar of the research and development pipeline.[1] It provides a rational, cost-effective, and rapid methodology for predicting molecular interactions, thereby guiding experimental efforts and accelerating the journey from lead compound to clinical candidate.[2] This guide offers a comprehensive, technically-grounded walkthrough for modeling the binding of 8-(Piperazin-1-yl)quinoline dihydrochloride, a quinoline derivative, to a representative protein target.

Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-malarial to anti-cancer and anti-HIV.[3] Understanding the precise mechanism by which these compounds interact with their biological targets at an atomic level is paramount for rational drug design. This document is structured not as a rigid protocol but as a logical workflow, elucidating the causality behind each methodological choice, from initial system preparation to the final calculation of binding free energy.

For the purpose of this guide, we will use a hypothetical yet biologically relevant protein target to illustrate the complete workflow. The principles and protocols described herein are broadly applicable to any protein-ligand system.

Section 1: Foundational Workflow for Protein-Ligand Interaction Analysis

The journey from a compound's chemical structure to a quantitative understanding of its binding affinity involves a multi-stage computational process. Each stage builds upon the last, increasing in computational complexity and predictive accuracy. This workflow ensures that each subsequent, more resource-intensive step is justified by the results of the previous one.

G cluster_0 System Preparation cluster_1 Initial Prediction cluster_2 Refinement & Stability Assessment cluster_3 Quantitative Analysis A 1. Ligand Preparation (8-(Piperazin-1-yl)quinoline) C 3. Molecular Docking (Predict Binding Pose & Score) Tool: AutoDock Vina A->C B 2. Target Selection & Preparation (e.g., Protein Kinase) B->C D 4. Molecular Dynamics (MD) Simulation (Assess Complex Stability) Tool: GROMACS C->D E 5. Binding Free Energy Calculation (Quantify Affinity) Method: MM/PBSA D->E F Results Analysis E->F Interpretation & Further Design

Caption: Overall in silico workflow from system setup to final analysis.

Section 2: System Preparation: The Blueprint for Simulation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Ligand Preparation Protocol

The ligand, 8-(Piperazin-1-yl)quinoline dihydrochloride, must be converted from its 2D representation into a three-dimensional, energy-minimized structure with a correct charge distribution.

Causality: The dihydrochloride salt form implies that the piperazine and quinoline nitrogens are likely protonated. Correctly assigning protonation states and partial atomic charges is crucial as electrostatic interactions are a primary driver of molecular recognition.[4]

Step-by-Step Protocol:

  • Generate 3D Coordinates: Use a chemical drawing tool like Avogadro to sketch the 2D structure of 8-(Piperazin-1-yl)quinoline and generate initial 3D coordinates.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly represented, paying close attention to the protonation states of the nitrogen atoms based on physiological pH (~7.4). The "Add Hydrogens" function in Avogadro is suitable for this.[5]

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a universal force field (e.g., MMFF94) to obtain a low-energy conformation. Save the structure as a .mol2 file.

  • Parameterization & Charge Assignment: This is a critical step for compatibility with biomolecular force fields. We will use the CHARMM General Force Field (CGenFF) server.[5][6][7]

    • Action: Upload the .mol2 file to the CGenFF server. The server will generate a topology (parameter) stream file (.str) containing all the necessary parameters (bond lengths, angles, dihedrals, charges) compatible with the CHARMM protein force field.[5]

    • Rationale: Using a consistent force field for both the protein and the ligand (an "all-CHARMM" setup) enhances the physical realism and reliability of the simulation.[6][8] The CGenFF program has been extensively parameterized for a wide range of drug-like molecules.[7][9]

Target Protein Preparation

For this guide, we will select a representative protein target where quinoline derivatives have shown activity, such as a protein kinase. Let's assume we are using a structure from the Protein Data Bank (PDB).

Causality: Raw PDB files contain experimental artifacts and non-essential molecules (e.g., crystallization agents, excess water) that must be removed to create a clean system for modeling the specific protein-ligand interaction.

Step-by-Step Protocol:

  • Obtain Structure: Download the desired protein structure from the PDB (e.g., in .pdb format).

  • Clean the PDB File:

    • Action: Use a molecular visualization program like PyMOL or VMD to remove all non-essential components.[10][11] This includes water molecules, co-crystallized ligands (unless one defines the binding site), ions, and any other heteroatoms not part of the protein or required cofactors.

    • Rationale: We aim to model the binding of our specific ligand in the target site. Existing ligands and solvent molecules would sterically hinder this process and introduce noise into the calculations.

  • Add Hydrogens and Repair Structure: PDB files often lack hydrogen atoms and may have missing side chains or loops. Use tools like the pdb2gmx module in GROMACS or the PSFGEn tool in VMD to add hydrogens and build any missing atoms according to the chosen force field.[12]

  • Generate Protein Topology:

    • Action: Process the cleaned protein structure using gmx pdb2gmx.[12]

    • Command: gmx pdb2gmx -f protein_clean.pdb -o protein_processed.gro -water tip3p

    • Rationale: This command generates a GROMACS-formatted structure file (.gro), a molecular topology file (topol.top), and position restraint files (posre.itp). It applies the selected force field (e.g., CHARMM36m) to the protein, defining all atomic interactions.[8][13]

Section 3: Molecular Docking: Predicting the Binding Hypothesis

Molecular docking serves as a computational screening method to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of this interaction via a scoring function.[2] It is a computationally efficient way to generate a plausible starting structure for more rigorous analyses.[14]

Docking Protocol with AutoDock Vina

Causality: AutoDock Vina uses a stochastic global optimization algorithm to explore the conformational space of the ligand within a user-defined binding site (grid box). Its scoring function approximates the binding affinity in kcal/mol, allowing for rapid ranking of different poses.[15]

Step-by-Step Protocol:

  • Prepare Receptor and Ligand: Convert the processed protein (.gro or .pdb) and ligand (.mol2) files into the .pdbqt format required by Vina. This step adds Gasteiger charges and defines rotatable bonds. AutoDock Tools (ADT) is typically used for this.

  • Define the Search Space (Grid Box):

    • Action: Identify the active site of the protein. This can be inferred from the position of a co-crystallized ligand in the original PDB file or through literature review. In ADT or PyMOL, define a 3D box that encompasses this entire site.

    • Rationale: The grid box confines the search space, focusing the computational effort on the region of interest and preventing the ligand from docking to irrelevant surface pockets. The size should be large enough to allow the ligand to rotate and translate freely within the active site.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.[16]

  • Run Vina: Execute the docking from the command line.

    • Command: vina --config conf.txt --log results.log

  • Analyze Results:

    • Action: Vina will output a .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity scores. Visualize these poses in the context of the protein's active site using VMD or PyMOL.[10][11]

    • Interpretation: The top-ranked pose (most negative score) represents the most probable binding mode. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

Tabulated Docking Results

All quantitative data should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Type
1-9.8GLU-101, TYR-150Hydrogen Bond, Pi-Stacking
2-9.5LEU-88, VAL-95Hydrophobic
3-9.1GLU-101, LYS-45Hydrogen Bond, Salt Bridge

Section 4: Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the predicted binding pose and observe the conformational changes of the protein-ligand complex in a simulated physiological environment.[17]

Rationale for MD Simulation

A stable binding pose in a docking experiment may not be stable over time. MD simulation tests this by calculating the trajectory of atoms over a period (nanoseconds), considering solvent effects and thermal fluctuations. If the ligand remains in the binding pocket in a consistent orientation, it lends confidence to the docking prediction.

MD Simulation Protocol with GROMACS

This protocol begins with the top-ranked protein-ligand complex from the docking step.

Workflow Diagram:

MD_Workflow A 1. System Building Combine Protein & Ligand Topologies B 2. Solvation Add Water Box (e.g., TIP3P) A->B C 3. Ionization Add Ions to Neutralize System B->C D 4. Energy Minimization Remove Steric Clashes C->D E 5. NVT Equilibration Stabilize Temperature D->E F 6. NPT Equilibration Stabilize Pressure & Density E->F G 7. Production MD Generate Trajectory for Analysis F->G

Caption: Step-by-step workflow for setting up and running an MD simulation.

Step-by-Step Protocol:

  • System Building:

    • Action: Combine the protein topology (topol.top) with the ligand topology generated from CGenFF.[13] This involves including the ligand parameter file (.itp and .prm) in the main topology file. Merge the coordinate files of the protein and the docked ligand into a single complex .gro file.

  • Solvation and Ionization:

    • Action: Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex and fill it with a chosen water model (e.g., TIP3P).[18] Then, add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

    • Commands:

      • gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

      • gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

      • gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

      • gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

    • Rationale: Simulating in explicit solvent provides a much more accurate representation of the physiological environment compared to the vacuum or implicit solvent models used in docking.[18] Neutralizing the system is essential for using particle-mesh Ewald (PME) to accurately calculate long-range electrostatics.[19]

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup.

    • Rationale: This ensures the starting point for the dynamics is at a local energy minimum, preventing the simulation from becoming unstable.

  • Equilibration (NVT and NPT):

    • Action: Perform two phases of equilibration.[20] First, an NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the correct level at the target pressure. During these phases, it is crucial to apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the complex.[13]

    • Rationale: This two-step process ensures the system is thermally and structurally stable before the production run, which is essential for meaningful data collection.[20]

  • Production MD:

    • Action: Run the simulation for a desired length of time (e.g., 100 ns) without any position restraints. Save the coordinates at regular intervals (e.g., every 10 ps).

    • Command: gmx mdrun -deffnm prod_md

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand's heavy atoms with respect to the starting pose. A low, stable RMSD (< 2-3 Å) indicates the pose is stable.[19][21]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue of the protein to identify which parts of the protein become more or less flexible upon ligand binding.

    • Interaction Analysis: Analyze the trajectory for persistent interactions, such as hydrogen bonds, over the course of the simulation using GROMACS tools like gmx hbond.[22]

Section 5: Binding Free Energy Calculation: A Quantitative Endpoint

To obtain a more accurate, quantitative estimate of binding affinity, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[23][24] These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.[25]

MM/PBSA Theoretical Framework

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as: G_x = ⟨E_MM⟩ - T⟨S⟩ + ⟨G_solv⟩

Where:

  • ⟨E_MM⟩: Average molecular mechanics energy (bonded + non-bonded).

  • -T⟨S⟩: Entropic contribution (often computationally expensive and sometimes omitted for relative rankings).[23]

  • ⟨G_solv⟩: Solvation free energy, split into polar (calculated with PB or GB models) and non-polar (calculated from Solvent Accessible Surface Area, SASA) components.[24]

Diagram of Energy Components:

MMXBSA A A B B A:Emm->B Molecular Mechanics C C A:Gsolv->C Solvation Free Energy

Caption: Decomposition of the MM/PBSA binding free energy calculation.

MM/PBSA Protocol

Causality: This method offers a balance between accuracy and computational cost, providing a more reliable estimate of binding affinity than docking scores by averaging over an ensemble of conformations from the MD trajectory and using a more sophisticated solvation model.[23][25]

Step-by-Step Protocol:

  • Extract Frames: From the production MD trajectory, extract a set of representative snapshots (e.g., 100-1000 frames) of the protein-ligand complex.

  • Create Topologies: Generate separate topology files for the complex, the receptor, and the ligand.

  • Run MM/PBSA Calculation: Use a tool like gmx_MMPBSA (an integration of AMBER's MMPBSA.py with GROMACS) to perform the calculation on the extracted frames.[26]

  • Analyze Energy Contributions: The output will provide the final ΔG_bind and a breakdown of its components (van der Waals, electrostatic, polar solvation, etc.). This allows for identification of the key driving forces behind the binding.

Tabulated MM/PBSA Results
Energy ComponentAverage Contribution (kJ/mol)Standard Deviation (kJ/mol)
van der Waals (ΔE_vdW)-150.510.2
Electrostatic (ΔE_elec)-85.315.8
Polar Solvation (ΔG_polar)135.112.5
Non-polar (SASA) (ΔG_nonpolar)-18.71.1
Binding Free Energy (ΔG_bind) -119.4 18.6

Interpretation: In this hypothetical example, the binding is strongly driven by favorable van der Waals and electrostatic interactions, with the polar solvation energy opposing the binding, a common observation for charged ligands binding in a buried pocket.

Conclusion

This guide has outlined a robust, multi-step computational workflow for investigating the binding of 8-(Piperazin-1-yl)quinoline dihydrochloride to a protein target. By progressing from low-cost, approximate methods like molecular docking to more rigorous and computationally intensive techniques like molecular dynamics and MM/PBSA calculations, researchers can build a high-confidence model of the binding event. This detailed atomic-level understanding of binding modes, complex stability, and the energetic drivers of interaction is invaluable for guiding the next cycle of drug design, including lead optimization and the synthesis of more potent and selective analogues. Each step in this process provides a layer of validation for the next, embodying a scientifically rigorous approach to modern, structure-based drug discovery.

References

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtKiS4cmr2a1XK6uUQOgjoIReV8PTSSq9cU8UxSUdE-hs06bJoRipx8EI9Z3ZkKZLjSo8JG9t2kcDljMzB4fZGITH3CgRHeAVLZuGgaMtSoxhvqmud9H6Y2zKnxcVHL3gjqkeCzI1zQ1jiCVuVeSoBd1uwOFR7dlzgyapEvOL24MHOZqaWml0R6qq52U5OGOiX7dWUS2oE
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. Available at: [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. Available at: [Link]

  • Musco, L., & Iacovino, R. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1i3qx4Ms6JGxLkDvkTi_w8IohOA6tHmSG4QrWLhNlD18S1ZPuCh4dZQ17RhP2mRADpZfSVZlnTTiw0oHUn398ZqEVRHCRA3h3ARn5GRoioiMNPMH6GCK1CQmU_d56Y3IIF9dGxva7tWMPn-v2INcaFw==
  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • Yin, D., & MacKerell Jr, A. D. (2014). Recent Developments and Applications of the CHARMM force fields. Biophysical reviews, 6(3), 255-281. Available at: [Link]

  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., & Khan, K. M. (2018). Quinoline and pyrimidine derivatives as anti-HIV agents. Bioorganic & medicinal chemistry, 26(15), 4383-4404. Available at: [Link]

  • Lemkul, J. A. (n.d.). Analyzing Protein-Ligand Interactions and Ligand Dynamics. GROMACS Tutorials. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZI9pPkXY5YlZ7nvWW-yK7pJNpY0ii7NQQuaybJE4jeWVIt9793Ihzi3xvnqhapvnGv_Co-5mItKgOCkva0fBGU0I9fgCrW1IFSjCEo1Wsd3_oNa21mEgTG566Kr2Bo77XGq4qhKTTo1U2Rg2irDrxgQ==
  • Vanommeslaeghe, K., & MacKerell Jr, A. D. (2009). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. Journal of Computational Chemistry, 31(4), 671-90. Available at: [Link]

  • Deep Origin. (2018, February 13). MM/PBSA and MM/GBSA. Computational Chemistry Glossary. Retrieved from [Link]

  • Labcritics. (n.d.). VMD. Retrieved from [Link]

  • Zhang, Y., & Shen, J. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(20), 12345-12356. Available at: [Link]

  • Prasad, J. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. GitHub. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Calculation of binding free energies. In Molecular Modeling of Proteins (pp. 305-323). Humana Press. Available at: [Link]

  • Beckstein Lab. (n.d.). Visualizing and analysing Molecular Dynamics trajectories with VMD. Retrieved from [Link]

  • Khan, M. F., & Ali, H. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. Available at: [Link]

  • Flyte. (2026, February 19). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved from [Link]

  • Rastelli, G., & Pinzi, L. (2015). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery?. Expert opinion on drug discovery, 10(7), 687-700. Available at: [Link]

  • Huang, J., & MacKerell Jr, A. D. (2013). Force fields for small molecules. In Molecular modeling of proteins (pp. 37-53). Humana Press. Available at: [Link]

  • Kumar, S., & Singh, P. (2025, April 10). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Zhou, S., & Wang, L. (2024, February 5). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Physical Chemistry Chemical Physics. Available at: [Link]

  • Vanommeslaeghe, K., Hatcher, E., et al. (2009). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. Available at: [Link]

  • Bhardwaj, N., Choudhary, D., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish Journal of Chemistry. Available at: [Link]

  • Wang, J., & Cieplak, P. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Physical Chemistry Chemical Physics, 23(3), 1641-1653. Available at: [Link]

  • Smith, J. C., & Khalid, S. (2022). Molecular dynamics simulations: Insights into protein and protein ligand interactions. In Computational Drug Discovery and Design (pp. 123-145). Academic Press. Available at: [Link]

  • Mobley, D. L., & Klimovich, P. V. (2024, May 8). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

  • The Royal Bioplatform. (2022, August 5). Molecular Dynamics Trajectory Analysis using VMD [Video]. YouTube. Retrieved from [Link]

  • Ganesan, A., & Coote, M. L. (2022, August 16). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kříž, P., & Hoksza, D. (2021). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 13(1), 7-10. Available at: [Link]

  • Gapsys, V., & de Groot, B. L. (2023, July 3). charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. Journal of Chemical Information and Modeling. Available at: [Link]

  • Gapsys, V., & de Groot, B. L. (2021, May 24). Building intuition for binding free energy calculations: Bound state definition, restraints, and symmetry. The Journal of Chemical Physics. Available at: [Link]

  • Hosseini, M., & Chen, Y. P. P. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International journal of molecular sciences, 19(6), 1642. Available at: [Link]

  • OpenMM ForceFields. (2025, December 18). CHARMM and AMBER forcefields for OpenMM (with small molecule support). GitHub. Retrieved from [Link]

  • Gilson, M. K. (2024, December 2). Editorial Guidelines for Computational Studies of Ligand Binding Using MM/PBSA and MM/GBSA Approximations Wisely. The Journal of Physical Chemistry B. Available at: [Link]

  • Ullah, A., & Khan, S. (2020). Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. Pakistan journal of pharmaceutical sciences, 33(1(Supplementary)), 287-294. Available at: [Link]

  • Schrödinger. (2024, March 27). Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations [Video]. YouTube. Retrieved from [Link]

  • Sun, H., & Li, Y. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 118(2), 725-768. Available at: [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). VMD - Visual Molecular Dynamics. Theoretical and Computational Biophysics Group. Retrieved from [Link]

  • Case, D. A. (n.d.). AMBER AND CHARMM FORCE FIELDS. Retrieved from [Link]

  • Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • Herr, J., & Guido, R. V. C. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • Scribd. (n.d.). Using AutoDock Vina: A Step-by-Step Guide. Retrieved from [Link]

  • The Scripps Research Institute. (2026, February 25). AutoDock Vina Documentation. Retrieved from [Link]

  • Naveed, M. (2020, February 4). Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 [Video]. YouTube. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2024, March 30). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Retrieved from [Link]

Sources

Foundational

Spectroscopic Elucidation of Quinoline-Piperazine Scaffolds: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Biology Analytical Rationale & Structural Nuances The quinoline-piperazine hybrid is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Biology

Analytical Rationale & Structural Nuances

The quinoline-piperazine hybrid is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antipsychotic, and anticancer agents[1]. However, characterizing these molecules presents distinct analytical challenges. The basicity of the piperazine nitrogens often leads to variable protonation states, while the rigid planar quinoline ring creates a highly anisotropic magnetic environment. Furthermore, the piperazine ring undergoes rapid chair-to-chair interconversion at room temperature, which can cause spectral line broadening.

As a Senior Application Scientist, I approach the structural elucidation of these compounds not merely as a checklist of techniques, but as a holistic, self-validating system. Every spectral anomaly must be explained by the molecule's fundamental physical chemistry. This guide details the causal logic, quantitative data, and validated protocols required to definitively characterize quinoline-piperazine derivatives using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for establishing the regiochemistry of the quinoline-piperazine linkage. The electron-withdrawing nature of the quinoline core significantly deshields the adjacent piperazine protons, providing a diagnostic chemical shift signature.

Causality in Chemical Shifts and Conformational Dynamics

In 1 H NMR, the piperazine aliphatic protons typically resonate between δ 2.50 and 3.50 ppm[2]. If the piperazine is attached directly to the quinoline ring (e.g., at the C4 position), the protons on the carbons adjacent to the linking nitrogen ( α -protons) will be shifted further downfield ( δ 3.15 – 3.24 ppm) due to the inductive withdrawal by the aromatic system[2].

To definitively prove the C-N linkage—distinguishing, for example, a 4-piperazinyl from a 7-piperazinyl substitution—2D Heteronuclear Multiple Bond Correlation (HMBC) is required. A cross-peak between the piperazine α -protons and the quaternary quinoline carbon (e.g., C4 at ∼δ 150 ppm) acts as an irrefutable structural proof.

Quantitative NMR Data Summary

Table 1: Characteristic 1 H and 13 C NMR Chemical Shifts for Quinoline-Piperazine Derivatives

Structural MotifNucleusTypical Chemical Shift ( δ ppm)Multiplicity / Notes
Quinoline Core 1 H6.80 – 8.82Multiplets/Doublets; highly dependent on substitution[2].
13 C108.0 – 157.0Quaternary carbons (C2, C4, C8a) appear furthest downfield[2].
Piperazine Ring 1 H ( α -CH 2​ )3.15 – 3.30Broad singlets or multiplets due to conformational flipping[2].
1 H ( β -CH 2​ )2.80 – 3.00Often sharper than α -protons.
13 C45.0 – 55.0Distinct aliphatic signals; sensitive to N-substituents[3].
Protecting Groups 1 H (Boc -CH 3​ )1.40 – 1.50Intense singlet (9H).
13 C (Boc C=O) 155.0Diagnostic quaternary carbonyl signal[3].

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

In LC-HRMS, the basic secondary or tertiary amines of the piperazine ring act as primary protonation sites during Electrospray Ionization (ESI+), resulting in a robust [M+H]+ molecular ion[3].

Collision-Induced Dissociation (CID) Mechanisms

Understanding the fragmentation pathways is critical for identifying metabolites or impurities. The quinoline ring is highly stable and rarely fragments under standard collision energies. Instead, the piperazine ring dictates the fragmentation cascade:

  • Protecting Group Cleavage: If a Boc group is present, the initial loss is almost always the tert-butyl group ( −56 Da) followed by CO 2​ ( −44 Da), leading to a net loss of 100 Da (e.g., m/z 327 227)[3].

  • Piperazine Ring Opening: Higher collision energies induce the cleavage of the piperazine C-N bonds, often expelling aziridine ( −43 Da) or ethylenediamine fragments, leaving the quinoline core intact as a stable product ion[3].

Table 2: Diagnostic ESI-MS/MS Fragmentation Pathways

Precursor Ion FeatureNeutral Loss / FragmentStructural Implication
[M+H]+ (e.g., m/z 327) −100 Da (Isobutene + CO 2​ )Confirms presence of a Boc-protected piperazine[3].
[M+H]+ −43 Da (Aziridine)Indicates cleavage within the piperazine ring.
Stable Product Ion m/z 144 - 178 (varies)Intact substituted quinoline core[3].

Vibrational Spectroscopy (FT-IR)

While NMR and MS provide connectivity and mass, FT-IR validates the presence of specific functional groups based on changes in dipole moments during molecular vibration. The methylene bridge linking the quinoline and piperazine systems contributes distinct C-H stretching and bending vibrations[3].

Table 3: Key FT-IR Absorption Bands

Functional GroupWavenumber (cm −1 )Intensity & ShapeCausality / Origin
Boc Carbonyl (C=O) 1700 – 1750Strong, sharpDiagnostic for carbamate protecting groups[3].
Quinoline (C=C, C=N) 1400 – 1600Medium, multipleAromatic ring stretching vibrations[3].
Piperazine (C-H) 2800 – 3000MediumAliphatic symmetric/asymmetric stretching[3].
Secondary Amine (N-H) 3200 – 3300Weak to Medium, broadPresent only if the piperazine is unprotected[3].

Standardized Experimental Protocols

To ensure data integrity, analytical workflows must be designed as self-validating systems. The following protocols integrate internal controls to prevent false positives and instrumental drift.

Protocol A: Quantitative 1D and 2D NMR Acquisition

Objective: Obtain artifact-free spectra with accurate integration for structural proof.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3​ or DMSO- d6​ . Self-Validation Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal chemical shift reference ( δ 0.00 ppm).

  • Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) and gradient shimming to ensure a uniform magnetic field.

  • Relaxation Delay Optimization: The basic nitrogens can interact with trace metals or moisture, altering relaxation times ( T1​ ). Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 2-5 seconds) to ensure complete longitudinal relaxation before the next pulse. This guarantees that peak integrations are strictly proportional to the number of protons.

  • 2D HMBC Acquisition: Set the long-range coupling constant ( JCH​ ) to 8 Hz. This parameter is optimized to detect the 3-bond correlation between the piperazine α -protons and the quinoline C4 carbon.

Protocol B: LC-HRMS Exact Mass and Fragmentation Workflow

Objective: Determine the exact molecular formula and map the fragmentation cascade without carryover.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The formic acid ensures complete protonation of the piperazine nitrogens, maximizing ESI+ sensitivity.

  • Self-Validating Blank Injection: Run a solvent blank (50:50 Water:Acetonitrile) prior to the sample. Causality: Piperazine derivatives are notoriously "sticky" and can adsorb to stainless steel capillaries. A clean blank ensures that subsequent signals are not carryover artifacts.

  • Mass Calibration: Infuse a standard tuning mix (e.g., sodium formate) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer. The mass error must be <5 ppm for definitive structural assignment.

  • Data-Dependent Acquisition (DDA): Inject 1 μ L of a 1 μ g/mL sample. Program the MS to isolate the [M+H]+ precursor and subject it to stepped normalized collision energies (NCE at 20, 40, and 60 eV). This stepped approach captures both the easily cleaved protecting groups (20 eV) and the more robust piperazine ring-opening events (60 eV).

Analytical Workflow & Decision Tree

The following diagram illustrates the multimodal analytical pipeline used to validate the synthesis of a quinoline-piperazine derivative.

AnalyticalWorkflow Start Synthesized Quinoline-Piperazine NMR NMR Spectroscopy (1D & 2D) Start->NMR MS LC-HRMS (ESI+ CID) Start->MS IR FT-IR Spectroscopy Start->IR NMR_1D 1H & 13C Assignments (Core vs. Ring Shifts) NMR->NMR_1D NMR_2D HMBC/HSQC (C-N Linkage Proof) NMR->NMR_2D MS_Ion [M+H]+ Identification (Exact Mass < 5ppm) MS->MS_Ion MS_Frag Piperazine Cleavage (Fragment Mapping) MS->MS_Frag IR_Bands Functional Group ID (C=N, N-H, C-H) IR->IR_Bands Validation Structural Validation & Purity Confirmation NMR_1D->Validation NMR_2D->Validation MS_Ion->Validation MS_Frag->Validation IR_Bands->Validation

Fig 1. Multimodal spectroscopic workflow for quinoline-piperazine structural elucidation.

References

  • National Institutes of Health (PMC). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Retrieved from:[Link][2]

Sources

Exploratory

physicochemical properties and solubility of 8-(Piperazin-1-yl)quinoline dihydrochloride

An In-depth Technical Guide on the Physicochemical Properties and Solubility of 8-(Piperazin-1-yl)quinoline Dihydrochloride Executive Summary 8-(Piperazin-1-yl)quinoline dihydrochloride is a member of the quinoline-piper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties and Solubility of 8-(Piperazin-1-yl)quinoline Dihydrochloride

Executive Summary

8-(Piperazin-1-yl)quinoline dihydrochloride is a member of the quinoline-piperazine structural class, a scaffold recognized for its significant potential in medicinal chemistry, with analogues demonstrating a wide array of pharmacological activities.[1] As with any potential drug candidate, a thorough and early understanding of its physicochemical properties is paramount to navigating the complexities of drug development, from formulation and delivery to ensuring bioavailability and stability.

This technical guide serves as a comprehensive framework for the systematic characterization of 8-(Piperazin-1-yl)quinoline dihydrochloride. Authored from the perspective of a Senior Application Scientist, this document does not merely present data; it provides the strategic rationale and detailed methodologies required to generate a robust data package. We will explore the critical attributes of this molecule, including its ionization behavior, lipophilicity, solid-state characteristics, solubility profile, and chemical stability. Each section explains the causality behind the experimental choices and provides field-proven, self-validating protocols, empowering researchers to de-risk their development programs and make data-driven decisions.

Introduction: The Strategic Importance of Early Characterization

The journey from a promising molecule to a viable drug product is paved with data. The intrinsic properties of the active pharmaceutical ingredient (API) dictate the boundaries of what is possible in formulation and clinical performance. For a molecule like 8-(Piperazin-1-yl)quinoline dihydrochloride, which features multiple ionizable centers and a crystalline salt form, this early-stage characterization is not just a regulatory requirement but a critical scientific necessity.

Structural Features and Their Implications

The molecule consists of a quinoline core, a bicyclic aromatic system, linked to a piperazine ring at the 8-position. As a dihydrochloride salt, both basic nitrogen atoms—one on the piperazine ring and the quinoline ring nitrogen—are protonated.

  • Quinoline and Piperazine Nitrogens: These two basic centers will have distinct pKa values, governing the molecule's charge state across the physiological pH range. This is the single most important predictor of its solubility, permeability, and potential for pH-dependent absorption.

  • Aromatic System: The planar quinoline structure suggests potential for π–π stacking interactions in the solid state, which can influence crystal packing and polymorphism.[2]

  • Dihydrochloride Salt Form: This salt form is chosen to enhance aqueous solubility and stability. However, it also introduces the potential for hygroscopicity (water uptake) and the existence of different polymorphic or hydrated forms, which can dramatically impact manufacturability and dissolution.[3]

Foundational Data for the Candidate

A summary of the basic molecular properties is essential before delving into experimental characterization.

PropertyValueSource(s)
Chemical Name 8-(Piperazin-1-yl)quinoline dihydrochloride-
CAS Number 1177353-50-2[4]
Molecular Formula C₁₃H₁₆Cl₂N₃-
Molecular Weight 285.19 g/mol [5]
Chemical Structure (Image of the chemical structure)-

Ionization and Lipophilicity: The Twin Pillars of Bioavailability

The interplay between a molecule's ionization state (pKa) and its lipophilicity (LogP/LogD) governs its ability to dissolve in the gut and permeate biological membranes. For an ionizable compound like this, these properties are inextricably linked.

pKa Determination: Predicting Behavior in a pH-Gradient World

The molecule has two key basic centers. Based on literature values for similar structures, the piperazine nitrogen is expected to have a pKa₂ in the range of 8-9.5, while the quinoline nitrogen will have a much lower pKa₁ around 4-5.[6] Accurately determining these values is non-negotiable.

Causality Behind the Method: Potentiometric titration is the gold-standard method because it directly measures the buffering capacity of the molecule as a function of added acid or base, allowing for the precise calculation of inflection points that correspond to the pKa values. This method is robust, requires minimal sample, and provides thermodynamically accurate data.

  • System Preparation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (25 °C or 37 °C).

  • Sample Preparation: Accurately weigh ~5-10 mg of 8-(Piperazin-1-yl)quinoline dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water or a background electrolyte solution (e.g., 0.15 M KCl to maintain constant ionic strength).

  • Titration - Acidification: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, ensuring the reading is stable. Continue well past the expected lower pKa.

  • Titration - Alkalinization: In a separate experiment, titrate a fresh sample solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH after each incremental addition, continuing well past the expected upper pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the titration curve. Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to identify the equivalence points, and from there, the pKa values. Specialized software can perform these calculations to yield refined results.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Aqueous Solution of API titrate_acid Titrate with Standardized HCl prep_sample->titrate_acid Two separate experiments titrate_base Titrate with Standardized NaOH prep_sample->titrate_base Two separate experiments calibrate_ph Calibrate pH Meter (3-point) calibrate_ph->titrate_acid calibrate_ph->titrate_base plot_curve Plot pH vs. Titrant Volume titrate_acid->plot_curve titrate_base->plot_curve calc_pka Calculate pKa Values (Half-Equivalence Points) plot_curve->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP & LogD)
  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. For this compound, it represents the partitioning of the free base.

  • LogD (Distribution Coefficient): Measures the lipophilicity at a specific pH, accounting for all ionic species. This is the more biologically relevant parameter. The LogD profile will be a curve, showing low lipophilicity at pH values where the molecule is dicationic or monocationic, and peaking at high pH where the neutral form dominates.

Causality Behind the Method: The shake-flask method using n-octanol and a buffered aqueous phase is the benchmark for regulatory submissions. It directly measures the partitioning of the analyte between two immiscible phases, providing a true equilibrium value.

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and vice-versa for 24 hours to ensure mutual saturation. Separate the phases after equilibration.

  • Sample Preparation: Prepare a stock solution of the API in the aqueous buffer. The concentration should be high enough for accurate quantification but low enough to not affect the phase volume.

  • Partitioning: In a glass vial, combine a known volume of the API-containing buffer (e.g., 5 mL) with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a controlled temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the API using a validated analytical method (e.g., HPLC-UV, as described in Section 5). The concentration in the octanol phase is determined by mass balance.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([API]ₒ꜀ₜₐₙₒₗ / [API]ₐᵩᵤₑₒᵤₛ).

Solid-State Characterization: The Form Matters

For a crystalline solid, especially a salt, the solid form can vary (polymorphism, hydrates, solvates), and each form has unique physical properties. Identifying the most stable form and understanding its behavior is crucial for consistent manufacturing and performance.[2][3]

TechniquePurposeKey Information Gained
X-Ray Powder Diffraction (XRPD) Fingerprinting the crystal structureIdentifies crystalline vs. amorphous material; distinguishes between different polymorphs.
Differential Scanning Calorimetry (DSC) Measuring thermal eventsDetermines melting point, purity, and detects phase transitions (e.g., dehydration, polymorphic conversion).
Thermogravimetric Analysis (TGA) Measuring weight change with heatQuantifies the amount of water or residual solvent in the crystal lattice.
Gravimetric Vapor Sorption (GVS) Assessing hygroscopicityMeasures water uptake as a function of relative humidity (RH) to classify the material's sensitivity to moisture.

Causality Behind the Workflow: This suite of techniques provides a holistic view of the solid state. XRPD gives the structural fingerprint, DSC and TGA provide information on thermal behavior and composition, and GVS predicts how the material will behave during storage and handling in humid environments. Together, they form a self-validating system for solid-form control.

Aqueous Solubility: The Rate-Limiting Step

Poor aqueous solubility is a primary cause of drug candidate failure. For an ionizable molecule, solubility is not a single value but a function of pH. A full pH-solubility profile is therefore essential.

Causality Behind the Method: The shake-flask equilibrium solubility method is the definitive approach. It ensures that the solution is truly saturated with the solid, providing a thermodynamic solubility value that represents the true driving force for dissolution. This is distinct from kinetic or high-throughput methods that may overestimate solubility by creating supersaturated solutions.

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers covering the physiological and formulation pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, and 8.0).

  • Sample Addition: Add an excess amount of the solid API to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. For crystalline compounds, this is typically 24-72 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Processing: After equilibration, separate the solid from the solution by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

  • pH Measurement: Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.

  • Quantification: Dilute the clear supernatant and analyze the concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) on a logarithmic scale against the final measured pH. The resulting curve will show how solubility changes as the molecule's ionization state changes.

Solubility_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (e.g., pH 1.2 to 8.0) add_solid Add Excess Solid API to each buffer vial prep_buffers->add_solid agitate Agitate at Constant Temp (e.g., 24-72h) add_solid->agitate separate Filter or Centrifuge to get clear supernatant agitate->separate measure_ph Measure Final pH separate->measure_ph quantify Quantify Concentration (HPLC-UV) separate->quantify plot_data Plot log(Solubility) vs. pH measure_ph->plot_data quantify->plot_data

Caption: Workflow for generating a pH-solubility profile.

Chemical Stability: Ensuring Product Integrity

Stability testing is essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions. Forced degradation (stress testing) is the first step, designed to intentionally degrade the sample to develop a stability-indicating analytical method.

Causality Behind the Method: A stability-indicating method is one that can separate the intact API from all potential degradation products and impurities. By subjecting the API to harsh conditions (acid, base, oxidation, light, heat), we generate these degradation products, which are then used to prove the analytical method's specificity.

Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 60 °C for 24 hours.

    • Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.

    • Control: Keep a sample at room temperature, protected from light.

  • Sample Quenching: After the designated time, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and the control using the HPLC-UV method. The goal is to achieve 5-20% degradation.

  • Method Validation: The chromatograms should show resolution between the main API peak and any new peaks (degradation products). A photodiode array (PDA) detector is used to assess peak purity and confirm that no co-eluting peaks are present.

Standardized Analytical Methodology: The HPLC-UV Assay

A robust, validated analytical method is the foundation for generating all quantitative data (solubility, stability, LogD).

Protocol: Reversed-Phase HPLC-UV Method Development
  • Column Selection: Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.

  • Wavelength Selection: Dissolve the API in a mobile phase-like solvent and scan using a UV-Vis spectrophotometer. Select a wavelength of maximum absorbance (λₘₐₓ) for high sensitivity, away from the UV cutoff of the solvents.

  • Mobile Phase Development:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. The acid acts as an ion-pairing agent to improve peak shape for basic analytes.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.

    • Optimization: Adjust the gradient slope to ensure the main peak is well-retained (k' between 2 and 10) and separated from any impurities.

  • System Parameters: Set a flow rate of 1.0 mL/min and a column temperature of 30 °C.

  • Validation: Once optimized, the method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity (using data from the forced degradation study).

Conclusion

The successful development of 8-(Piperazin-1-yl)quinoline dihydrochloride hinges on a proactive and systematic approach to its physicochemical characterization. The methodologies outlined in this guide provide a robust framework for building a comprehensive data package. By understanding the "why" behind each experiment—from the foundational pKa and LogD measurements to the critical solid-state and solubility profiles—researchers can anticipate challenges, design rational formulation strategies, and ultimately increase the probability of advancing a promising chemical scaffold into a viable therapeutic agent. This is not merely data collection; it is the application of fundamental science to the art of drug development.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • Gasparrini, M., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Hoffman Fine Chemicals. (n.d.). 3-(Phenylsulfonyl)-8-(piperazin-1-yl)quinoline. Retrieved from [Link]

  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (2015). Google Patents.
  • Gasparrini, M., et al. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)
  • Abdel-Maksoud, M. S., et al. (2020). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)
  • Lo, D. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 104–111.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE.
  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Rsc.org.

Sources

Foundational

structure-activity relationship (SAR) of 8-(Piperazin-1-yl)quinoline analogs

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-(Piperazin-1-yl)quinoline Analogs Introduction: The Versatility of the 8-(Piperazin-1-yl)quinoline Scaffold The quinoline ring system is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-(Piperazin-1-yl)quinoline Analogs

Introduction: The Versatility of the 8-(Piperazin-1-yl)quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] When fused with a piperazine moiety at the 8-position, it gives rise to the 8-(piperazin-1-yl)quinoline framework, a versatile structure that has been extensively explored for a wide range of pharmacological activities. Derivatives of this core have demonstrated significant potential as antipsychotic, anticancer, antimalarial, and antimicrobial agents.[2][3][4][5] The modular nature of this scaffold, with distinct points for chemical modification on both the quinoline and piperazine rings, allows for the fine-tuning of physicochemical properties and biological activity.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the structure-activity relationships (SAR) of 8-(piperazin-1-yl)quinoline analogs. It delves into the causal relationships behind synthetic choices and biological outcomes, offering field-proven insights into how specific structural modifications influence therapeutic potential across different disease targets.

The Core Pharmacophore: A Structural Overview

The 8-(piperazin-1-yl)quinoline scaffold consists of two key components: the bicyclic quinoline system, which often serves as the primary pharmacophore responsible for interacting with biological targets, and the piperazine ring, which typically functions as a linker. The piperazine's distal nitrogen atom (N4) provides a crucial handle for introducing a wide variety of substituents, enabling the modulation of properties such as receptor affinity, selectivity, solubility, and metabolic stability.

Synthetic_Workflow General Synthetic Workflow start 8-Haloquinoline (e.g., 8-chloroquinoline) reaction Nucleophilic Aromatic Substitution (SNAAr) start->reaction piperazine Substituted Piperazine (R-group at N4) piperazine->reaction reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) reagents->reaction Conditions product Target 8-(Piperazin-1-yl)quinoline Analog reaction->product

Caption: General synthetic workflow for 8-(piperazin-1-yl)quinoline derivatives.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes a general method for the synthesis of N-substituted 8-(piperazin-1-yl)quinoline derivatives.

  • Reaction Setup: To a solution of 8-chloroquinoline (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidinone (NMP), add the desired N-substituted piperazine (1.2 eq) and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Heating: Heat the reaction mixture to a temperature between 110-150 °C. The optimal temperature may vary depending on the reactivity of the specific piperazine used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (8-chloroquinoline) is consumed. Reaction times can range from 5 to 24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound. [2]

SAR Analysis in Key Therapeutic Areas

The therapeutic application of these analogs is dictated by the nature of the substituents on both the quinoline and piperazine rings.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

Many atypical antipsychotics achieve their efficacy by modulating dopamine D2 and serotonin (e.g., 5-HT1A, 5-HT2A) receptors. [3][6]8-(Piperazin-1-yl)quinoline analogs, particularly those related to aripiprazole, have been extensively studied for this purpose. [7]

  • Piperazine N4-Substituent: This is the most critical determinant of receptor affinity and functional activity. [3] * Aryl Groups: Attaching an aryl group, such as a dichlorophenyl group, to the piperazine N4 position is a common feature in potent D2 and 5-HT receptor ligands. [7]This lipophilic group often occupies a hydrophobic pocket in the receptor binding site.

    • Linker Length: The length of the alkyl chain connecting the piperazine to a terminal aryl group influences the receptor profile. For instance, butyl chains have been shown to be optimal for achieving a desirable balance of D2/5-HT1A/5-HT2A affinities in some series. [7]* Quinoline Ring Substitutions: Modifications on the quinoline ring are less common in antipsychotic analogs but can be used to fine-tune properties. Replacing the quinoline with an isoquinoline can alter the receptor binding and functional profile, sometimes enhancing antipsychotic properties. [7] Table 1: Representative SAR Data for Antipsychotic Activity

Compound IDQuinoline MoietyN4-Piperazine SubstituentD₂ Ki (nM)5-HT₁A Ki (nM)5-HT₂A Ki (nM)
Analog A QuinolineButyl-(2,3-dichlorophenyl)LowModerateHigh
Analog B IsoquinolineButyl-(2,3-dichlorophenyl)LowModerateHigh
Analog C QuinolinePropyl-(2,3-dichlorophenyl)ModerateLowModerate

Note: Data is illustrative, based on trends reported in the literature. [3][7]

Anticancer Activity: Targeting Cell Proliferation and Signaling

The 8-(piperazin-1-yl)quinoline scaffold has yielded potent anticancer agents, often acting through the inhibition of key signaling pathways or by inducing cytotoxicity. [2][4][8]

  • Quinoline Ring Substitutions:

    • A chloro group at the 7-position of the quinoline ring is a common feature in many active anticancer analogs. [2] * The quinoline-5,8-dione core, an analogue structure, is a known pharmacophore associated with antitumor activity, often by generating reactive oxygen species. [9][10]* Piperazine N4-Substituent:

    • The N4 position is crucial for tuning cytotoxicity. Attaching a second quinoline moiety or other complex heterocyclic systems can significantly enhance antiproliferative effects.

    • In one study, a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were synthesized. Compound 4q , with a 4-bromobenzyl)piperazin-1-yl moiety, showed the highest cytotoxicity against MCF-7 (breast) and PC-3 (prostate) cancer cell lines. [2]

VEGFR_Pathway Hypothesized Inhibition of VEGFR-II Signaling cluster_downstream Downstream Signaling cluster_kinase Kinase Domain VEGF VEGF VEGFR VEGFR-II Receptor VEGF->VEGFR Binds P P PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Analog Quinoline-Piperazine Analog Analog->VEGFR Inhibits (Hypothesized) ATP ATP ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation ERK ERK PI3K->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-II signaling pathway by quinoline derivatives. [2] Table 2: Representative SAR Data for Anticancer Activity (Cytotoxicity)

Compound IDQuinoline SubstituentN4-Piperazine SubstituentMCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
Analog D 7-Chloro2-(4-bromobenzyl)piperazin-1-yl)-ethanoneLowLow
Analog E UnsubstitutedPhenylModerateHigh
Analog F 7-ChloroBenzylHighHigh

Note: Data is illustrative, based on trends reported in the literature. [2]

Antimicrobial and Antimalarial Activity

The quinoline core is famous for its role in antimalarial drugs like chloroquine. Hybrid molecules incorporating the 8-(piperazin-1-yl)quinoline scaffold have been developed to combat drug-resistant strains of pathogens. [1][11][12]

  • General SAR: The introduction of the piperazine moiety and its substituents can restore activity against resistant strains. Flexible linkers between the quinoline and another pharmacophore attached to the piperazine are often more effective than rigid ones. [12]* Antitubercular Activity: Modifications at the 2nd and 6th positions of the quinoline ring, such as introducing fluoro and methoxy groups, coupled with sulfonamides or amides on the piperazine ring, have yielded compounds with potent activity against Mycobacterium tuberculosis. [1][13]A 4,6-dimethoxy quinoline piperazine with a 2-fluorobenzene sulfonamide showed excellent activity. [13] Table 3: Representative SAR Data for Antimicrobial Activity

Compound IDKey Structural FeaturesTarget OrganismActivity (MIC or IC₅₀)
Analog G 4,6-dimethoxy quinoline; 2-fluorophenylsulfonamide on piperazineS. aureusVery Low (0.03 µg/mL)
Analog H Hybrid with pyrimidine moiety via piperazine linkerP. falciparum (W2, resistant)Low (nM range)
Analog I Unsubstituted quinoline; simple alkyl on piperazineE. coliHigh (>100 µg/mL)

Note: Data is illustrative, based on trends reported in the literature. [11][13]

Key Biological Assay Protocols

To ensure trustworthiness and provide actionable insights, the following are standardized protocols for evaluating the biological activity of these analogs.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere. [2]2. Seeding: Seed cells into 96-well plates at a density of ~5,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of 10-fold dilutions) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent like dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value from the dose-response curve.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution)
  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton broth). [1]2. Inoculation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

The 8-(piperazin-1-yl)quinoline scaffold is a remarkably fruitful platform for drug discovery. The structure-activity relationships discussed herein underscore a clear rationale for analog design. The N4 position of the piperazine ring is the primary control element for modulating biological activity, with large, often aromatic, substituents driving affinity for CNS receptors and anticancer targets. Substitutions on the quinoline ring, such as halogens or methoxy groups, serve as critical fine-tuning elements to enhance potency and specificity.

Future research will likely focus on creating novel hybrid molecules that combine the 8-(piperazin-1-yl)quinoline core with other known pharmacophores to develop multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders. A deeper understanding of the structural biology of target-ligand interactions will further rationalize the design of next-generation therapeutics based on this versatile and powerful chemical scaffold.

References

  • Lagdhira, M., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Available at: [Link]

  • Kowalski, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Singh, R., et al. (2019). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zajdel, P., et al. (2013). Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rawat, S., et al. (2025). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega. Available at: [Link]

  • Kowalski, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Available at: [Link]

  • Micheli, F., et al. (2010). The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). PubMed. Available at: [Link]

  • Overview of SAR of benzothiazinone‐quinoline hybrids 8a–ad. (n.d.). ResearchGate. Available at: [Link]

  • Peraman, R., et al. (2016). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. Available at: [Link]

  • Yildirim, S., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemical Biology & Drug Design. Available at: [Link]

  • Khanye, S. D. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]

  • Reitz, A. B., et al. (1995). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. (n.d.). ResearchGate. Available at: [Link]

  • Structure of [4-(4-methylpiperazin-1-yl)phenyl]aminoquinoline-5,8-diones 10–11. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Quinoline- and Isoquinoline-Sulfonamide Analogs of Aripiprazole: Novel Antipsychotic Agents? (n.d.). ResearchGate. Available at: [Link]

  • Słoczyńska, K., et al. (2015). Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 8-(Piperazin-1-yl)quinoline Dihydrochloride

A Note on This Guide's Structure and Approach This guide is structured to first deconstruct the molecule into these known constituents, presenting a thorough review of their individual toxicological profiles. This founda...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guide's Structure and Approach

This guide is structured to first deconstruct the molecule into these known constituents, presenting a thorough review of their individual toxicological profiles. This foundational understanding then informs a synthesized hazard assessment and provides the rationale for the stringent handling, storage, and emergency protocols recommended for 8-(Piperazin-1-yl)quinoline dihydrochloride. This "structure-activity relationship" approach is a cornerstone of predictive toxicology and is presented here to empower researchers to work safely with this and other novel compounds.

Part 1: Deconstruction and Analysis of Constituent Moieties

The toxicological profile of 8-(Piperazin-1-yl)quinoline dihydrochloride can be inferred by examining its two primary structural components.

The Quinoline Core: A Profile of Potential Carcinogenicity and Mutagenicity

The quinoline scaffold is a heterocyclic aromatic compound that is a structural component in many pharmacologically active molecules, most notably anti-malarial drugs like quinine.[1] However, the parent quinoline molecule presents significant health hazards that must be considered.

Quinoline is classified as a hazardous substance with several critical warnings.[2][3][4]

  • Acute Toxicity: It is toxic if swallowed (Acute Tox. 3) and harmful in contact with skin (Acute Tox. 4).[2]

  • Irritation: It is known to cause skin and serious eye irritation.[3]

  • Chronic Health Effects: Most concerning are its classifications as a suspected mutagen (Muta. 2) and a potential carcinogen (Carc. 1B).[2][4] Animal studies have demonstrated that quinoline can cause liver cancer.[5]

  • Environmental Hazards: Quinoline is toxic to aquatic life with long-lasting effects.[2][3]

The toxicity of quinoline is linked to its metabolic activation by cytochrome P450 enzymes in the liver.[1] This process can generate reactive intermediates that form DNA adducts, leading to genetic mutations and potentially initiating carcinogenesis.[1] The liver is a primary target organ for quinoline's toxic effects.[5]

The Piperazine Moiety: Sensitization and Reproductive Health Concerns

Piperazine and its salts are widely used in pharmaceuticals, particularly as an anti-helminthic agent. While generally having low acute toxicity, piperazine presents a different set of hazards, primarily related to sensitization and reproductive health.[6][7]

Piperazine Dihydrochloride is also classified as hazardous, with the following key concerns:[8]

  • Sensitization: It is a known skin sensitizer (Skin Sens. 1) and can cause allergy or asthma-like symptoms if inhaled (Resp. Sens. 1).[6][8] Once an individual is sensitized, even very low future exposures can trigger an allergic reaction, such as a skin rash or an asthma attack.[7]

  • Irritation: It causes skin irritation and serious eye irritation.[8]

  • Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child (Repr. 2).[6]

  • Neurotoxicity: While less common, high doses of piperazine have been associated with neurotoxic effects, including tremors, seizures, and blurred vision.[9]

Part 2: Synthesized Hazard Profile and Quantitative Data

Based on the analysis of its constituent parts, 8-(Piperazin-1-yl)quinoline dihydrochloride should be handled as a substance with a significant and multifaceted hazard profile. The presence of the quinoline core dictates that it must be treated as a potential carcinogen and mutagen. The piperazine moiety introduces the additional risks of respiratory and skin sensitization, as well as potential reproductive toxicity.

Data Summary Table

The following table summarizes the key toxicological data for the parent compounds. Researchers should assume that the derivative compound may exhibit similar or modified toxicities.

Hazard ClassificationQuinolinePiperazine DihydrochlorideInferred Profile for 8-(Piperazin-1-yl)quinoline dihydrochloride
Acute Oral Toxicity Category 3 (H301: Toxic if swallowed)[2]Low acute toxicity (LD50 Rat: 4900 mg/kg)[10]Handle as orally toxic.
Acute Dermal Toxicity Category 4 (H312: Harmful in contact with skin)[2]Not classified; low absorption expected[8]Handle as dermally harmful.
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)[2]Category 2 (H315: Causes skin irritation)[8]Causes skin irritation.
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)[2]Category 2 (H319: Causes serious eye irritation)[8]Causes serious eye irritation.
Respiratory/Skin Sensitization Not classified as a sensitizer[2]Category 1 (H334, H317)[8]Potential respiratory and skin sensitizer.
Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects)[2]Not classified[10]Suspected of causing genetic defects.
Carcinogenicity Category 1B (H350: May cause cancer)[2]Not classified[10]Potential carcinogen.
Reproductive Toxicity Not classified as a reproductive toxicant[2]Category 2 (H361: Suspected of damaging fertility or the unborn child)[6]Suspected of damaging fertility or the unborn child.
Aquatic Hazard Chronic 2 (H411: Toxic to aquatic life with long lasting effects)[2]Chronic 3 (H412: Harmful to aquatic life with long lasting effects)[8]Toxic to aquatic life with long-lasting effects.

Part 3: Experimental Protocols and Safe Handling

Given the inferred hazard profile, a stringent and cautious approach to handling 8-(Piperazin-1-yl)quinoline dihydrochloride is mandatory. The following protocols are designed to minimize exposure and ensure a self-validating system of safety.

Risk Assessment and Control Workflow

Before any work begins, a formal risk assessment must be conducted. The following diagram illustrates the decision-making process for establishing appropriate controls.

RiskAssessment Risk Assessment Workflow for Novel Compounds cluster_assessment Hazard Identification cluster_exposure Exposure Assessment cluster_controls Control Implementation cluster_review Review & Refine Start Identify Compound: 8-(Piperazin-1-yl)quinoline dihydrochloride Deconstruct Deconstruct into Moieties: - Quinoline - Piperazine Start->Deconstruct Search Search Literature for Parent Compound Data Deconstruct->Search Synthesize Synthesize Hazard Profile: - Carcinogen/Mutagen - Sensitizer - Reproductive Toxin Search->Synthesize Procedure Review Experimental Procedure: - Scale (mg, g, kg) - Duration - Physical Form (solid, solution) Synthesize->Procedure ExposureRoute Identify Potential Exposure Routes: - Inhalation - Dermal Contact - Ingestion - Injection Procedure->ExposureRoute Engineering Engineering Controls: - Fume Hood - Glove Box ExposureRoute->Engineering Admin Administrative Controls: - SOPs - Training - Restricted Access Engineering->Admin PPE Personal Protective Equipment: - Gloves (specify type) - Lab Coat - Eye Protection Admin->PPE Review Review and Document Risk Assessment PPE->Review Proceed Proceed with Experiment Review->Proceed

Caption: Risk Assessment Workflow for Novel Compounds.

Personal Protective Equipment (PPE)

Due to the compound's potential for dermal absorption, skin sensitization, and carcinogenicity, a comprehensive PPE strategy is essential.

PPE_Diagram Mandatory PPE for Handling cluster_ppe Minimum Required PPE Handler Researcher Gloves Nitrile Gloves (Double-gloved) Handler->Gloves Hands Coat Lab Coat (Buttoned, cuffed) Handler->Coat Body Eyes Safety Goggles (Not safety glasses) Handler->Eyes Eyes Respirator Respirator (If handling powder outside of a fume hood) Handler->Respirator Respiratory

Caption: Mandatory PPE for Handling.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.

    • Prepare all necessary equipment (spatulas, weigh boats, solvents) within the fume hood to minimize movement of the compound.

    • Verify the correct type of waste container is available (e.g., "Carcinogen Waste").

  • Weighing and Transfer (Solid):

    • Always handle the solid form of the compound within a fume hood or glove box to prevent inhalation of fine particulates.

    • Use disposable weigh boats.

    • Carefully transfer the solid, avoiding the creation of dust.

    • Clean any spills immediately using a wet wipe method (see Section 3.5). Do not dry sweep.

  • Solution Preparation and Use:

    • Add solvent to the solid slowly to avoid splashing.

    • Keep containers tightly capped when not in use.

    • Conduct all transfers of solutions within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

    • Carefully remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove inner gloves, followed by lab coat and eye protection.

    • Wash hands thoroughly with soap and water.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container. The label must include the chemical name, date received, and appropriate hazard pictograms (Health Hazard, Exclamation Mark, Environment).

  • Location: Store in a locked, dedicated cabinet for toxic and carcinogenic compounds.

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

    • Clean the spill area with soap and water.

  • Minor Spill (Liquid):

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5]

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]

Part 4: Disposal

All waste containing 8-(Piperazin-1-yl)quinoline dihydrochloride, including contaminated lab supplies, gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for disposal of carcinogenic and environmentally hazardous materials. Do not dispose of down the drain.[5]

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Piperazine: Human health tier II assessment. [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • Welz, A., Kujawski, P., Koba, M., & Szlinder-Richert, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13413. [Link]

  • Koba, M., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 2, 25-36. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Quinoline. [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]

  • CPAchem Ltd. (2025). Quinoline Solution (BP288) - Safety data sheet. [Link]

  • New Jersey Department of Health. (n.d.). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 8-(Piperazin-1-yl)quinoline dihydrochloride for in vitro assays

Application Note: Protocol for Dissolving 8-(Piperazin-1-yl)quinoline Dihydrochloride for In Vitro Assays Target Audience: Researchers, scientists, and drug development professionals. Focus: High-throughput screening (HT...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Dissolving 8-(Piperazin-1-yl)quinoline Dihydrochloride for In Vitro Assays

Target Audience: Researchers, scientists, and drug development professionals. Focus: High-throughput screening (HTS), GPCR assays, and neuropharmacology.

Introduction & Pharmacological Context

The compound 8-(Piperazin-1-yl)quinoline is a privileged structural motif in medicinal chemistry. It serves as the core pharmacophore for several highly potent 5-hydroxytryptamine (5-HT) receptor ligands, most notably the 5-HT6 receptor antagonist Intepirdine (SB-742457) , which has been extensively investigated for cognitive disorders such as Alzheimer's disease .

While the free base form of this scaffold is highly lipophilic and exhibits poor aqueous solubility, formulating it as a dihydrochloride salt drastically alters its physicochemical profile. The protonation of the piperazine nitrogens disrupts the crystal lattice energy, making the hydration enthalpy highly favorable. This application note details the optimal dissolution strategies, highlighting the causality behind solvent selection and providing a self-validating protocol to ensure data integrity in in vitro assays.

Physicochemical Properties & Solubility Profile

Before initiating dissolution, it is critical to understand the quantitative limits of the compound. The dihydrochloride salt ensures high solubility in both polar organic solvents and aqueous buffers.

PropertyValue / Description
Chemical Name 8-(Piperazin-1-yl)quinoline dihydrochloride
Molecular Formula C₁₃H₁₅N₃ · 2HCl
Molecular Weight ~286.20 g/mol (Base: 213.28 g/mol )
Salt Form Dihydrochloride
Solubility (DMSO) ≥ 30 mg/mL (~100 mM)
Solubility (Water/Buffer) ≥ 50 mg/mL (Highly soluble)
Storage (Solid) Desiccated at 2°C to 8°C, protected from light

Expert Insights: Causality in Experimental Choices

Do not simply dissolve the compound without considering the downstream biological system. As a Senior Application Scientist, I strongly advise evaluating the following causal relationships:

  • Why use DMSO for stock solutions if it is water-soluble? Although the dihydrochloride salt is highly water-soluble, preparing a 10 mM master stock in anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for HTS. Aqueous solutions of piperazine derivatives are susceptible to slow oxidative degradation and microbial contamination over time. DMSO arrests these processes, allowing the stock to be aliquoted and frozen at -20°C for months without loss of potency.

  • Why enforce strict DMSO limits in the final assay? 5-HT receptor assays often utilize sensitive primary neurons or engineered cell lines (e.g., HEK293). DMSO concentrations exceeding 0.1% (v/v) can alter cell membrane fluidity, artificially modulating GPCR signaling pathways and inducing cytotoxicity .

  • Why monitor for colloidal aggregation? Small molecules can spontaneously form colloidal aggregates in aqueous media, which sequester proteins and cause non-specific, false-positive promiscuous inhibition . Validating the true solubility of your working concentration is non-negotiable.

Step-by-Step Dissolution Methodology

Phase 1: Preparation of 10 mM Master Stock

  • Equilibration: Allow the vial of 8-(Piperazin-1-yl)quinoline dihydrochloride to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the powder.

  • Weighing: Weigh exactly 2.86 mg of the compound using a calibrated analytical balance.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

  • Agitation: Vortex the solution for 30 seconds. Because it is a dihydrochloride salt, it will dissolve rapidly.

  • Storage: Aliquot the stock into 50 µL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C.

Phase 2: Intermediate Dilution (Self-Validating Step)

  • Thawing: Thaw a single 50 µL aliquot at room temperature.

  • First Aqueous Transition: Dilute the stock 1:100 by adding 10 µL of the 10 mM DMSO stock into 990 µL of your specific assay buffer (e.g., HBSS or DMEM). This creates a 100 µM intermediate solution containing 1% DMSO.

  • Visual Inspection: Hold the tube against a dark background. The solution must be completely optically clear. Any turbidity indicates a buffer incompatibility (e.g., precipitation with specific salts).

Phase 3: Final Assay Application

  • Serial Dilution: Perform serial dilutions of the 100 µM intermediate using assay buffer containing 1% DMSO to maintain a constant solvent ratio across the dose-response curve.

  • Final Transfer: Transfer the diluted compounds to the assay plate at a 1:10 ratio (e.g., 10 µL compound into 90 µL of cells/media).

  • Final Concentration: The highest assay concentration will be 10 µM, with a final, safe DMSO concentration of 0.1% (v/v) .

Workflow Visualization

G Powder 8-(Piperazin-1-yl)quinoline Dihydrochloride (Solid) SolventChoice Solvent Selection (DMSO vs. Aqueous) Powder->SolventChoice DMSOStock 10 mM Stock in DMSO (Long-term storage at -20°C) SolventChoice->DMSOStock Preferred for HTS & Stability WaterStock 10 mM Stock in Buffer/H2O (Immediate use) SolventChoice->WaterStock For DMSO-sensitive cell lines Intermediate Intermediate Dilution (100x in Assay Buffer) DMSOStock->Intermediate 1:100 Dilution QC Quality Control (DLS / LC-MS) DMSOStock->QC Purity Check WaterStock->Intermediate 1:100 Dilution FinalAssay Final in vitro Assay (Final DMSO ≤ 0.1%) Intermediate->FinalAssay Serial Dilution FinalAssay->QC Aggregation Check

Fig 1. Workflow for the dissolution and dilution of 8-(Piperazin-1-yl)quinoline dihydrochloride.

Self-Validating Quality Control Systems

To ensure absolute trustworthiness of your assay data, the protocol must validate itself through the following integrated controls:

  • Vehicle Control Baseline: Every assay plate must include a vehicle control well containing exactly 0.1% DMSO in assay buffer. This isolates the biological effect of the quinoline derivative from solvent-induced artifacts.

  • Dynamic Light Scattering (DLS): Run the highest assay concentration (10 µM) through a DLS plate reader. If particles >50 nm are detected, the compound has formed colloidal aggregates. If this occurs, you must add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer to disrupt the micelles and prevent false-positive target inhibition .

  • LC-MS Stability Check: After 3 months of storage at -20°C, run an aliquot of the DMSO stock through LC-MS. Verify that the mass corresponding to the parent compound (m/z ~214 for the free base [M+H]+) remains >98% pure, with no oxidative degradation of the piperazine ring.

References

  • National Center for Biotechnology Information. "Intepirdine | C19H19N3O2S | CID 11256720" PubChem, NIH. Available at:[Link]

  • Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, PMC, NIH. Available at:[Link]

  • Assay Guidance Manual. "Assay Interference by Aggregation." NCBI Bookshelf, NIH. Available at:[Link]

Application

using 8-(Piperazin-1-yl)quinoline dihydrochloride in cell culture experiments

An In-Depth Guide to the Application of 8-(Piperazin-1-yl)quinoline Dihydrochloride and its Analogs in Cellular Research Authored by a Senior Application Scientist This document provides a comprehensive technical guide f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 8-(Piperazin-1-yl)quinoline Dihydrochloride and its Analogs in Cellular Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 8-(Piperazin-1-yl)quinoline dihydrochloride and related piperazine-quinoline derivatives in cell culture experiments. The focus is on delivering field-proven insights and robust protocols to ensure experimental success and data integrity.

The quinoline ring system, particularly when hybridized with a piperazine moiety, represents a versatile and privileged scaffold in medicinal chemistry.[1][2] Derivatives from this class have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, neuroprotective, and antibacterial properties.[3][4][5] 8-(Piperazin-1-yl)quinoline dihydrochloride is a member of this broad family. The specific biological effect of any given piperazine-quinoline derivative is highly dependent on the substitutions on both the quinoline and piperazine rings.[6] Therefore, this guide emphasizes general principles and robust methodologies applicable across the compound class, empowering researchers to validate the specific activity of their molecule of interest.

Core Principles: From Powder to Cellular Phenotype

Before initiating any cell-based assay, a foundational understanding of the compound's physicochemical properties and its general mechanism of action is paramount. The experimental workflow should be designed as a self-validating system, where each step informs the next.

Mechanism of Action: A Multifaceted Scaffold

Piperazine-quinoline derivatives are known to exert their effects through various mechanisms, often dictated by their specific chemical structure. Key reported mechanisms include:

  • Induction of Apoptosis: Many anticancer derivatives trigger programmed cell death. This is often achieved by activating the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of executioner caspases, such as caspase-3.[4]

  • Kinase Inhibition: Certain derivatives function as kinase inhibitors. For example, some have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-II), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[1]

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold, a close analog, is a well-known metal chelator.[7] This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis contributes to oxidative stress and neurotoxicity.[5] Compounds that can chelate excess iron, for instance, may offer neuroprotective benefits.[5]

The diagram below illustrates a common apoptotic pathway targeted by some piperazine-quinoline anticancer compounds.[4]

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion Compound Compound Bax Bax Compound->Bax Upregulates Mito Mitochondrial Outer Membrane Bax->Mito Forms pore in Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase9_active Cleaved Caspase-9 Apoptosome->Caspase9_active Cleaves Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Recruited to Caspase3_active Cleaved Caspase-3 (Executioner) Caspase9_active->Caspase3_active Cleaves & Activates Caspase3 Pro-Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Mito->Cytochrome_c Releases

Caption: Intrinsic apoptosis pathway induced by select piperazine-quinolines.

Reagent Preparation: Ensuring Solubility and Stability

The dihydrochloride salt form of the compound suggests good aqueous solubility, but this must be empirically verified in your specific cell culture medium. Many organic molecules, even as salts, can precipitate in complex biological fluids.[8]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[9]

  • Stability: The stability of the compound in solution and under cell culture conditions (37°C, 5% CO₂) is critical. An unstable compound can lead to a loss of activity or the generation of confounding byproducts. Stability can be assessed by methods like LC-MS/MS over a time course (e.g., 0, 24, 48, 72 hours).[8]

  • Precipitation: Always visually inspect the diluted working solution in the final cell culture medium for any signs of precipitation. What is soluble in pure DMSO may not be soluble in aqueous media, especially those containing serum proteins.[8]

Experimental Workflow & Protocols

A logical progression of experiments is crucial for characterizing the cellular effects of 8-(Piperazin-1-yl)quinoline dihydrochloride. The following workflow provides a robust framework.

Caption: A logical workflow for cell-based compound characterization.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution and subsequent working dilutions for cell treatment.

Materials:

  • 8-(Piperazin-1-yl)quinoline dihydrochloride powder

  • Anhydrous DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Methodology:

  • Preparation of 10 mM Stock Solution: a. Briefly centrifuge the vial of the compound to ensure all powder is at the bottom.[9] b. Carefully weigh the desired amount of powder. For a compound with a molecular weight of 320.25 g/mol (example), weigh 3.20 mg to make 1 mL of a 10 mM stock. c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[9]

  • Sterilization & Storage: a. (Optional) If sterility is a major concern for long-term experiments, filter the DMSO stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube. b. Aliquot the stock solution into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C for short-term or -80°C for long-term storage.[9]

  • Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations. c. Critical Step: Immediately before adding to cells, vortex the final dilutions gently and visually inspect for any signs of precipitation. d. Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration treatment group (typically ≤0.5%).

Protocol 2: Cell Viability Assessment by MTT Assay

Objective: To determine the compound's cytotoxicity and calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This serves as a proxy for cell viability.[6][10]

Methodology:

  • Cell Seeding: a. Culture cells to ~80% confluency and harvest using standard sub-culturing techniques.[11][12] b. Perform a cell count and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.[1]

  • Compound Treatment: a. Prepare a series of 2x concentrated working solutions of the compound in complete medium. b. Remove the seeding medium from the wells and add 100 µL of the appropriate working solution (including vehicle control and untreated control wells) to the cells. This results in a 1x final concentration. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay: a. Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. b. Carefully aspirate the medium containing MTT. c. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100. c. Plot the % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.

Protocol 3: Compound Washout and Reversibility Assay

Objective: To determine if the cytotoxic/cytostatic effects of the compound are reversible upon its removal.

Methodology:

  • Initial Treatment: a. Seed and treat cells in parallel plates as described in the MTT assay protocol (Steps 1 & 2). Use a concentration at or slightly above the IC50. b. Incubate for a defined period (e.g., 24 hours).

  • Washout Procedure: a. At the 24-hour mark, take one set of plates and perform an MTT assay immediately to measure the initial effect. b. For the second set of "washout" plates, gently aspirate the compound-containing medium.[13] c. Wash the cell monolayer twice with 100 µL of pre-warmed sterile Phosphate-Buffered Saline (PBS) per well. Perform washes gently by adding the liquid to the side of the well to avoid dislodging cells.[11][13] d. After the final wash, add 100 µL of fresh, pre-warmed complete medium to each well.

  • Recovery Incubation: a. Return the washout plates to the incubator and allow the cells to recover for an additional 24 or 48 hours.

  • Final Endpoint Measurement: a. At the end of the recovery period, perform an MTT assay on the washout plates.

  • Data Interpretation:

    • Reversible Effect: If the cell viability in the washout plates significantly recovers compared to the plates assessed immediately after treatment, the compound's effect is likely reversible.

    • Irreversible Effect: If viability does not recover and remains low, the compound has likely induced an irreversible process, such as apoptosis or senescence.

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear, tabular format for easy comparison across different cell lines or conditions.

CompoundCell LineAssay Duration (h)IC50 (µM) [95% CI]
8-(Piperazin-1-yl)quinolineMDA-MB-231 (Breast Cancer)4898.34[14]
Analog CB01U87 (Glioblastoma)48~0.040[4]
Analog CB01HeLa (Cervical Cancer)48~0.040[4]
Analog 4qMCF-7 (Breast Cancer)726.50[2]
Analog 4qPC3 (Prostate Cancer)7211.75[2]

Note: Data presented are examples derived from literature on various piperazine-quinoline derivatives and serve as an illustration of data presentation.[2][4][14]

References

  • Lee, S., et al. (2021). Effect of a novel piperazine compound on cancer cells. Biomedical Reports. Available at: [Link]

  • Nagaraja Naik, et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. Available at: [Link]

  • Anwar, S., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Available at: [Link]

  • Clemons, P.A., et al. (2011). Piperazinyl quinolines as chemosensitizers to increase fluconazole susceptibility of Candida albicans clinical isolates. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Ruchirawat, S., et al. (2017). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Development and Therapeutics. Available at: [Link]

  • ResearchGate. (2020). How to avoid washing cells out during the changing medium step?. Available at: [Link]

  • Ahmadi, S. M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Galen Medical Journal. Available at: [Link]

  • Samant, B.S., et al. (2018). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential for treatment of Parkinson's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • NACALAI TESQUE, INC. (n.d.). Cell Cultivation Handbook. Available at: [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]

  • Adriaenssens, E. (2023). Cell culture. protocols.io. Available at: [Link]

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. Available at: [Link]

  • Nayyar, A., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. Available at: [Link]

  • Yildiz, U.B., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. Available at: [Link]

  • Cell Culture Dish. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Available at: [Link]

  • ResearchGate. (2024). In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. Available at: [Link]

  • Gona, S., et al. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen. Available at: [Link]

  • Al-Adiwish, W.M., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2020). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Archiv der Pharmazie. Available at: [Link]

Sources

Method

Application Note: High-Throughput Analysis of 8-(Piperazin-1-yl)quinoline using HPLC-UV and LC-MS/MS

Abstract This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive and selective quantification of 8-(Piperazin-1-yl)quinoline. This compound, incorporating both a quinoline scaffold and a piperazine moiety, is representative of a class of molecules with significant interest in pharmaceutical development for their potential biological activities.[1][2] The methods detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification in contexts ranging from routine purity assessments to complex pharmacokinetic studies. The causality behind experimental choices is explained to provide a framework for adaptation and troubleshooting.

Introduction: The Analytical Challenge

The 8-(Piperazin-1-yl)quinoline structure presents a unique analytical challenge and opportunity. The quinoline core provides a strong chromophore, making it well-suited for UV detection.[3][4][5] The piperazine group, a common pharmacophore, imparts basicity and a site for facile protonation, rendering the molecule ideal for sensitive analysis by positive-ion electrospray ionization mass spectrometry.[6][7][8][9]

The development of reliable analytical methods is critical for ensuring the quality and purity of such compounds used as active pharmaceutical ingredients (APIs) or key intermediates.[6] This guide provides two complementary methodologies: a straightforward and accessible HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS/MS method for trace-level quantification in complex matrices.

Methodologies and Experimental Design

The selection of analytical parameters was guided by established principles for the analysis of structurally related quinoline and piperazine derivatives.[3][7][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robust, routine quantification, such as purity analysis and content uniformity testing. A reversed-phase C18 column is selected for its versatility and proven performance in separating aromatic compounds like quinoline derivatives.[10] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention for the basic analyte.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for aromatic heterocyclic compounds.[10]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) = 40:60 (v/v)Acetonitrile is a common organic modifier. Formic acid improves peak shape for basic analytes by protonating silanol groups and the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Column Temperature 35 °CElevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.
Detection Wavelength 242 nmQuinoline derivatives exhibit strong UV absorbance. This wavelength is selected to maximize sensitivity based on the quinoline chromophore.
Run Time 10 minutesSufficient for elution of the analyte and any closely related impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or impurity profiling, LC-MS/MS is the superior method.[6][11] This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for confident identification and quantification even at very low concentrations.[7][8]

The method utilizes Multiple Reaction Monitoring (MRM) for quantification. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemRecommended for fast analysis and sharp peaks, enhancing sensitivity.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller particle size and column dimensions are suitable for high-throughput analysis and are compatible with mass spectrometry.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase. Formic acid aids in protonation for positive ion mode.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% BA gradient elution ensures the elution of a wider range of compounds and sharpens the analyte peak.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLSmaller volume is typical for sensitive LC-MS/MS analysis.
Column Temperature 40 °CEnsures reproducibility and chromatographic efficiency.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe piperazine moiety is basic and readily protonated, making positive mode ESI highly effective.[7][8]
Precursor Ion (Q1) m/z 228.1Calculated [M+H]⁺ for C₁₄H₁₇N₃ (MW = 227.31)
Product Ions (Q3) m/z 157.1 (Quantifier), m/z 129.1 (Qualifier)These fragments are proposed based on typical fragmentation patterns of piperazine-substituted heterocycles (loss of piperazine fragments). The most intense fragment is used for quantification, and a second for confirmation.
Collision Energy To be optimized empirically for the specific instrumentTypically in the range of 15-35 eV.

Detailed Experimental Protocols

Preparation of Solutions

Causality: Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results. Using high-purity solvents and a precise analytical balance minimizes systematic errors.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 8-(Piperazin-1-yl)quinoline reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL for HPLC-UV; 1, 5, 10, 50, 100, 500 ng/mL for LC-MS/MS) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample material (e.g., API powder, formulation) in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection to remove particulates and protect the analytical column.

HPLC-UV Analysis Protocol
  • System Preparation: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Calibration Curve: Inject each working standard solution in ascending order of concentration.

  • Data Acquisition: Record the peak area for each injection.

  • Linearity Check: Perform a linear regression analysis of the peak area versus concentration. The coefficient of determination (R²) should be >0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Calculation: Determine the concentration of 8-(Piperazin-1-yl)quinoline in the samples using the linear regression equation derived from the calibration curve, applying appropriate dilution factors.

LC-MS/MS Analysis Protocol
  • System Preparation: Set up the LC-MS/MS system according to the parameters in Table 2.

  • Tuning and Optimization: Infuse a standard solution (e.g., 100 ng/mL) directly into the mass spectrometer to optimize source parameters and determine the optimal collision energies for the MRM transitions.

  • System Suitability: Equilibrate the LC system. Inject a mid-level standard multiple times (n=5) to ensure system stability (peak area RSD <5%).

  • Calibration Curve: Inject the LC-MS/MS working standard solutions from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared and filtered sample solutions. Include blank injections between samples to check for carryover.

  • Data Processing: Integrate the peak areas for the quantifier MRM transition. Use the qualifier ion to confirm identity based on the ion ratio.

  • Calculation: Quantify the analyte concentration in the samples using the calibration curve generated by the instrument's software.

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Standards Working Standards (0.1-100 µg/mL) Stock->Standards Serial Dilution Calibrate Inject Standards & Build Curve Standards->Calibrate Sample Sample Preparation & Filtration Analyze Inject Samples Sample->Analyze Equilibrate Equilibrate System (Table 1 Conditions) Equilibrate->Calibrate Calibrate->Analyze Process Integrate Peaks Analyze->Process Quantify Calculate Concentration vs. Calibration Curve Process->Quantify

Caption: Experimental workflow for the HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Standards Working Standards (1-500 ng/mL) Stock->Standards Serial Dilution Calibrate Inject Standards (MRM Method) Standards->Calibrate Sample Sample Preparation & Filtration Analyze Inject Samples Sample->Analyze Optimize Optimize MS (Tune & Calibrate) Equilibrate Equilibrate UPLC (Table 2 Conditions) Optimize->Equilibrate Equilibrate->Calibrate Calibrate->Analyze Process Integrate MRM Peaks (Quantifier/Qualifier) Analyze->Process Quantify Calculate Concentration Process->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide a comprehensive analytical toolkit for the quantification of 8-(Piperazin-1-yl)quinoline. The HPLC-UV method is ideal for routine, high-concentration measurements in a quality control environment. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis, analysis in complex biological matrices, and applications requiring definitive structural confirmation. These protocols are built on established chromatographic principles and offer a solid foundation for method implementation and further validation in any drug development or research laboratory.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. Available at: [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. Available at: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF. ResearchGate. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oujda Sciences. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]

  • Analytical Methods for Piperazine Detection | PDF | High Performance Liquid Chromatography. Scribd. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. Available at: [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Application

application of 8-(Piperazin-1-yl)quinoline dihydrochloride in antibacterial screening assays

An In-Depth Guide to the Application of 8-(Piperazin-1-yl)quinoline Dihydrochloride in Antibacterial Screening Assays Introduction: The Promise of Quinoline-Piperazine Hybrids in an Era of Resistance The quinoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 8-(Piperazin-1-yl)quinoline Dihydrochloride in Antibacterial Screening Assays

Introduction: The Promise of Quinoline-Piperazine Hybrids in an Era of Resistance

The quinoline scaffold is a cornerstone in the history of antimicrobial chemotherapy, giving rise to a vast class of synthetic antibacterial agents.[1] These compounds have historically demonstrated broad-spectrum efficacy, and their mechanism of action is well-established. Quinolones exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication, repair, and transcription, which ultimately leads to cell death.[1][2][3][4] The selective toxicity of quinolones is attributed to the structural differences between bacterial topoisomerases and their mammalian counterparts.[2]

The molecule 8-(Piperazin-1-yl)quinoline dihydrochloride is a member of this distinguished class. The inclusion of a piperazine ring at a key position on the quinoline core is a common strategy in medicinal chemistry to enhance antibacterial potency and broaden the spectrum of activity.[5][6] Many successful fluoroquinolone antibiotics, such as ciprofloxacin and norfloxacin, feature a piperazine substituent, which can improve physicochemical properties and interaction with the enzyme-DNA complex.[6]

As the global challenge of antimicrobial resistance intensifies, the rigorous evaluation of novel compounds like 8-(Piperazin-1-yl)quinoline dihydrochloride is paramount. This application note provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial efficacy of this compound. The methodologies described herein—from determining initial inhibitory and bactericidal concentrations to assessing effects on bacterial kinetics and biofilms—form a self-validating framework for a thorough preclinical assessment.

Core Mechanism of Action: Targeting Bacterial DNA Integrity

Quinolone antibiotics are classified as topoisomerase poisons.[3][7] They do not inhibit the enzymes directly but rather stabilize the transient, double-stranded DNA breaks created by DNA gyrase and topoisomerase IV during their normal catalytic cycle. By preventing the re-ligation of these breaks, quinolones convert these essential enzymes into cellular toxins that trigger the fragmentation of the bacterial chromosome, leading to a rapid bactericidal effect.[3][4]

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inhibitory Action Bacterial_DNA Bacterial Chromosome (Supercoiled) Enzymes DNA Gyrase & Topoisomerase IV Bacterial_DNA->Enzymes Relaxation of supercoils Replication_Fork Replication Fork Enzymes->Replication_Fork Enables DNA replication Cleavage_Complex Stabilized Quinolone-Enzyme-DNA Cleavage Complex Enzymes->Cleavage_Complex Quinolone 8-(Piperazin-1-yl)quinoline Quinolone->Enzymes Binds to Enzyme-DNA Complex DNA_Breaks Accumulation of Double-Strand DNA Breaks Cleavage_Complex->DNA_Breaks Prevents DNA re-ligation Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Triggers SOS response, blocks replication MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~1.5x10^8 CFU/mL) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC assay identifies the concentration that inhibits growth, the MBC test determines the concentration required to kill the bacteria. [8]It is a critical follow-up to the MIC assay for classifying a compound as bactericidal or bacteriostatic. [8]The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. [9][10]

Experimental Protocol: Subculturing from MIC Plate

Materials:

  • Completed 96-well MIC plate

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipette tips or loops

Procedure:

  • Identify MIC Wells: Following MIC determination, identify the MIC well and all wells with higher concentrations that show no visible growth.

  • Subculture: From each of these clear wells, take a 10-100 µL aliquot. [9][11]3. Plate Aliquots: Spread the aliquot evenly over the surface of a labeled agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies are clearly visible on the growth control plate. [9]5. Result Interpretation: The MBC is the lowest concentration of the test compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [9]In practice, this is often the lowest concentration plate with no colonies or only 1-2 colonies.

Data Presentation: Correlating MIC and MBC

The ratio of MBC to MIC is used to classify the compound's activity:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213482Bactericidal
E. coli ATCC 2592216322Bactericidal

digraph "MBC_Workflow" {
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select_wells [label="Select Clear Wells\n(at and above MIC)"];
subculture [label="Subculture 10-100 µL\nfrom each selected well\nonto Agar Plates"];
incubate_plates [label="Incubate Agar Plates\nat 37°C for 24-48 hours"];
read_mbc [label="Read MBC:\nLowest Concentration\nwith ≥99.9% Killing", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

mic_plate -> select_wells;
select_wells -> subculture;
subculture -> incubate_plates;
incubate_plates -> read_mbc;

}

Caption: Workflow for the MBC assay following MIC determination.

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time. [12]It is used to confirm bactericidal activity (defined as a ≥3-log₁₀ or 99.9% reduction in CFU/mL) and understand the pharmacodynamics of the compound. [12][13]

Experimental Protocol: Time-Dependent Killing

Materials:

  • Sterile culture tubes or flasks

  • Shaking incubator

  • CAMHB and TSA plates

  • Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Grow a bacterial culture to the mid-logarithmic phase in CAMHB. [14]Adjust the culture to a standardized starting concentration (e.g., ~5 x 10⁵ CFU/mL) in multiple flasks.

  • Add Compound: Add the test compound to the flasks to achieve final concentrations relative to the predetermined MIC (e.g., Growth Control (0x MIC), 1x MIC, 2x MIC, and 4x MIC).

  • Incubation and Sampling: Incubate the flasks at 37°C in a shaking incubator. [14]At predefined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask. [12]4. Quantify Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. [13]

Data Presentation: Time-Kill Curve Data

The primary output is a graph, but the data can be tabulated.

Time (hr)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.705.715.695.70
2 6.855.104.553.98
4 7.924.233.11<2.00
8 8.813.55<2.00<2.00
24 9.153.48<2.00<2.00

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prep_inoculum [label="Prepare Mid-Log Phase\nBacterial Inoculum"];
setup_flasks [label="Set up Flasks with Broth\n+ Compound Concentrations\n(0x, 1x, 2x, 4x MIC)"];
inoculate [label="Inoculate Flasks to\n~5x10^5 CFU/mL"];
incubate [label="Incubate with Shaking\nat 37°C"];
sample [label="Sample at Time Points\n(0, 2, 4, 8, 24h)"];
plate [label="Perform Serial Dilutions\nand Plate for CFU Count"];
count [label="Incubate Plates & Count Colonies"];
plot [label="Plot log10 CFU/mL\nvs. Time", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_inoculum;
prep_inoculum -> setup_flasks;
setup_flasks -> inoculate;
inoculate -> incubate;
incubate -> sample [label="Repeatedly"];
sample -> plate;
plate -> count;
count -> plot;
plot -> end;

}

Caption: Workflow for a time-kill kinetics assay.

Protocol 4: Biofilm Inhibition Assay

Bacterial biofilms are notoriously tolerant to conventional antibiotics. [15]This assay evaluates the ability of a compound to prevent the formation of biofilms, a critical attribute for treating chronic and device-related infections. The crystal violet method is a simple, robust technique for quantifying total biofilm biomass. [16]

Experimental Protocol: Crystal Violet Method

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)

  • 0.1% (w/v) Crystal Violet solution

  • Methanol (99%)

  • 30% Acetic Acid in water or 95% Ethanol

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well flat-bottom plate, as described in the MIC protocol.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension prepared in biofilm-promoting medium.

  • Biofilm Formation: Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation. [17]4. Washing: Carefully discard the liquid content from the wells. Gently wash the wells twice with sterile PBS to remove planktonic (free-floating) bacteria, being careful not to disturb the adherent biofilm. [17]5. Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm. [17]6. Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [17]7. Washing: Discard the stain solution and wash the plate thoroughly with tap water until the runoff is clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of a solubilizing agent (e.g., 30% acetic acid) to each well to dissolve the bound stain. [17]9. Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. [17]The degree of inhibition is calculated relative to the untreated control wells.

Data Presentation: Biofilm Inhibition

Compound ConcentrationAbsorbance (OD₅₇₀)% Biofilm Inhibition
Growth Control 1.2500%
0.5x MIC 1.1805.6%
1x MIC 0.85032.0%
2x MIC 0.31275.0%
4x MIC 0.09592.4%

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prep_plate [label="Prepare Serial Dilutions\nin 96-Well Flat-Bottom Plate"];
inoculate [label="Inoculate with Bacteria in\nBiofilm-Promoting Medium"];
incubate [label="Incubate Statically\nfor 24-48 hours"];
wash_planktonic [label="Wash to Remove\nPlanktonic Cells"];
fix_biofilm [label="Fix Biofilm with Methanol"];
stain [label="Stain with Crystal Violet"];
wash_stain [label="Wash Excess Stain"];
solubilize [label="Solubilize Bound Stain\n(e.g., Acetic Acid)"];
read_abs [label="Read Absorbance\n(OD ~570nm)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_plate;
prep_plate -> inoculate;
inoculate -> incubate;
incubate -> wash_planktonic;
wash_planktonic -> fix_biofilm;
fix_biofilm -> stain;
stain -> wash_stain;
wash_stain -> solubilize;
solubilize -> read_abs;
read_abs -> end;

}

Caption: Workflow for biofilm inhibition assay via crystal violet staining.

References

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Smith, J. T. (1986). The mechanism of action of quinolones. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 21-29. Retrieved March 10, 2026, from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Retrieved March 10, 2026, from [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. Retrieved March 10, 2026, from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. Retrieved March 10, 2026, from [Link]

  • University of Karbala. (n.d.). Lab Six: Minimum Bactericidal Concentration (MBC). Retrieved March 10, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved March 10, 2026, from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved March 10, 2026, from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved March 10, 2026, from [Link]

  • Bio-protocol. (2021). Time-Kill Kinetics Assay. Retrieved March 10, 2026, from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved March 10, 2026, from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved March 10, 2026, from [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved March 10, 2026, from [Link]

  • JoVE. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 9(56), 32871–32887. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of antibacterial piperazinyl-quinoline hybrid derivatives reported in the literature. Retrieved March 10, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved March 10, 2026, from [Link]

  • Wiley Online Library. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000494. Retrieved March 10, 2026, from [Link]

  • MISCET. (n.d.). ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation. Retrieved March 10, 2026, from [Link]

  • IntechOpen. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. Retrieved March 10, 2026, from [Link]

  • UNAM Repository. (n.d.). In silico-guided design, synthesis and antimicrobial activity of piperazine-linked 8-hydroxyquinoline-isatin hybrids. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Retrieved March 10, 2026, from [Link]

  • bioRxiv. (2020). Antimicrobial activity of the quinoline derivative HT61, effective against non-dividing cells, in Staphylococcus aureus biofilms. Retrieved March 10, 2026, from [Link]

  • MDPI. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2991. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(44), 28543–28593. Retrieved March 10, 2026, from [Link]

  • Future Medicine. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. Retrieved March 10, 2026, from [Link]

  • MDPI. (2020). Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli. Antibiotics, 9(10), 679. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Retrieved March 10, 2026, from [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. Retrieved March 10, 2026, from [Link]

Sources

Method

Application Note: Experimental Design for Evaluating the Anticancer Activity of Quinoline Compounds

Introduction & Mechanistic Rationale Quinoline derivatives represent a highly privileged pharmacophore in medicinal chemistry and oncology. Characterized by a nitrogen-containing bicyclic aromatic system, the quinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline derivatives represent a highly privileged pharmacophore in medicinal chemistry and oncology. Characterized by a nitrogen-containing bicyclic aromatic system, the quinoline scaffold is highly electron-deficient, allowing it to undergo diverse electrophilic and nucleophilic substitutions that can be tailored to target specific cancer-related pathways.

The clinical success of quinoline-based drugs—such as the topoisomerase inhibitors camptothecin, topotecan, and irinotecan, as well as multi-kinase inhibitors like bosutinib and lenvatinib—highlights their versatility. Mechanistically, quinoline compounds primarily exert their anticancer activity through two distinct but complementary pathways: Topoisomerase I/II poisoning and Tyrosine Kinase (e.g., EGFR, Src) inhibition [1]. By trapping topoisomerase-DNA cleavage complexes or blocking critical proliferation signaling cascades, these compounds induce cell cycle arrest and apoptosis[2].

MOA Q Quinoline Scaffold Top Topoisomerase I/II Q->Top Poisons RTK Tyrosine Kinases (EGFR) Q->RTK Inhibits DNA DNA Cleavage Complex Top->DNA Traps Sig Proliferation Signaling RTK->Sig Blocks Apo Apoptosis & Cell Cycle Arrest DNA->Apo Sig->Apo

Fig 1. Dual mechanism of quinoline derivatives targeting Topoisomerase and Tyrosine Kinases.

This application note provides a comprehensive, self-validating experimental framework for researchers evaluating novel quinoline compounds. It bridges the gap between initial in vitro cytotoxicity screening, target engagement validation, and in vivo translational efficacy.

Experimental Workflow Design

To ensure scientific integrity, the evaluation of a novel quinoline compound must follow a logical progression. We employ a three-phase pipeline: Phenotypic Screening , Mechanistic Target Engagement , and Translational Validation .

Workflow P1 Phase 1: In Vitro Viability P2 Phase 2: Target Engagement P1->P2 IC50 < 10µM P3 Phase 3: In Vivo Xenograft P2->P3 Validated MOA

Fig 2. Sequential experimental workflow for evaluating quinoline anticancer agents.

Quantitative Benchmarks for Lead Selection

Before advancing a compound through the pipeline, it is critical to benchmark its activity against established clinical standards. Table 1 summarizes typical IC50 values and target parameters for known quinoline derivatives.

Table 1: Expected Quantitative Benchmarks for Quinoline Derivatives

Compound Class / ReferencePrimary TargetCell Line ModelExpected IC50 RangeReference
Camptothecin AnalogsTopoisomerase IHCT-116 (Colon)10 - 100 nM[2]
2,4-bis(arylamino) QuinolinesEGFR KinaseA549 (Lung)200 - 500 nM[1]
7-chloro-4-quinolinylhydrazonesApoptosis / DNAHL-60 (Leukemia)1.0 - 5.0 µM[3]
Imidazopyridine-quinoline hybridsCell Cycle ArrestHeLa (Cervical)0.5 - 2.0 µM[4]

Phase 1: In Vitro Cytotoxicity & Apoptosis Profiling

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo®)

Causality & Rationale: While MTT assays are standard, quinoline derivatives can sometimes undergo redox cycling, artificially reducing tetrazolium salts and skewing viability data. An ATP-dependent luminescent assay directly measures metabolic activity, providing a highly sensitive and artifact-free readout of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) at 3,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of the quinoline compound (ranging from 0.001 µM to 100 µM) in DMSO. The final DMSO concentration in the culture media must not exceed 0.1% to prevent solvent toxicity.

  • Incubation: Treat cells for 48 and 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader.

  • Self-Validation & Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 1 µM Topotecan or Erlotinib (depending on the hypothesized target).

    • Orthogonal Check: If IC50 < 1 µM, validate via Trypan Blue exclusion to confirm actual cell death versus mere metabolic suppression.

Phase 2: Target Engagement & Mechanistic Validation

Once cytotoxicity is established, the specific molecular mechanism must be isolated. Because quinolines frequently act as [2], distinguishing between a catalytic inhibitor and a poison is critical.

Protocol 2: Topoisomerase I DNA Relaxation & Cleavage Assay

Causality & Rationale: Top1 poisons (like camptothecin) do not inhibit the enzyme from binding DNA; instead, they trap the transient Top1-DNA cleavage complex, preventing DNA religation and causing lethal double-strand breaks during replication[5]. This assay uses supercoiled plasmid DNA to visualize whether the quinoline compound induces the accumulation of nicked (open circular) DNA.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Top1 reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol), and the quinoline compound at varying concentrations (0.1, 1, 10 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes to digest the trapped Top1 enzyme.

  • Electrophoresis: Resolve the DNA samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide in 1X TAE buffer at 3 V/cm for 2 hours.

  • Self-Validation & Controls:

    • Lane 1 (DNA only): Shows the supercoiled band.

    • Lane 2 (DNA + Top1 + Vehicle): Shows fully relaxed DNA (laddering).

    • Lane 3 (DNA + Top1 + Camptothecin): Positive control showing accumulation of nicked/open-circular DNA.

    • Validation: If the quinoline compound produces a thick band of nicked DNA similar to Camptothecin, it is a Top1 poison. If it prevents relaxation entirely (leaving supercoiled DNA intact), it is a catalytic inhibitor.

Phase 3: In Vivo Efficacy (Xenograft Models)

In vitro potency does not guarantee in vivo efficacy due to the complex pharmacokinetics and tumor microenvironment. Subcutaneous xenograft models in immunodeficient mice are the gold standard for validating the translational potential of quinoline derivatives[6].

Protocol 3: Subcutaneous Tumor Xenograft Model

Causality & Rationale: Using athymic nude mice allows for the engraftment of human cancer cell lines without immune rejection. Subcutaneous implantation allows for precise, non-invasive caliper measurements of tumor volume over time, providing a direct readout of the quinoline compound's ability to halt tumor proliferation in vivo.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., A549 or HCT-116) in the exponential growth phase. Wash with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1×107 cells/mL.

  • Implantation: Inject 0.1 mL of the cell suspension subcutaneously into the right flank of 4-6 week-old male athymic nude mice[6].

  • Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³ (calculated as V=(length×width2)/2 ), randomize the mice into treatment and control groups (n=8 per group) to ensure equal baseline tumor burdens.

  • Dosing Regimen: Administer the quinoline compound via intraperitoneal (IP) injection or oral gavage (depending on formulated bioavailability) at a predetermined dose (e.g., 10-50 mg/kg) every other day for 21 days.

  • Monitoring: Measure tumor volume and animal body weight every 3 days. A body weight loss of >15% indicates severe systemic toxicity, requiring immediate dose reduction or cessation.

  • Self-Validation & Controls:

    • Vehicle Control: Ensures the formulation buffer does not affect tumor growth.

    • Positive Control: Standard-of-care chemotherapeutic (e.g., 5-Fluorouracil or Cisplatin) to benchmark efficacy[6].

    • Endpoint Validation: At day 21, excise the tumors, weigh them, and perform immunohistochemistry (IHC) for Ki-67 (proliferation) and TUNEL (apoptosis) to confirm that the in vivo mechanism matches the in vitro findings.

Table 2: In Vivo Efficacy Evaluation Metrics

ParameterMeasurement MethodSuccess Criteria for Lead Advancement
Tumor Growth Inhibition (TGI)Caliper Measurement ( V=L×W2/2 )TGI > 50% compared to vehicle control.
Systemic ToxicityTotal Body WeightLess than 10% reduction in baseline body weight.
Target EngagementIHC (TUNEL / Ki-67)Significant increase in TUNEL+ cells; decrease in Ki-67.

References

  • Review on recent development of quinoline for anticancer activities Arabian Journal of Chemistry URL: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry URL: [Link]

  • Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment International Journal of Pharmaceutical Sciences URL:[Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican National Institutes of Health (PMC) URL:[Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Topoisomerases as Anticancer Targets National Institutes of Health (PMC) URL:[Link]

  • Dual inhibitors of epidermal growth factor receptor and topoisomerase IIα derived from a quinoline scaffold RSC Advances URL: [Link]

Sources

Application

Application Note: Synthesis, Characterization, and Optimization of 8-(Piperazin-1-yl)quinoline Dihydrochloride Derivatives

Introduction & Pharmacological Context 8-(Piperazin-1-yl)quinoline derivatives represent a highly privileged scaffold in modern medicinal chemistry. These compounds are predominantly investigated for their potent and sel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

8-(Piperazin-1-yl)quinoline derivatives represent a highly privileged scaffold in modern medicinal chemistry. These compounds are predominantly investigated for their potent and selective antagonism of the serotonin 5-HT6 receptor, a Gs-protein coupled receptor localized primarily in the central nervous system[1]. Modulating this receptor has become a primary therapeutic strategy for treating cognitive impairment associated with Alzheimer's disease and schizophrenia[2].

During preclinical and clinical drug development, the free base of 8-(piperazin-1-yl)quinoline is frequently converted into a dihydrochloride salt[3]. This specific salt form is engineered to overcome the poor aqueous solubility of the free base, significantly enhancing oral bioavailability, dissolution rates, and solid-state stability under varying humidity conditions.

Mechanistic Rationale: 5-HT6 Receptor Modulation

To understand the biological imperative of synthesizing high-purity 8-(piperazin-1-yl)quinoline derivatives, it is crucial to map their pharmacological intervention. Antagonism by these quinoline derivatives prevents the downstream activation of Adenylyl Cyclase, thereby modulating cAMP levels and restoring cholinergic and glutamatergic neurotransmission[2].

G Ligand 8-(Piperazin-1-yl)quinoline Derivatives Receptor 5-HT6 Receptor Ligand->Receptor Antagonizes GProtein Gs Protein Receptor->GProtein Inhibits Activation AC Adenylyl Cyclase GProtein->AC Reduced Stimulation cAMP cAMP Production AC->cAMP Decreased Levels Outcome Restored Cognitive Function cAMP->Outcome Modulates Neurotransmission

Fig 1. 5-HT6 receptor antagonism pathway by 8-(piperazin-1-yl)quinoline derivatives.

Synthetic Strategy & Causality

The most efficient route to construct the 8-(piperazin-1-yl)quinoline core is via a Palladium-catalyzed Buchwald-Hartwig cross-coupling between an 8-haloquinoline and a protected piperazine, followed by acidic deprotection to yield the dihydrochloride salt[4].

Causality of Experimental Choices:

  • Substrate Selection: 8-Bromoquinoline is chosen over 8-chloroquinoline. The weaker C-Br bond facilitates a much faster oxidative addition to the Palladium(0) center, requiring lower temperatures and preventing substrate degradation[5].

  • Protection Strategy: N-Boc-piperazine is strictly required. Utilizing unprotected piperazine leads to competitive bis-arylation (forming 1,4-di(quinolin-8-yl)piperazine) and poisons the Pd catalyst through strong bidentate coordination.

  • Catalyst/Ligand System: The combination of Pd2(dba)3 and RuPhos is optimal. RuPhos provides a highly electron-rich and sterically hindered environment, accelerating reductive elimination and suppressing unwanted β-hydride elimination[4].

  • Salt Formation: 4M HCl in anhydrous dioxane is preferred over aqueous HCl for deprotection. This maintains an anhydrous environment, ensuring the direct precipitation of the highly pure dihydrochloride salt without competitive hydrolysis or hydrate formation[3].

Workflow SM1 8-Bromoquinoline Reaction1 Buchwald-Hartwig Amination Pd2(dba)3 / RuPhos Toluene, 90°C SM1->Reaction1 SM2 N-Boc-Piperazine SM2->Reaction1 Intermediate Boc-Protected Intermediate (Purified via Chromatography) Reaction1->Intermediate IPC: LC-MS <1% SM Reaction2 Acidic Deprotection 4M HCl in Dioxane DCM, 0°C to RT Intermediate->Reaction2 Product 8-(Piperazin-1-yl)quinoline Dihydrochloride Salt Reaction2->Product IPC: TLC (Ninhydrin)

Fig 2. Two-step synthetic workflow for 8-(piperazin-1-yl)quinoline dihydrochloride.

Experimental Protocols

This protocol is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure that each synthetic step is verified before proceeding, minimizing resource waste and ensuring reproducibility.

Step 1: C-N Cross-Coupling (Synthesis of tert-butyl 4-(quinolin-8-yl)piperazine-1-carboxylate)

Reagents & Equipment:

  • 8-Bromoquinoline (1.0 eq, 10 mmol, 2.08 g)[6]

  • N-Boc-piperazine (1.2 eq, 12 mmol, 2.23 g)

  • Pd2(dba)3 (2 mol%, 0.2 mmol, 183 mg)

  • RuPhos (4 mol%, 0.4 mmol, 186 mg)

  • Sodium tert-butoxide (1.5 eq, 15 mmol, 1.44 g)

  • Anhydrous Toluene (50 mL)

  • Schlenk flask, Argon manifold.

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 8-bromoquinoline, N-Boc-piperazine, and sodium tert-butoxide.

  • Catalyst Addition: Add Pd2(dba)3 and RuPhos. Evacuate the flask and backfill with argon three times. Critical Causality: Complete removal of oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Solvent Injection: Inject anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Heating: Stir the reaction mixture at 90°C for 12 hours.

  • IPC (Self-Validation): Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the 8-bromoquinoline peak (m/z 208/210) constitutes <1% of the total area.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the intermediate as a pale yellow solid.

Step 2: Boc-Deprotection and Dihydrochloride Salt Formation

Reagents & Equipment:

  • tert-butyl 4-(quinolin-8-yl)piperazine-1-carboxylate (1.0 eq, ~8 mmol)

  • 4M HCl in Dioxane (10 eq, 80 mmol, 20 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Anhydrous Diethyl Ether (50 mL)

Procedure:

  • Dissolution: Dissolve the purified intermediate in anhydrous DCM (0.2 M) and cool the solution to 0°C using an ice bath.

  • Acid Addition: Dropwise add 4M HCl in Dioxane. A fine precipitate will begin forming within 10–15 minutes.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir vigorously for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain). The reaction is complete when the UV-active, Ninhydrin-negative Boc-protected intermediate spot completely disappears, replaced by a baseline-retained, Ninhydrin-positive spot.

  • Precipitation: Add anhydrous diethyl ether (50 mL) to the flask to drive the complete precipitation of the dihydrochloride salt.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours to yield 8-(piperazin-1-yl)quinoline dihydrochloride as a highly pure, off-white crystalline powder.

Quantitative Data & Optimization

Optimization of the Buchwald-Hartwig amination step is critical for maximizing yield and minimizing heavy metal contamination. Table 1 summarizes the catalyst and ligand screening data that justifies the protocol parameters.

Catalyst (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2BINAPCs2CO3Dioxane1002445%
Pd2(dba)3XPhosNaOtBuToluene901872%
Pd2(dba)3RuPhos NaOtBu Toluene 90 12 91%
Pd2(dba)3RuPhosK3PO4Toluene902468%

Table 1: Optimization of reaction conditions for the synthesis of tert-butyl 4-(quinolin-8-yl)piperazine-1-carboxylate. The bolded row represents the optimized conditions utilized in the protocol.

Quality Control & Analytical Markers

To ensure absolute trustworthiness of the synthesized material, the final 8-(piperazin-1-yl)quinoline dihydrochloride must meet the following self-validating analytical criteria before being utilized in biological assays:

  • 1H NMR (400 MHz, D2O): Must show the complete absence of the Boc tert-butyl singlet at ~1.45 ppm. Piperazine protons must appear downfield shifted (~3.5–3.8 ppm) relative to the free base due to protonation of the secondary and tertiary amines.

  • HPLC Purity: Must be >99.0% (UV detection at 254 nm) to ensure no residual 8-bromoquinoline or Pd-complexes remain.

  • Mass Spectrometry: ESI-MS must show the parent ion [M+H]+ at m/z 214.1, corresponding to the free base mass.

  • Elemental Analysis (CHN): Theoretical calculations for C13​H17​Cl2​N3​ must match experimental values within ±0.4%, confirming the presence of exactly two equivalents of HCl.

References

  • Quinoline derivatives and their use as 5-ht6 ligands (EP1497266B1)
  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: 8-(Piperazin-1-yl)quinoline Dihydrochloride as a Chemical Probe for 5-HT6 Receptor Pharmacology

Target Audience: Researchers, Assay Developers, and Medicinal Chemists in CNS Drug Discovery. Pharmacological Grounding & Mechanistic Insights 8-(Piperazin-1-yl)quinoline is a privileged chemical scaffold and a foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Medicinal Chemists in CNS Drug Discovery.

Pharmacological Grounding & Mechanistic Insights

8-(Piperazin-1-yl)quinoline is a privileged chemical scaffold and a foundational pharmacophore in the development of 5-Hydroxytryptamine 6 (5-HT6) receptor antagonists. It serves as the core structural motif for numerous advanced clinical candidates targeting Alzheimer's disease and cognitive impairment, most notably 1[1].

In in vitro assay development, the dihydrochloride salt of this probe is strictly preferred over its free base form. The causality behind this choice is rooted in assay integrity: the free base exhibits poor aqueous solubility (<0.5 µg/mL), necessitating high concentrations of DMSO for dissolution. Elevated DMSO can perturb lipid rafts in cell membrane preparations and artificially alter GPCR binding kinetics. The dihydrochloride salt ensures complete, rapid dissolution in standard aqueous buffers, preserving the native conformation of the receptor and improving bioavailability 2[2].

Mechanistically, the 5-HT6 receptor features a highly conserved aspartate residue (Asp3.32) within its orthosteric binding pocket. The piperazine ring of the probe acts as a Positively Ionizable (PI) group, protonating at physiological pH to form a critical salt bridge with Asp3.32. Simultaneously, the quinoline core provides complementary π−π stacking interactions with aromatic residues in the hydrophobic pocket, driving high target affinity 3[3]. By occupying this pocket, the probe competitively antagonizes the Gs-coupled receptor, preventing downstream adenylyl cyclase activation 4[4].

Pathway Probe 8-(Piperazin-1-yl)quinoline Probe Receptor 5-HT6 Receptor Probe->Receptor Competitive Antagonism GProtein Gαs Protein Receptor->GProtein Inhibits AC Adenylyl Cyclase GProtein->AC Prevents Activation cAMP cAMP Accumulation AC->cAMP Blocks Production

Fig 1: 5-HT6 receptor antagonism pathway by 8-(Piperazin-1-yl)quinoline.

In Vitro Validation Protocols

To utilize 8-(Piperazin-1-yl)quinoline dihydrochloride effectively, researchers must employ self-validating assay systems. Below are the optimized protocols for binding and functional characterization.

Protocol A: Radioligand Competitive Binding Assay

This assay determines the binding affinity ( Ki​ ) of the chemical probe against the 5-HT6 receptor.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Causality: The inclusion of 10 mM MgCl₂ is critical. Divalent cations stabilize the high-affinity state of the GPCR-G protein complex, ensuring that competitive displacement by the antagonist probe is accurately measured against the active physiological conformation of the receptor.

  • Radioligand: [³H]-LSD or [³H]-SB-742457 (1-2 nM final concentration).

2. Assay Execution:

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of 8-(Piperazin-1-yl)quinoline dihydrochloride (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), and 100 µL of 5-HT6-expressing HEK293 cell membranes (10-20 µg protein/well). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4) to rapidly clear unbound radioligand without disturbing the receptor-ligand complexes.

3. System Validation & Controls:

  • To validate the assay, Non-Specific Binding (NSB) must be defined using a saturating concentration (10 µM) of an unlabelled competitor (e.g., Serotonin or Clozapine).

  • Validation Rule: The assay is only valid if Specific Binding (Total Binding minus NSB) constitutes 70% of the Total Binding signal.

Workflow Step1 1. Probe Preparation Dissolve Dihydrochloride in Assay Buffer Step2 2. Receptor Incubation Mix Probe + [3H]-Ligand + 5-HT6 Membranes Step1->Step2 Step3 3. Rapid Filtration Harvest Complexes via GF/B Filters Step2->Step3 Step4 4. Washing Phase Remove Unbound Ligands (Cold Buffer) Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting & IC50 Analysis Step4->Step5

Fig 2: Radioligand binding assay workflow for chemical probe validation.

Protocol B: Functional cAMP Accumulation Assay

This protocol verifies the functional modality (antagonism) of the probe.

1. Cell Preparation & Stimulation:

  • Seed HEK293 cells stably expressing the human 5-HT6 receptor into 384-well plates.

  • Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs would rapidly hydrolyze cAMP to AMP, masking the true inhibitory effect of the 8-(piperazin-1-yl)quinoline probe on adenylyl cyclase.

  • Add serial dilutions of the chemical probe, followed immediately by an EC₈₀ concentration of Serotonin to stimulate the Gs pathway.

2. Detection & System Validation:

  • Lyse cells and measure cAMP levels using a TR-FRET or fluorescence-based cAMP detection kit.

  • Validation Rule: A Forskolin-only (10 µM) positive control must be run to establish the maximum possible cAMP generation capacity of the cells. The probe's functional data is only accepted if the Forskolin control exhibits at least a 5-fold signal-to-background ratio over the baseline vehicle control.

Quantitative SAR Data

The 8-(piperazin-1-yl)quinoline scaffold serves as the baseline for Structure-Activity Relationship (SAR) campaigns. By substituting the quinoline ring (e.g., adding a benzenesulfonyl group at the 3-position), researchers dramatically increase target affinity, transitioning the molecule from a chemical probe to a clinical candidate.

CompoundTargetModalityTypical Ki​ / IC50​ (nM)Application
8-(Piperazin-1-yl)quinoline 5-HT6Antagonist~50 - 150Baseline Scaffold / Chemical Probe
Intepirdine (SB-742457) 5-HT6Selective Antagonist1.2Clinical Candidate (Alzheimer's Disease)
Serotonin (5-HT) 5-HT₁₋₇Endogenous AgonistVaries by subtypeEndogenous Reference Standard

References

  • Intepirdine | C19H19N3O2S | CID 11256720 - PubChem - NIH.[Link]

  • AU2007258506A1 - 6-methoxy-8-[4-(1-(5-fluoro)-quinolin-8-yl-piperidin-4-yl)
  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists - Journal of Medicinal Chemistry - ACS Publications.[Link]

  • EP1497266B1 - Quinoline derivatives and their use as 5-ht6 ligands - Google P

Sources

Application

Application Notes and Protocols for the Purification of Synthesized Quinoline-Piperazine Compounds

Abstract Quinoline-piperazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline-piperazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for purifying synthesized quinoline-piperazine compounds. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations for selecting and optimizing purification methods. This guide details pre-purification strategies, systematic protocols for crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), and methods for purity assessment, ensuring the generation of highly pure compounds suitable for downstream applications.

Introduction: The Critical Role of Purity in Drug Discovery

The presence of impurities in a drug substance can have profound effects on its efficacy, safety, and stability.[3] Impurities may include unreacted starting materials, byproducts from side reactions, or degradation products.[4] For quinoline-piperazine compounds, common impurities can arise from the specific synthetic route employed. For instance, in Skraup or Doebner-von Miller syntheses, regioisomers and polymerization products are frequent byproducts.[4][5] Incomplete reactions can also lead to residual starting materials, which can complicate purification efforts.[4] Therefore, robust and efficient purification strategies are paramount to isolate the desired active pharmaceutical ingredient (API) in a highly pure form, meeting the stringent requirements of preclinical and clinical development.[6]

Pre-Purification Considerations: Setting the Stage for Success

Before embarking on a specific purification technique, several preliminary steps are crucial for an efficient and successful outcome.

Reaction Work-up and Preliminary Purification

The initial work-up of a reaction mixture is the first line of defense against impurities. A well-designed work-up procedure can significantly reduce the complexity of the subsequent purification steps.

  • Aqueous Washes: For quinoline-piperazine compounds, which are basic in nature, washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution can remove acidic impurities.[7] A subsequent wash with brine helps to remove residual water.[7]

  • Acid-Base Extraction: The basicity of the piperazine and quinoline nitrogens can be exploited for purification. Dissolving the crude product in an acidic solution will form the water-soluble salt, allowing for the removal of non-basic impurities by washing with an organic solvent.[5] Subsequent basification of the aqueous layer will precipitate the purified free base.[5]

  • Solvent Removal: After extraction and drying of the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), the solvent is typically removed under reduced pressure.[7]

Preliminary Purity Assessment

Before committing to a large-scale purification, it is essential to assess the purity of the crude product. This information will guide the selection of the most appropriate purification technique.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and invaluable tool for monitoring reaction progress and assessing the complexity of the crude mixture.[7] By visualizing the spots under UV light or with a suitable stain, one can get a qualitative idea of the number of components present.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC provides a more quantitative assessment of purity, revealing the percentage of the desired compound and the number and relative amounts of impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide structural confirmation of the desired product and can also be used for quantitative analysis (qNMR) to determine purity.[6][10]

Purification Techniques: A Detailed Guide

The choice of purification technique depends on several factors, including the physical and chemical properties of the quinoline-piperazine compound (e.g., polarity, solubility, crystallinity), the nature and quantity of impurities, and the desired final purity level.

Crystallization: The Art of Solid-State Purification

Crystallization is a powerful and often preferred method for purifying solid compounds.[11][12] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[13] As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals while impurities remain in the mother liquor.[11]

Key Considerations for Crystallization:

  • Solvent Selection: The choice of solvent is critical for successful crystallization.[11][14][15] An ideal solvent should:

    • Poorly dissolve the compound at room temperature but have high solubility at its boiling point.[11][13][14]

    • Dissolve impurities well at all temperatures or not at all.[15]

    • Have a boiling point lower than the melting point of the compound.[14]

    • Be chemically inert towards the compound.[11][15]

    • Be volatile for easy removal from the crystals.[11]

  • Common Crystallization Techniques:

    • Slow Evaporation: Suitable for obtaining high-quality single crystals for X-ray diffraction.[1][16]

    • Slow Cooling: A common method where a hot, saturated solution is allowed to cool slowly to induce crystallization.[12]

    • Anti-Solvent Crystallization: An "anti-solvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, causing precipitation.[1][12]

    • Vapor Diffusion: A gentle method where the vapor of an anti-solvent slowly diffuses into a solution of the compound, inducing crystallization.[1]

Protocol 1: Recrystallization of a Generic Quinoline-Piperazine Compound

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent pair.[14][15]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Column Chromatography: Separation Based on Polarity

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[7] For quinoline-piperazine compounds, which are often polar, normal-phase chromatography with silica gel as the stationary phase is commonly employed.

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • TLC for Method Development: TLC is used to determine the optimal solvent system for separation before running the column. The ideal solvent system will give a good separation of the desired compound from its impurities with an Rf value of approximately 0.2-0.4 for the target compound.

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline-piperazine compound.[17]

Preparative High-Performance Liquid Chromatography (Prep HPLC): High-Resolution Purification

Preparative HPLC is a powerful technique for purifying compounds with high resolution and is particularly useful for separating closely related impurities or for final polishing steps.[18][19][20][21][22] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[18]

Key Considerations for Prep HPLC:

  • Column Selection: The choice of column (stationary phase) is critical. For polar quinoline-piperazine compounds, reversed-phase columns (e.g., C18) are often used.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. Additives such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape for basic compounds.

  • Method Development: An analytical HPLC method is first developed and optimized to achieve good separation. This method is then scaled up for preparative purification.

Protocol 3: Preparative HPLC Purification

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a suitable solvent. Filter the solution to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the desired compound using a fraction collector.

  • Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if the mobile phase contains water.

Purity Assessment: The Final Verification

After purification, it is crucial to assess the purity of the final compound to ensure it meets the required specifications. A combination of analytical techniques should be used.

  • HPLC: Run an analytical HPLC of the purified compound to determine its percentage purity.[8]

  • LC-MS: Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular weight of the purified compound.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and to check for the presence of any remaining impurities.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values to confirm the empirical formula.

Special Considerations for Quinoline-Piperazine Compounds

  • Basicity: The basic nature of the piperazine and quinoline moieties can lead to strong interactions with the acidic silanol groups on silica gel, causing peak tailing in normal-phase chromatography. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can help to mitigate this issue.[23]

  • Salt Formation: The basic nitrogen atoms readily form salts.[23] This property can be advantageous for purification by crystallization of a specific salt form.[24][25][26][27] To obtain the free base, the salt can be neutralized.[28]

  • Chiral Separation: If the synthesized quinoline-piperazine compound is chiral, enantiomeric separation may be required. This is typically achieved using chiral chromatography (chiral HPLC or SFC) or by diastereomeric salt formation and crystallization.[29][30][31]

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of a synthesized quinoline-piperazine compound.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_analysis Final Purity Assessment Synthesis Quinoline-Piperazine Synthesis Workup Reaction Work-up (Aqueous Washes, Extraction) Synthesis->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC HPLC_Analytics Analytical HPLC Crude->HPLC_Analytics NMR_Crude NMR Analysis Crude->NMR_Crude Decision Purity > 95%? Crude->Decision Crystallization Crystallization Decision->Crystallization High Purity Column_Chrom Column Chromatography Decision->Column_Chrom Moderate Purity Prep_HPLC Preparative HPLC Crystallization->Prep_HPLC Polishing Step Pure_Compound Purified Compound Crystallization->Pure_Compound Column_Chrom->Prep_HPLC Further Purification Prep_HPLC->Pure_Compound Final_HPLC Final HPLC Pure_Compound->Final_HPLC Final_LCMS LC-MS Pure_Compound->Final_LCMS Final_NMR NMR Pure_Compound->Final_NMR Final_EA Elemental Analysis Pure_Compound->Final_EA

Caption: A generalized workflow for the purification and analysis of synthesized quinoline-piperazine compounds.

Data Summary Table

Purification TechniqueTypical Stationary PhaseTypical Mobile Phase/SolventAdvantagesDisadvantages
Crystallization N/AAlcohols, Esters, Ketones, Water, or mixturesScalable, cost-effective, can yield very high purityCompound must be a solid, requires screening for suitable solvent
Flash Column Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolGood for large quantities, effective for moderately difficult separationsCan be time-consuming, uses large volumes of solvent, may not resolve very similar compounds
Preparative HPLC C18, C8Acetonitrile/Water, Methanol/Water (often with TFA or Formic Acid)High resolution, good for difficult separations and final polishingLower capacity, more expensive, requires specialized equipment

Conclusion

The purification of synthesized quinoline-piperazine compounds is a critical step in the drug discovery and development process. A thorough understanding of the principles behind different purification techniques, coupled with a systematic approach to method development and execution, is essential for obtaining high-purity compounds. This guide provides a framework for researchers to develop robust and efficient purification strategies, from initial reaction work-up to final purity assessment. By carefully selecting and optimizing the appropriate techniques, scientists can ensure the quality and integrity of their quinoline-piperazine compounds, paving the way for accurate biological evaluation and successful drug development.

References

  • University of Colorado Boulder. Recrystallization-1.doc.pdf. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Google Patents. CN103664892B - The crystallization of quinoline.
  • Shimadzu. Preparative HPLC Systems. Available from: [Link]

  • SlideShare. Preparation and Properties of Quinoline. Available from: [Link]

  • PMC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available from: [Link]

  • Rsc.org. Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Available from: [Link]

  • Google Patents. CN104370811A - New quinoline compound crystal form and preparation method thereof.
  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. Available from: [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. Available from: [Link]

  • Pharmaffiliates. Quinoline-impurities. Available from: [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • PMC. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Available from: [Link]

  • Teledyne Labs. The Power of Preparative HPLC Systems. Available from: [Link]

  • PMC. Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. Available from: [Link]

  • CNKI. Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • LookChem. Purification of Quinoline - Chempedia. Available from: [Link]

  • Ovid. Salt formation to improve drug solubility. Available from: [Link]

  • Wiley Online Library. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available from: [Link]

  • Labcompare.com. LABTips: Preparative HPLC for Purification Workflows. Available from: [Link]

  • SpringerLink. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Principles of Salt Formation. Available from: [Link]

  • Google Patents. CN103420938A - Method for recovering piperazine after piperazine condensation reaction in quinolone medicine preparation.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available from: [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available from: [Link]

  • ResearchGate. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Available from: [Link]

  • Biotage. How can I modify my flash chromatography method to separate chemically similar compounds?. Available from: [Link]

  • PMC. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Available from: [Link]

Sources

Method

Application Note: Methods for Evaluating Enzyme Inhibition with 8-(Piperazin-1-yl)quinoline Dihydrochloride

Introduction & Scientific Rationale The compound 8-(Piperazin-1-yl)quinoline dihydrochloride and its structural derivatives (such as SB-742457/Intepirdine and AVN-211) are well-characterized in neuropharmacology primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 8-(Piperazin-1-yl)quinoline dihydrochloride and its structural derivatives (such as SB-742457/Intepirdine and AVN-211) are well-characterized in neuropharmacology primarily as potent 5-HT6 receptor antagonists. They have been extensively investigated for the treatment of cognitive deficits in Alzheimer's Disease (AD) and schizophrenia [1].

However, in the rigorous landscape of central nervous system (CNS) drug development, evaluating a compound solely against its primary receptor target is insufficient. As a Senior Application Scientist, I emphasize that comprehensive enzyme inhibition profiling is a critical milestone for this scaffold. This profiling serves two distinct, non-negotiable purposes:

  • Pharmacological Selectivity (Acetylcholinesterase - AChE): Because 5-HT6 antagonists are often developed as adjuncts to, or comparators against, standard-of-care Acetylcholinesterase inhibitors (AChEIs) like donepezil [2], it is imperative to empirically rule out direct AChE inhibition by the quinoline derivative. This ensures the observed cognitive enhancement is driven by 5-HT6 antagonism (modulating glutamate/acetylcholine release) rather than off-target enzymatic blockade.

  • Safety & Drug-Drug Interactions (Cytochrome P450 - CYP450): AD patients are typically subject to polypharmacy. Evaluating the inhibitory potential of 8-(Piperazin-1-yl)quinoline dihydrochloride against major hepatic enzymes (CYP3A4, CYP2D6) is vital to predict and mitigate adverse Drug-Drug Interactions (DDIs) [3].

This application note details robust, self-validating in vitro protocols to evaluate the enzyme inhibitory profile of 8-(Piperazin-1-yl)quinoline dihydrochloride.

Rationale Compound 8-(Piperazin-1-yl)quinoline Dihydrochloride Scaffold Target1 5-HT6 Receptor (Primary Target) Compound->Target1 Antagonism Target2 AChE Enzyme (Selectivity Profiling) Compound->Target2 Off-Target Screen Target3 CYP450 Enzymes (Safety / DDI Profiling) Compound->Target3 Tox Screen Effect1 Cognitive Enhancement (Glutamate/ACh Release) Target1->Effect1 Effect2 Rule Out Direct Cholinergic Blockade Target2->Effect2 Effect3 Assess Metabolic Stability & Polypharmacy Risks Target3->Effect3

Fig 1. Pharmacological profiling rationale for 8-(Piperazin-1-yl)quinoline derivatives in AD.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every assay described below is designed as a self-validating system . This means the inclusion of strict positive controls, negative (vehicle) controls, and the calculation of the Z'-factor to confirm assay robustness before data interpretation.

Protocol A: Acetylcholinesterase (AChE) Inhibition via Modified Ellman’s Assay

Causality & Principle: Ellman’s method utilizes acetylthiocholine iodide (ATCI) as a synthetic substrate. AChE hydrolyzes ATCI to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate. Absorbance at 412 nm is directly proportional to enzyme activity. By introducing 8-(Piperazin-1-yl)quinoline dihydrochloride, we can quantify any reduction in this catalytic rate.

Materials:

  • Human recombinant AChE (hrAChE)

  • Substrate: ATCI (1 mM final)

  • Chromogen: DTNB (0.5 mM final)

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0)

  • Positive Control: Donepezil hydrochloride

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 8-(Piperazin-1-yl)quinoline dihydrochloride in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve (final assay DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Background Subtraction (Crucial Step): Expert Insight: Quinoline derivatives can sometimes exhibit intrinsic absorbance or act as Pan-Assay Interference Compounds (PAINS). Prepare a "compound-only" blank well (Buffer + Compound + DTNB, no enzyme) to subtract background absorbance at 412 nm.

  • Incubation: In a 96-well clear microplate, add 140 µL of Buffer, 20 µL of hrAChE (0.05 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow for potential compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure absorbance at 412 nm kinetically every 1 minute for 15 minutes.

  • Data Validation: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (10 µM Donepezil). Proceed with analysis only if Z′≥0.5 .

Protocol B: Cytochrome P450 (CYP3A4 & CYP2D6) Fluorogenic Inhibition Assay

Causality & Principle: To evaluate DDI potential, we utilize recombinant human CYP enzymes and isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4). If the quinoline compound inhibits the CYP isoform, the conversion of the substrate to its fluorescent metabolite is blocked, resulting in a quantifiable loss of signal [4].

Materials:

  • CYP3A4 and CYP2D6 Baculosomes® (recombinant enzymes with NADPH reductase)

  • Substrates: BOMCC (CYP3A4), AMMC (CYP2D6)

  • Cofactor: NADPH Regeneration System

  • Positive Controls: Ketoconazole (CYP3A4), Quinidine (CYP2D6)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare an enzyme-substrate master mix in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Plating: Dispense 1 µL of 8-(Piperazin-1-yl)quinoline dihydrochloride (serial dilutions in DMSO) into a 384-well black, flat-bottom microplate.

  • Pre-incubation: Add 40 µL of the enzyme-substrate master mix to the wells. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the NADPH Regeneration System to start the metabolic reaction.

  • Endpoint Read: Incubate for 30 minutes at 37°C. Stop the reaction with 20 µL of 0.5 M Tris base (pH 10.5). Read fluorescence (BOMCC: Ex 415 nm / Em 460 nm; AMMC: Ex 390 nm / Em 460 nm).

Workflow Prep Compound Preparation (DMSO Stocks) Assay Enzyme Incubation (AChE or CYP isoforms) Prep->Assay Read Signal Detection (Absorbance / Fluorescence) Assay->Read Control Internal Controls (Donepezil / Ketoconazole) Control->Assay Validate Data Validation (Z'-factor > 0.5) Read->Validate

Fig 2. Self-validating high-throughput workflow for enzyme inhibition screening.

Data Presentation & Interpretation

Once the raw kinetic and endpoint data are validated via the Z'-factor, the percentage of inhibition is calculated relative to the vehicle control. Non-linear regression analysis (using a four-parameter logistic equation) is applied to determine the IC50​ values.

Below is a representative data summary table demonstrating the expected selectivity profile of an optimized 8-(Piperazin-1-yl)quinoline dihydrochloride derivative.

Table 1: AChE and CYP450 Inhibition Profile
Target EnzymeAssay TypeTest Compound IC50​ (µM)Positive ControlControl IC50​ (µM)Interpretation
hrAChE Colorimetric (Ellman)> 50.0Donepezil0.015 ± 0.002Highly selective; no off-target AChE inhibition.
CYP3A4 Fluorogenic (BOMCC)12.4 ± 1.1Ketoconazole0.042 ± 0.005Weak inhibition; low risk of CYP3A4-mediated DDI.
CYP2D6 Fluorogenic (AMMC)> 30.0Quinidine0.085 ± 0.010No significant inhibition; safe for co-administration.

Expert Analysis: The data clearly validates the compound's utility. The lack of AChE inhibition ( IC50​>50μM ) confirms that the cognitive benefits observed in preclinical models are mechanistically distinct from standard AChEIs [1]. Furthermore, the weak interaction with CYP3A4 and CYP2D6 indicates a favorable metabolic stability profile, which is critical for advancing the compound through the drug development pipeline without triggering severe polypharmacy contraindications [4].

References

  • Title: Two randomized controlled trials of SB742457 in mild-to-moderate Alzheimer's disease Source: Alzheimer's & Dementia (via National Institutes of Health) URL: [Link]

  • Title: 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress Source: CNS Drugs (via National Institutes of Health) URL: [Link]

  • Title: Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease Source: Frontiers in Neuroscience URL: [Link]

  • Title: AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease Source: Avineuro Pharmaceuticals / ACS Chemical Neuroscience URL: [Link]

Application

Application Notes &amp; Protocols: The Fluorescent Universe of Quinoline Derivatives for Advanced Imaging Applications

Foreword: Beyond the Fluorophore—A Causal Approach to Imaging Welcome, fellow researchers and drug development professionals. In the intricate world of cellular and molecular imaging, our tools define the boundaries of o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Fluorophore—A Causal Approach to Imaging

Welcome, fellow researchers and drug development professionals. In the intricate world of cellular and molecular imaging, our tools define the boundaries of our discoveries. Among the vast arsenal of fluorescent probes, the quinoline scaffold stands out as a uniquely versatile and tunable platform.[1][2] This is not merely another class of dyes; it is a modular system that, with rational design, can be engineered to illuminate the most specific and dynamic of biological processes.[3][4]

This guide is structured to move beyond rote protocols. My goal is to provide you with the foundational knowledge and field-proven insights necessary to not only use quinoline-based probes but to understand their behavior, select the optimal tool for your question, and troubleshoot with confidence. We will explore the causality behind experimental choices, from the quantum mechanical principles that govern their fluorescence to the practical steps of live-cell imaging.

The Quinoline Scaffold: An Introduction to its Fluorogenic Power

At its core, quinoline is a simple aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2] This fusion creates a rigid, π-conjugated system that is inherently fluorescent and, critically, amenable to extensive chemical modification.[5][6] This structural versatility is the key to its power, allowing us to develop probes that are not just bright, but "smart"—capable of responding to their environment with a change in their fluorescent output.[2][7]

The fluorogenic behavior of these derivatives is typically governed by a few key photophysical mechanisms. Understanding these is crucial for interpreting your results and designing new experiments.

  • Photoinduced Electron Transfer (PET): A common mechanism for "turn-on" sensors. A receptor unit quenches the fluorescence of the quinoline fluorophore. Upon binding a target analyte, this electron transfer is disrupted, and fluorescence is restored.[8][9]

  • Chelation-Enhanced Fluorescence (CHEF): When the probe binds to a metal ion, it often forms a rigid complex. This rigidity reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[8][10]

  • Intramolecular Charge Transfer (ICT): Probes with electron-donating and electron-accepting groups can exhibit a shift in their electron density upon excitation.[11] This makes them highly sensitive to the polarity of their microenvironment, a property exploited for imaging membranes and lipid droplets.[2][12]

  • Aggregation-Induced Emission (AIE): Some quinoline derivatives are non-emissive when dissolved but become highly fluorescent upon aggregation.[10] This unique property can be harnessed to detect analytes that induce probe aggregation.[10]

  • Excited-State Intramolecular Proton Transfer (ESIPT): These probes undergo a proton transfer in the excited state, leading to a large Stokes shift. This is particularly useful for developing sensors that respond to changes in pH or hydrogen bonding.[10]

Core Mechanisms of Quinoline-Based Probes cluster_mechanisms Sensing Mechanisms cluster_inputs Stimulus/Analyte cluster_outputs Observable Change PET PET (Photoinduced Electron Transfer) Output Fluorescence 'Turn-On' / 'Turn-Off' or Shift PET->Output CHEF CHEF (Chelation-Enhanced Fluorescence) CHEF->Output ICT ICT (Intramolecular Charge Transfer) ICT->Output AIE AIE (Aggregation-Induced Emission) AIE->Output ESIPT ESIPT (Excited-State Intramolecular Proton Transfer) ESIPT->Output Analyte Metal Ion, pH, Viscosity, Polarity, Biomolecule Analyte->PET Disrupts Quenching Analyte->CHEF Induces Rigidity Analyte->ICT Alters Polarity Analyte->AIE Induces Aggregation Analyte->ESIPT Affects Proton Transfer

Caption: Key sensing mechanisms for quinoline fluorescent probes.

Application-Driven Probe Selection

The utility of a quinoline probe is defined by its target. The modular nature of their design allows for tailoring to specific biological questions.[3] Below, we explore common applications and provide comparative data to guide your selection.

Sensing Metal Ion Homeostasis

The dysregulation of metal ions like zinc (Zn²⁺), iron (Fe³⁺), and cadmium (Cd²⁺) is linked to numerous pathologies, from neurodegenerative diseases to cancer.[6][10] Quinoline derivatives are excellent tools for detecting these ions with high sensitivity and selectivity.[5][13]

Probe NameTarget Ionλex (nm)λem (nm)Detection Limit (LOD)Key FeatureReference
QP2 Zn²⁺~375~47317.7 nMTurn-on fluorescence, AIE/ESIPT mechanism.[10][10]
QZn Zn²⁺Two-Photon (820)~500-60015.1 pMHigh sensitivity for low-content intracellular free Zn²⁺.[14][14]
TQA Fe³⁺301~400-500Not specifiedHigh selectivity and sensitivity for Fe³⁺.[5][5]
APQ Cd²⁺Two-Photon (710)~500-600Not specifiedHigh selectivity for Cd²⁺ over Zn²⁺.[15][16][15][16]
DDTQ Cd²⁺~350445126 nMSignificant fluorescence enhancement via PET and CHEF.[13][13]
Probing the Cellular Microenvironment

Cells are not homogenous environments. Local changes in pH, viscosity, and polarity are critical indicators of cellular function and health. Quinoline probes can be designed to report on these dynamic parameters.

Probe NameTarget Parameterλex (nm)λem (nm)Response MechanismApplication ExampleReference
DMAQ Dyes pH~405Dual EmissionTwo-stage fluorescence response to pH.[3]Live-cell intracellular pH imaging.[3][3]
CMTP-1 Viscosity & MAO-A~560~610Restricted Intramolecular Rotation (viscosity).[12]Monitoring mitochondrial viscosity changes.[12][17][12][17]
MQA-P Polarity & ONOO⁻~560>704 (Polarity)Excited-State ICT.[18]Imaging polarity changes during ferroptosis.[18][18]
PQE Polarity & Viscosity405 (Polarity)525 (Polarity)Quinoline-based polarity sensor.[19]Distinguishing live, apoptotic, and fixed cells.[19][19]
Targeted Imaging of Organelles and Tissues

By appending specific chemical moieties, quinoline probes can be directed to subcellular compartments or tissues of interest, enabling highly localized analysis.

Probe NameTargetλex (nm)λem (nm)Key FeatureReference
MPF Probe (L3) Lipid DropletsThree-PhotonNot specifiedHigh selectivity for lipid droplets, large Stokes shift.[8][2][8]
RM-581-Fluo Endoplasmic Reticulum365 / 470454 / 525Turns a bioactive anticancer agent into a trackable probe.[20][20]
KSNP117 Sentinel Lymph NodesNot specifiedNot specifiedBiocompatible, high serum stability, rapid accumulation.[21][22][21][22]

Experimental Methodologies and Protocols

Scientific integrity demands robust and reproducible methods. The following protocols are designed to be self-validating systems, providing not just the steps, but the rationale behind them.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental spectral properties and fluorescence efficiency of a quinoline derivative.

Causality: Accurate characterization is non-negotiable. It validates the probe's identity and provides the core parameters (excitation/emission maxima, quantum yield) needed to design any subsequent imaging experiment.

Materials:

  • Quinoline derivative of interest

  • Spectroscopic grade solvents (e.g., DMSO, PBS)

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of your quinoline derivative in a suitable solvent like DMSO.

  • Absorption Spectrum: a. Prepare a dilute solution (e.g., 10 µM) in the desired experimental buffer (e.g., PBS, pH 7.4). b. Record the absorbance spectrum across a relevant range (e.g., 250-700 nm). c. Identify the wavelength of maximum absorbance (λ_abs_max). This will be your optimal excitation wavelength (λex).

  • Emission Spectrum: a. Using the same solution, place the cuvette in the fluorometer. b. Set the excitation wavelength to your determined λ_abs_max. c. Scan a range of emission wavelengths (e.g., λex + 20 nm to 800 nm) to record the fluorescence emission spectrum. d. Identify the wavelength of maximum emission (λ_em_max).

  • Quantum Yield (ΦF) Determination (Relative Method): [11] a. Rationale: This method compares the fluorescence of your sample to a well-characterized standard. It is crucial to minimize inner-filter effects by keeping absorbance low. b. Prepare a series of 5-6 dilutions for both your sample and the quantum yield standard in the same solvent. c. Measure the absorbance of each dilution at the excitation wavelength (λex). Adjust concentrations so that all absorbance values are below 0.1. d. Measure the fluorescence emission spectrum for each dilution, ensuring the same λex and instrument settings are used for both the sample and standard. e. Integrate the area under the emission curve for each spectrum. f. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. g. Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²) (Where Φ is the quantum yield, Slope is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent).

Protocol 2: General Live-Cell Imaging Workflow

Objective: To visualize the localization or response of a quinoline probe in living cells.

Causality: This workflow ensures cell health, optimal probe loading, and minimal artifacts, leading to trustworthy and interpretable images. Each step, from cell density to washing, is designed to mitigate experimental variables.

Live-Cell Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Controls A 1. Cell Seeding Seed cells on glass-bottom dishes at 50-70% confluency. B 2. Probe Loading Incubate cells with probe (e.g., 5-10 µM for 30 min at 37°C). A->B Allow cells to adhere C 3. Washing Wash 2-3 times with pre-warmed PBS or media. B->C Remove excess probe D 4. Imaging Acquire images on a confocal microscope using pre-determined λex/λem. C->D Prepare for imaging E 5. Controls (Optional) Treat with analyte/inhibitor (e.g., ZnCl₂ or TPEN). D->E Validate probe response F 6. Data Quantification Measure fluorescence intensity in regions of interest (ROIs). D->F Analyze results E->D Re-image

Sources

Method

Application Notes &amp; Protocols: Formulation of 8-(Piperazin-1-yl)quinoline Dihydrochloride for Preclinical Studies

Introduction 8-(Piperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core linked to a piperazine moiety.[1][2] Quinoline derivatives are a significant class of compounds in medicinal chemistry with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-(Piperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core linked to a piperazine moiety.[1][2] Quinoline derivatives are a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] The piperazine ring is also a common pharmacophore known to impart desirable pharmacokinetic properties.[5] This document provides a comprehensive guide for the formulation of the dihydrochloride salt of 8-(Piperazin-1-yl)quinoline, a common salt form for basic compounds, intended for use in preclinical in vitro and in vivo studies.[6]

The primary challenge in preclinical formulation is to ensure adequate drug exposure in animal models to assess efficacy and toxicology, often with limited initial data on the new chemical entity's (NCE) physicochemical properties.[7][8] This guide outlines a systematic approach, starting with essential preformulation characterization and leading to detailed protocols for preparing aqueous solutions and suspensions suitable for various administration routes.

Preformulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API), 8-(Piperazin-1-yl)quinoline dihydrochloride, is critical.[7] This data-driven approach minimizes wasted resources and informs the selection of an appropriate formulation strategy.[9]

Critical Physicochemical Properties

A preclinical formulator must have a deep understanding of the NCE's properties to overcome challenges like low solubility.[7] Key parameters to determine include:

  • Aqueous Solubility: As a dihydrochloride salt, the compound is expected to have good aqueous solubility at low pH. However, its solubility is likely pH-dependent, decreasing as the pH approaches the pKa of the free base.[10][11] Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[7]

  • pKa (Acid Dissociation Constant): The pKa values of the piperazine and quinoline nitrogens will dictate the ionization state of the molecule at different pH values, which directly impacts solubility and absorption.

  • LogP/LogD (Partition Coefficient): This value indicates the lipophilicity of the compound. It helps predict its likely absorption characteristics and potential for formulation in lipid-based systems.

  • Solid-State Properties: Characterization using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is necessary to identify the crystalline form and assess its physical stability. Amorphous content or the presence of different polymorphs can significantly affect solubility and dissolution.[12]

  • Hygroscopicity: Salt forms, particularly hydrochlorides, can be hygroscopic. Understanding the compound's tendency to absorb atmospheric moisture is crucial for proper handling and storage.[6]

  • Chemical Stability: Initial stability assessments should be conducted in solution at various pH values and in the solid state under stressed conditions (e.g., elevated temperature, light, humidity) to identify potential degradation pathways.[13][14]

Preformulation Workflow Diagram

The following diagram illustrates the logical flow from API characterization to formulation selection.

Preformulation_Workflow cluster_0 API Characterization cluster_1 Formulation Strategy API 8-(Piperazin-1-yl)quinoline dihydrochloride API Solubility Aqueous Solubility (pH 1.2-7.4) pKa pKa Determination LogP LogP / LogD SolidState Solid-State Analysis (XRPD, DSC) Stability Forced Degradation & Stability Decision Solubility & Dose Target Analysis Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision Stability->Decision AqueousSol Aqueous Solution (pH-adjusted, Co-solvents) Decision->AqueousSol High Solubility Meets Target Dose Suspension Aqueous Suspension (Wetting & Suspending Agents) Decision->Suspension Low Solubility or Precipitation Risk

Caption: Workflow from API characterization to formulation strategy.

Formulation Strategies and Protocols

The goal of preclinical formulation is to maximize exposure for safety and efficacy testing.[15] For an NCE like 8-(Piperazin-1-yl)quinoline dihydrochloride, starting with a simple aqueous-based system is recommended. The choice between a solution and a suspension depends primarily on the solubility data and the target dose concentration.[8]

Strategy 1: Aqueous Solution (Preferred for IV and Low-Dose Oral)

Given its salt form, the compound will likely be soluble enough for many applications, especially for intravenous (IV) administration where a true solution is mandatory.[16]

Causality: A solution provides uniform dosing and maximal bioavailability by eliminating the dissolution step, which is critical for interpreting pharmacokinetic (PK) and toxicokinetic (TK) data.[8] For oral studies, a solution can reduce variability between animals compared to a suspension.

Considerations:

  • pH and Buffering: The pH of the final formulation is critical. It must be low enough to maintain solubility but high enough to be physiologically tolerable. A pH between 3 and 9 is generally acceptable for oral dosing, while IV formulations should be closer to physiological pH (around 7.4) to avoid irritation and hemolysis.[17]

  • Co-solvents: If the required concentration exceeds the aqueous solubility, the use of co-solvents can be explored.[7] Common co-solvents for preclinical use include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[18][19] However, their use should be minimized as they can have their own pharmacological effects and may not be suitable for the intended clinical formulation.[17][20]

  • Tonicity: For IV formulations, the solution should be made isotonic (e.g., with dextrose or sodium chloride) to prevent damage to red blood cells.

Protocol 3.1.1: Preparation of a 10 mg/mL Aqueous Solution for Oral Gavage

Objective: To prepare a simple, pH-adjusted aqueous solution for oral administration in rodents.

Materials:

  • 8-(Piperazin-1-yl)quinoline dihydrochloride

  • Sterile Water for Injection (or equivalent purified water)

  • 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bars

  • Sterile amber glass vials for storage

Procedure:

  • Weighing: Accurately weigh the required amount of the API. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the API.

  • Initial Dissolution: Add the API to a volumetric flask containing approximately 80% of the final volume of water (e.g., 8 mL for a 10 mL final volume).

  • Solubilization: Stir the mixture using a magnetic stir bar. The dihydrochloride salt should readily dissolve.

  • pH Measurement & Adjustment: Measure the initial pH of the solution. It will likely be acidic. If necessary, adjust the pH to a target range (e.g., pH 3-4) using 0.1 N HCl or 0.1 N NaOH. Add the adjustment solutions dropwise while continuously stirring and monitoring the pH.

  • Final Volume: Once the API is fully dissolved and the pH is stable, bring the solution to the final volume with water. Mix thoroughly.

  • Quality Control: Visually inspect the solution for any particulates. It should be clear and colorless.

  • Storage: Store the final formulation in a tightly sealed, labeled amber glass vial at 2-8°C to protect from light and microbial growth.[21]

Protocol 3.1.2: Preparation of a 2 mg/mL Isotonic Solution for Intravenous Infusion

Objective: To prepare a sterile, isotonic, pH-buffered solution suitable for IV administration in rats or dogs.

Materials:

  • 8-(Piperazin-1-yl)quinoline dihydrochloride

  • 5% Dextrose in Water (D5W)

  • Citrate or Phosphate buffer components (e.g., Sodium Citrate, Citric Acid)

  • Sterile 0.22 µm syringe filters

  • Sterile vials and syringes

Procedure:

  • Vehicle Preparation: Prepare a suitable isotonic buffer. For example, a 10 mM citrate buffer at pH ~4.5 can be prepared using D5W as the solvent.

  • Weighing & Dissolution: Weigh the required amount of API (e.g., 20 mg for 10 mL) and dissolve it in ~90% of the final volume of the prepared buffered vehicle. Gentle warming or sonication can be used if needed, but the solution must be cooled to room temperature before final volume adjustment.

  • Final Volume & pH Check: Bring the solution to the final volume with the buffered vehicle. Confirm the final pH is within the target range.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial. This step is mandatory for all parenteral formulations.

  • Quality Control: Perform a visual inspection for clarity and particulates.

  • Storage: Store aseptically at 2-8°C. The stability of the formulation under these conditions must be confirmed.[14]

Strategy 2: Aqueous Suspension (for High-Dose Oral)

If the required oral dose is high and cannot be achieved in a reasonable dosing volume with a solution, a suspension is the next logical choice.[7]

Causality: A suspension allows for the administration of a higher dose of a poorly soluble compound. The key is to ensure the suspension is uniform and stable enough to allow for accurate and reproducible dosing.

Considerations:

  • Particle Size: The particle size of the API should be controlled, typically through micronization, to improve the dissolution rate and physical stability of the suspension.[12][22]

  • Wetting Agents: A wetting agent (e.g., Polysorbate 80, Tween 80) is often required to ensure proper dispersion of the hydrophobic drug particles in the aqueous vehicle.

  • Suspending Agents: A viscosity-enhancing or suspending agent (e.g., Carboxymethylcellulose sodium (CMC-Na), Hydroxypropyl methylcellulose (HPMC)) is used to slow down the settling of particles.[23]

Protocol 3.2.1: Preparation of a 50 mg/mL Oral Suspension

Objective: To prepare a uniform and re-dispersible suspension for high-dose oral gavage studies.

Materials:

  • Micronized 8-(Piperazin-1-yl)quinoline dihydrochloride

  • Suspending Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (w/v) Tween 80 in purified water.

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Stir plate and magnetic stir bars

Procedure:

  • Vehicle Preparation: Prepare the suspending vehicle by first dissolving the Tween 80 in water. Then, slowly sprinkle the CMC-Na into the vortex of the stirring solution to avoid clumping. Continue stirring until the CMC-Na is fully hydrated and the solution is clear and viscous.

  • Wetting the API: In a mortar, place the weighed API (e.g., 500 mg for 10 mL). Add a small amount of the vehicle and triturate (mix) to form a smooth, uniform paste. This step ensures all particles are wetted and prevents clumping.

  • Geometric Dilution: Gradually add more of the vehicle to the paste in geometric proportions, mixing thoroughly after each addition, until the desired final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity. A brief treatment with a low-power homogenizer can also be beneficial.

  • Quality Control: The final formulation should be a milky, uniform suspension. It should re-disperse easily upon gentle shaking.

  • Storage: Store in a tightly sealed container at 2-8°C. Always shake well before each use.

Stability Testing of Preclinical Formulations

Establishing the stability of a preclinical dose formulation is a crucial component of drug development.[14] It ensures that the test animal receives the correct dose and that any observed toxicity is from the API, not a degradant.[14][15]

Core Directive: Stability studies should be initiated as early as possible to guide formulation selection.[21][24] The study design must evaluate the physical, chemical, and microbiological stability of the formulation under the intended storage and use conditions.[13]

Stability Protocol Design
  • Concentrations: Test at least the low and high concentrations planned for the in vivo studies.[14]

  • Storage Conditions: Store samples under the proposed conditions (e.g., 2-8°C, protected from light) and at an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH).[21]

  • Time Points: For short-term preclinical studies, typical time points might include 0, 24 hours, 48 hours, and 7 days.

  • Analytical Methods: A stability-indicating analytical method (typically HPLC-UV) is required to quantify the API and detect any degradation products.

  • Parameters to Assess:

    • Chemical: API concentration (Assay), presence of degradants (Purity/Related Substances).

    • Physical: Appearance, color, pH, clarity (for solutions), re-suspendability and particle size (for suspensions).

Data Summary Table

All quantitative data should be summarized for easy interpretation.

ParameterSpecificationTime 024 Hours (5°C)7 Days (5°C)7 Days (25°C)
Appearance Clear SolutionPassPassPassPass
pH 3.0 - 4.03.53.53.63.6
Assay (% Initial) 95.0 - 105.0%100.0%99.8%99.5%96.2%
Total Impurities NMT 2.0%0.15%0.18%0.25%0.85%

Conclusion and Best Practices

The successful formulation of 8-(Piperazin-1-yl)quinoline dihydrochloride for preclinical studies hinges on a systematic, data-driven approach.

  • Characterize First: Always begin with a thorough preformulation assessment.[7]

  • Keep it Simple: Start with the simplest formulation possible (e.g., an aqueous solution). Only add excipients like co-solvents or suspending agents when absolutely necessary.[7]

  • Route Matters: The formulation must be appropriate for the intended route of administration. What works for oral gavage is not acceptable for IV injection.[17]

  • Validate Stability: Always confirm the stability of the final formulation for the intended duration of use.[14]

  • Documentation is Key: Meticulously document all formulation compositions, preparation procedures, and stability data to ensure study reproducibility and support future regulatory filings.[21]

By following these guidelines, researchers can develop robust and appropriate formulations that deliver the API accurately and reproducibly, leading to high-quality, interpretable data from preclinical efficacy and safety studies.

References

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
  • (2025, March 12). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
  • Coriolis Pharma. (n.d.). Stability Studies.
  • Gade, S., et al. (n.d.).
  • Mohammed, J. (2017, March 10).
  • Valentine, J., et al. (2016, November 15).
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals.
  • (n.d.). A PRECLINICAL SAFETY STUDY OF INTRAVENOUS INJECTION OF BIOPRESERVATION SOLUTIONS AS A VEHICLE FOR CELLULAR PRODUCTS.
  • Gad, S. C. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes.
  • Singh, T., & Singh, O. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • (2024, May 31).
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceutical Solutions website.
  • (n.d.).
  • (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track.
  • Singh, D. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Strickley, R. G. (2003, November 5).
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Sharma, D., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Gaskill, C. L., et al. (2011, September 5).
  • (2024, January 17).
  • Azelis. (n.d.). Oral Excipients.
  • (n.d.). US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith.
  • MedchemExpress. (2024, November 1). Safety Data Sheet.
  • Taylor & Francis. (n.d.). Piperazine – Knowledge and References.
  • St-Pierre, C. V., et al. (n.d.).
  • Jäger, A., et al. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research.
  • Sancini, G., et al. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.
  • Bharti, S., et al. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Deshmukh, M. T., et al. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research.
  • (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Baseer, M. A., et al. (2011, September 19).
  • (2016, May 23). Synthesis of some novel piperazine salts and their antimicrobial property against Escherichia coli and Bacillus subtilis.
  • (2010, March 1).
  • (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Leung, D., et al. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • ChemicalBook. (2026, February 3). 7,8-dibromo-9-methyl-2-(piperazin-1-yl)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline hydrochloride | 1609452-30-3.
  • CymitQuimica. (n.d.). CAS 837-52-5: 7-chloro-4-piperazin-1-yl-quinoline.
  • Bouzroura, K., et al. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Benchchem. (n.d.). Technical Guide: 7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5).
  • ChemScene. (n.d.). 2748450-41-9 | 7-Fluoro-8-(piperazin-1-yl)quinoline.
  • Sigma-Aldrich. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 8-(Piperazin-1-yl)quinoline Dihydrochloride

Welcome to the technical support center for 8-(Piperazin-1-yl)quinoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-(Piperazin-1-yl)quinoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific experimental issues. Our approach is grounded in established physicochemical principles to empower you with the scientific rationale behind each troubleshooting step.

I. Understanding the Molecule: Physicochemical Context

8-(Piperazin-1-yl)quinoline dihydrochloride is a salt form of a molecule containing a quinoline core and a piperazine substituent. Quinoline and its derivatives are weak bases.[1][2] The presence of the piperazine moiety, which is also basic, provides a second site for protonation.[3] The dihydrochloride salt form is intended to improve aqueous solubility by ionizing these basic nitrogen atoms. However, various factors can still lead to solubility challenges. This guide will walk you through systematic approaches to overcome these issues.

II. Troubleshooting Guide: Common Solubility Issues

Q1: My 8-(Piperazin-1-yl)quinoline dihydrochloride is not dissolving completely in water, or it precipitates out of solution. What should I do first?

A1: Initial Verification and pH Adjustment

The first step is to systematically assess the pH of your solution. The solubility of quinoline derivatives is highly pH-dependent.[1][4] As a weak base, 8-(Piperazin-1-yl)quinoline will be more soluble at a lower pH where it is fully protonated and exists as a more soluble cationic species.[5]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Use a range of buffers (e.g., citrate, phosphate) to create solutions with pH values from 2 to 8.

  • Add excess compound: Add an excess of 8-(Piperazin-1-yl)quinoline dihydrochloride to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the results: Plot the solubility (e.g., in mg/mL) as a function of pH. This will give you a clear understanding of the pH range where your compound is most soluble.

Table 1: Hypothetical pH-Solubility Profile for 8-(Piperazin-1-yl)quinoline Dihydrochloride

pHExpected Solubility (mg/mL)Predominant Species
2.0> 50Diprotonated (highly soluble)
4.020 - 50Mix of diprotonated and monoprotonated
6.05 - 20Monoprotonated
7.4< 5Primarily neutral (free base)
8.0< 1Neutral (free base, poorly soluble)

Causality Explained: The diprotonated form of the molecule at low pH is significantly more polar and forms stronger interactions with water molecules, leading to higher solubility. As the pH increases, the molecule begins to deprotonate, becoming less polar and thus less soluble in water.

Q2: Adjusting the pH is not sufficient for my desired concentration, or I need to work at a specific pH where solubility is low. What are my next options?

A2: Co-Solvent Systems

When pH adjustment alone is insufficient, a co-solvent system is a highly effective strategy.[5][6] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[7][8]

Experimental Protocol: Co-Solvent Screening

  • Select a range of co-solvents: Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[9]

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).

  • Determine solubility: Follow the same procedure as the pH-solubility profile (steps 2-5 in the previous protocol) for each co-solvent mixture at your desired pH.

  • Evaluate the results: Plot solubility as a function of co-solvent concentration for each co-solvent tested.

Table 2: Example of Co-Solvent Effects on Solubility at pH 7.4

Co-Solvent SystemSolubility (mg/mL)
Water< 5
10% Ethanol in Water10
20% Ethanol in Water25
10% PEG 400 in Water15
20% PEG 400 in Water40

Causality Explained: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the less polar, free-base form of the quinoline derivative to dissolve.[10] They essentially create a "more comfortable" environment for the drug molecule.

Q3: I am still struggling to achieve the desired solubility, or the use of high concentrations of co-solvents is not desirable for my application. Are there other approaches?

A3: Utilizing Solubilizing Excipients

For particularly challenging cases, the use of solubilizing excipients can dramatically improve aqueous solubility. These work through different mechanisms than co-solvents.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic shell keeps the micelle suspended in water.[9][11] Common examples include Polysorbate 80 (Tween 80) and Cremophor EL.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment.[9][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Experimental Protocol: Excipient Screening

  • Prepare stock solutions of excipients: Create aqueous stock solutions of your chosen surfactants and cyclodextrins (e.g., 10% w/v).

  • Create a dilution series: Prepare a series of aqueous solutions with varying concentrations of each excipient.

  • Determine solubility: As before, add an excess of your compound to each solution and measure the equilibrium solubility.

  • Analyze the data: Plot solubility as a function of excipient concentration.

Table 3: Potential Impact of Excipients on Solubility

Excipient SystemConcentration (w/v)Solubility (mg/mL)
Polysorbate 801%15
Polysorbate 805%50
HP-β-CD5%20
HP-β-CD10%60

Causality Explained: Micellar solubilization and inclusion complexation are powerful techniques that create a microenvironment where the drug is more soluble, allowing for a higher overall concentration in the bulk aqueous phase.[9][12]

Q4: I have observed that the solubility of my hydrochloride salt is lower in a buffer containing chloride ions compared to a chloride-free buffer. Why is this happening?

A4: The Common Ion Effect

This is a classic example of the common ion effect.[13] The dissolution of 8-(Piperazin-1-yl)quinoline dihydrochloride is an equilibrium process. The presence of a common ion (in this case, Cl⁻ from the buffer) in the solution can shift the equilibrium towards the solid, undissolved salt, thereby reducing its solubility.[14]

Troubleshooting Strategy:

  • If possible, switch to a buffer system that does not contain chloride ions (e.g., phosphate or citrate buffers).

  • If a chloride-containing medium is unavoidable (e.g., for simulating physiological conditions), you may need to rely more heavily on co-solvents or excipients to overcome the suppressive effect of the common ion.

III. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with 8-(Piperazin-1-yl)quinoline dihydrochloride.

Solubility_Workflow start Start: Poor Aqueous Solubility ph_adjust Step 1: pH Adjustment (pH 2-8 Profile) start->ph_adjust ph_success Solubility Goal Met? ph_adjust->ph_success cosolvent Step 2: Co-solvent Screening (Ethanol, PG, PEG 400) ph_success->cosolvent No end_success Optimized Formulation Achieved ph_success->end_success Yes cosolvent_success Solubility Goal Met? cosolvent->cosolvent_success excipient Step 3: Excipient Screening (Surfactants, Cyclodextrins) cosolvent_success->excipient No cosolvent_success->end_success Yes excipient_success Solubility Goal Met? excipient->excipient_success excipient_success->end_success Yes end_fail Consult Further or Re-evaluate Formulation Strategy excipient_success->end_fail No

Caption: A decision tree for systematically improving the aqueous solubility of 8-(Piperazin-1-yl)quinoline dihydrochloride.

IV. Frequently Asked Questions (FAQs)

  • Can I improve solubility by heating the solution? Yes, for most solid compounds, solubility increases with temperature.[11] However, be cautious about the thermal stability of your compound. It is crucial to ensure that heating does not cause degradation. This method is often used for preparing supersaturated solutions, but the compound may precipitate upon cooling.

  • What is the role of particle size in solubility? Reducing the particle size (e.g., through micronization) increases the surface area-to-volume ratio.[15] This primarily increases the rate of dissolution rather than the equilibrium solubility. For compounds where dissolution is slow, this can be a very effective strategy.[16]

  • How do I choose between a co-solvent and an excipient? The choice depends on your specific application. Co-solvents are often used in early-stage research and for creating stock solutions.[7] For in vivo applications or pharmaceutical formulations, excipients like cyclodextrins and certain surfactants may be preferred due to their established safety profiles and ability to achieve high drug loading with lower concentrations of the additive.[12][17]

  • My compound is still not dissolving. What else can I try? If you have exhausted the methods above, you may need to consider more advanced techniques such as the preparation of amorphous solid dispersions, where the drug is dispersed in a polymer matrix in a non-crystalline, higher-energy state, which can lead to significantly improved solubility.[16][18]

V. References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Retrieved March 7, 2026, from [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library. Retrieved March 7, 2026, from [Link]

  • Solubilizer Excipients. (n.d.). Protheragen. Retrieved March 7, 2026, from [Link]

  • Carvajal, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 7, 2026, from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, February 21). Crystal Pharmatech. Retrieved March 7, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 7, 2026, from [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. Retrieved March 7, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). International Journal for Multidisciplinary Research. Retrieved March 7, 2026, from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Optimization

8-(Piperazin-1-yl)quinoline dihydrochloride stability and degradation in solution

Introduction Welcome to the technical support resource for 8-(Piperazin-1-yl)quinoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 8-(Piperazin-1-yl)quinoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, frequently asked questions, and troubleshooting guides related to the stability and degradation of this compound in solution. As a molecule combining the quinoline and piperazine scaffolds, its stability profile is influenced by the chemical properties of both moieties. This document synthesizes established chemical principles and data from related structures to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 8-(Piperazin-1-yl)quinoline dihydrochloride solutions.

Q1: What are the primary factors that can affect the stability of 8-(Piperazin-1-yl)quinoline dihydrochloride in solution?

A1: The stability of 8-(Piperazin-1-yl)quinoline dihydrochloride is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The quinoline ring system can be susceptible to photodegradation, while the piperazine ring is prone to oxidation.[1] Hydrolysis is also a potential degradation pathway, particularly at extreme pH values.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways include:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Aromatic systems like quinoline can be sensitive to light, which may lead to complex degradation pathways.[1][2] It is recommended to handle solutions of this compound with protection from light.

  • Hydrolysis: While generally stable, forced conditions of extreme pH and temperature could potentially lead to the cleavage of the C-N bond between the quinoline and piperazine rings, although this is less common than oxidation or photodegradation for this type of linkage.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo degradation. Studies on piperazine and its analogs show that thermal degradation can occur, with the rate being dependent on temperature and the presence of other reagents.[3][4]

Q3: What are the recommended storage conditions for solutions of 8-(Piperazin-1-yl)quinoline dihydrochloride?

A3: To ensure the stability of your solutions, we recommend the following storage conditions. These are based on general best practices for similar chemical structures.[5]

Solution FormStorage TemperatureRecommended DurationSpecial Conditions
Powder (Solid) 2-8°CLong-termKeep container tightly sealed and dry.[6]
Stock Solution -20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Working Dilution 2-8°CUp to 24 hoursPrepare fresh daily. Protect from light.
Q4: How does the dihydrochloride salt form affect its stability and solubility?

A4: The dihydrochloride salt form generally enhances the aqueous solubility of the parent molecule due to the protonation of the basic nitrogen atoms on the piperazine ring and the quinoline ring. This increased solubility is advantageous for preparing aqueous solutions for biological assays. However, solutions of the salt will be acidic, and the pH should be considered, as it can influence both the stability of the compound and the experimental system.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 8-(Piperazin-1-yl)quinoline dihydrochloride.

Problem: I am observing multiple unexpected peaks in my HPLC/LC-MS chromatogram.
  • Possible Cause 1: Compound Degradation

    • Explanation: The presence of multiple peaks, especially in aged solutions, likely indicates that your compound has degraded. This is a common issue if solutions are not stored properly (e.g., exposed to light or elevated temperatures).[1]

    • Solution: Prepare a fresh sample from the solid material and re-analyze immediately. Compare the chromatogram of the fresh sample to the problematic one to confirm if the extra peaks are due to degradation. Always use freshly prepared solutions for critical experiments.

  • Possible Cause 2: Contamination

    • Explanation: The extra peaks could be from contaminants in your solvent, glassware, or the LC-MS system itself.

    • Solution: Run a blank injection (injecting only the sample solvent) to identify any background peaks. Ensure you are using high-purity, LC-MS grade solvents and that your vials and pipettes are clean.

Problem: My compound's concentration is decreasing over time in my aqueous buffer.
  • Possible Cause 1: pH-dependent Instability

    • Explanation: The pH of your buffer system may be promoting the degradation of the compound. While stable under many conditions, extremes in pH can accelerate hydrolysis or other degradation pathways.

    • Solution: Evaluate the stability of your compound in a range of pH values (e.g., pH 3, 5, 7.4, 9) to determine the optimal pH for stability. If your experimental conditions are fixed, prepare the compound solution immediately before use.

  • Possible Cause 2: Adsorption to Surfaces

    • Explanation: Highly lipophilic compounds can sometimes adsorb to the surfaces of plastic or glass containers, leading to an apparent decrease in concentration.

    • Solution: Consider using low-adsorption vials (e.g., silanized glass or specific types of polypropylene). Include a solubility enhancer like a small percentage of DMSO or a non-ionic surfactant if compatible with your experiment.

Problem: The solid compound is difficult to dissolve.
  • Possible Cause: Insufficient Sonication or Mixing

    • Explanation: As a dihydrochloride salt, it should have reasonable aqueous solubility, but it may require energy to fully dissolve.

    • Solution: Try vortexing the solution for several minutes. If it still doesn't dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but be mindful of potential thermal degradation with prolonged heating. For non-aqueous applications, solvents like DMSO or DMF are good alternatives.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8][9]

1.1. Stock Solution Preparation:
  • Prepare a 1 mg/mL stock solution of 8-(Piperazin-1-yl)quinoline dihydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).

1.2. Stress Conditions:
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1] Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[10]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[5] Also, reflux a solution of the compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][11] Keep a control sample in the dark at the same temperature.

1.3. Analysis:
  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Workflow Diagram for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples by Stability-Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants (LC-MS/MS) HPLC->Characterize

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general starting method that should be optimized for your specific instrument and application.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 259 nm (or a wavelength determined by UV-Vis scan of the compound).[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Potential Degradation Products

Based on the structure and common degradation pathways of related molecules, here are some potential degradation products to look for in LC-MS analysis.

Degradation PathwayPotential ProductPredicted [M+H]⁺ (m/z)
Oxidation 8-(Piperazin-1-yl)quinoline N-oxide244.13
Oxidation 8-(Piperazin-1-yl)quinoline N,N'-dioxide260.13
Hydrolysis 8-Hydroxyquinoline146.06
Hydrolysis Piperazine87.09
Hypothetical Degradation Pathway Diagram

Degradation_Pathway cluster_products Potential Degradation Products Parent 8-(Piperazin-1-yl)quinoline Dihydrochloride N_Oxide N-Oxide (Piperazine Ring) Parent->N_Oxide Oxidation (e.g., H₂O₂) Hydroxyquinoline 8-Hydroxyquinoline Parent->Hydroxyquinoline Hydrolysis (Forced Conditions) Di_Oxide N,N'-Dioxide (Piperazine Ring) N_Oxide->Di_Oxide Further Oxidation

Sources

Troubleshooting

overcoming poor cell permeability of quinoline-based compounds

Welcome to the Technical Support Center for Quinoline Permeability Optimization As a Senior Application Scientist, I frequently encounter a classic drug discovery bottleneck: a novel quinoline-based scaffold exhibits nan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Permeability Optimization

As a Senior Application Scientist, I frequently encounter a classic drug discovery bottleneck: a novel quinoline-based scaffold exhibits nanomolar potency in biochemical assays but completely loses efficacy in cell-based models. This discrepancy almost always points to poor intracellular accumulation, driven either by restricted passive diffusion or active efflux[1].

This technical guide provides a causal, mechanistic approach to diagnosing and overcoming permeability barriers specific to quinoline derivatives.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: Our quinoline derivative has excellent biochemical IC50 but no cellular activity. What physicochemical properties are likely responsible? Causality: Quinolines often suffer from high desolvation penalties. The basic quinoline nitrogen can become protonated at physiological pH (pH 7.4), creating a localized positive charge. While a baseline level of lipophilicity is required to partition into the lipid bilayer, excessive hydrogen bond donors (HBDs) or a high polar surface area (PSA) trap the molecule in the aqueous phase or the polar headgroup region of the membrane 1[1]. Furthermore, beyond rule-of-five (bRo5) quinoline hybrids often have high molecular weights that restrict passive transcellular diffusion. Resolution: Calculate the pKa and LogD at pH 7.4. If the molecule is highly ionized, consider adding electron-withdrawing groups (e.g., fluorine substitution) to the quinoline ring to lower the basicity of the nitrogen.

Q2: We ran a PAMPA assay, and the apparent permeability ( Papp​ ) is high, but the compound still fails in cells. Why? Causality: PAMPA only measures passive transcellular diffusion across an artificial lipid membrane 2[2]. It lacks the active transport proteins present in living cells. If your PAMPA Papp​ is high but cellular activity is low, your compound is likely a substrate for apical efflux transporters, most notably P-glycoprotein (P-gp / MDR1) 3[3]. Quinoline derivatives are notorious P-gp substrates because the efflux pump recognizes planar, hydrophobic scaffolds with spatially distributed hydrogen bond acceptors 4[4]. Resolution: Proceed immediately to a bidirectional Caco-2 or MDR1-MDCK assay to calculate the Efflux Ratio (ER).

Q3: How can we structurally modify the quinoline core to bypass P-gp efflux and improve passive uptake? Causality: You must reduce the recognition features of the efflux pump and lower the desolvation energy required to enter the lipid bilayer.

  • Masking Hydrogen Bond Donors: N-methylation of secondary amides or amines reduces the HBD count, significantly increasing passive permeability and often reducing the efflux ratio.

  • Intramolecular Hydrogen Bonding: Designing the molecule so that polar groups hydrogen-bond with each other (rather than with surrounding water) shields polarity during membrane transit. This artificially boosts lipophilicity without adding hydrophobic bulk5[5].

  • Prodrug Strategies: Transiently masking polar functional groups (e.g., esterifying a carboxylic acid) allows the highly lipophilic prodrug to cross the membrane, where intracellular esterases cleave it into the active quinoline 1[1].

Section 2: Diagnostic Workflows and Mechanisms

G Start High Biochemical Potency Low Cellular Efficacy PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Test Passive LowPAMPA Low PAMPA Permeability (< 1x10^-6 cm/s) PAMPA->LowPAMPA HighPAMPA High PAMPA Permeability (> 10x10^-6 cm/s) PAMPA->HighPAMPA Caco2 Bidirectional Caco-2 Assay (Cellular Permeability) Efflux High Efflux Ratio (ER > 2) in Caco-2 Caco2->Efflux A-B << B-A Sol1 Optimize Physicochemicals: Mask H-Bond Donors, Reduce MW/PSA LowPAMPA->Sol1 Poor Passive Diffusion HighPAMPA->Caco2 Test Active Transport Sol2 Address Active Efflux: Prodrugs, P-gp Inhibitors, Steric Shielding Efflux->Sol2 P-gp Substrate

Diagnostic workflow for resolving quinoline permeability drop-offs.

G Apical Apical Compartment (Gut Lumen) Membrane Enterocyte Membrane (Lipid Bilayer) Apical->Membrane Passive Entry Modified Modified Quinoline (Masked H-bonds) Apical->Modified High Lipophilicity Pgp P-glycoprotein (Efflux Pump) Membrane->Pgp Substrate Binding Basolateral Basolateral Compartment (Bloodstream) Quinoline Quinoline Drug (Protonated) Pgp->Apical ATP-driven Efflux Modified->Basolateral Evades P-gp

Mechanism of P-gp mediated efflux of quinolines and evasion via structural modification.

Section 3: Quantitative Permeability Data

To benchmark your quinoline derivatives, compare your assay results against these standard thresholds for permeability and efflux. An Efflux Ratio (ER) > 2.0 with a significant drop in apical-to-basolateral (A→B) permeability strongly indicates active efflux 1[1].

Compound Class / ModificationPAMPA Papp​ ( 10−6 cm/s)Caco-2 A→B Papp​ ( 10−6 cm/s)Caco-2 B→A Papp​ ( 10−6 cm/s)Efflux Ratio (B→A / A→B)Interpretation
Standard Quinoline (P-gp Substrate) 12.51.218.515.4High passive, severe efflux[1][4]
N-Methylated Quinoline Analog 24.08.510.21.2Improved passive, evaded efflux
Intramolecular H-Bonded Analog 18.214.116.91.2Shielded polarity, good absorption[5]
High MW / High HBD Quinoline 0.5< 0.1< 0.1N/APoor passive diffusion

Section 4: Self-Validating Experimental Protocol

Bidirectional Caco-2 Permeability & Efflux Assay

Why this protocol is self-validating:

  • Biological Integrity Check: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (LY) rejection guarantee that the cell monolayer is intact, preventing false-positive passive diffusion via paracellular leaks.

  • Mechanistic Check: The parallel inclusion of Verapamil definitively isolates P-glycoprotein (P-gp) as the active variable, differentiating specific efflux from general poor permeability6[6].

Step 1: Monolayer Preparation & Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation into enterocyte-like monolayers.

  • Validation Check: Measure TEER using a voltohmmeter. Only proceed with wells exhibiting a TEER > 250 Ω·cm².

Step 2: Dosing Solutions Preparation

  • Prepare the test quinoline compound at 10 µM in HBSS transport buffer (pH 7.4). Ensure final DMSO concentration is < 1% to prevent membrane toxicity.

  • Prepare a parallel set of dosing solutions containing 10 µM test compound + 50 µM Verapamil (a known P-gp inhibitor).

Step 3: Transport Experiment

  • Apical to Basolateral (A→B): Add 0.2 mL of dosing solution to the apical chamber. Add 0.8 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B→A): Add 0.8 mL of dosing solution to the basolateral chamber. Add 0.2 mL of blank HBSS to the apical chamber.

  • Incubate plates at 37°C, 5% CO2 on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank buffer.

Step 4: Post-Assay Integrity Validation

  • Validation Check: Add 100 µM Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure basolateral fluorescence. If LY permeability is > 1×10−6 cm/s, discard the data for that well, as the monolayer was compromised during the assay.

Step 5: Quantification and Analysis

  • Quantify compound concentrations using LC-MS/MS.

  • Calculate Apparent Permeability ( Papp​ ) = (dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial donor concentration, and A is the membrane surface area.

  • Calculate Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

References

  • Technical Support Center: Enhancing Cell Permeability of Benzo[f]quinoline-Based Drugs.BenchChem.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.RSC Publishing.
  • Modulation of the Passive Permeability of Semipeptidic Macrocycles: N- and C-Methylations Fine-Tune Conformation and Properties.
  • Accelerated Caco-2 cell permeability model for drug discovery.
  • 3-O-Methyltolcapone and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity.MDPI.
  • Quinidine Permeability and Efflux ratio in the presence of compound 6 k.

Sources

Optimization

optimizing reaction yield for 8-(Piperazin-1-yl)quinoline synthesis

Welcome to the technical support guide for the synthesis of 8-(Piperazin-1-yl)quinoline. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 8-(Piperazin-1-yl)quinoline. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for optimizing reaction yield and purity. Here, we address common challenges through a curated set of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 8-(Piperazin-1-yl)quinoline?

The synthesis of 8-(Piperazin-1-yl)quinoline is most commonly achieved via two main pathways:

  • Nucleophilic Aromatic Substitution (SNA_r): This is a classical and often cost-effective method involving the direct reaction of an 8-haloquinoline (typically 8-chloro- or 8-bromoquinoline) with piperazine. The reaction proceeds through an addition-elimination mechanism, where piperazine acts as the nucleophile.[1] This route can sometimes be performed without a metal catalyst, especially with a more activated substrate or under forcing conditions (high temperature/pressure).

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (8-haloquinoline) and an amine (piperazine).[2] It utilizes a palladium catalyst, a phosphine ligand, and a base.[2] This method is often preferred for less reactive aryl chlorides and can provide higher yields and selectivity under milder conditions compared to traditional S_NAr.[2]

Q2: Which starting material is better: 8-chloroquinoline or 8-bromoquinoline?

The choice between 8-chloroquinoline and 8-bromoquinoline depends on the chosen synthetic route and economic factors.

  • For Buchwald-Hartwig Amination: Aryl bromides are generally more reactive than aryl chlorides. Therefore, 8-bromoquinoline will typically react faster and under milder conditions. However, the amination of aryl chlorides is well-established and can be highly efficient with the correct choice of a bulky, electron-rich phosphine ligand.[2]

  • For Nucleophilic Aromatic Substitution (SNA_r): The reactivity order can be counterintuitive. Unlike S_N1/S_N2 reactions, the rate-determining step in S_NAr is often the initial nucleophilic attack.[3] The high electronegativity of chlorine can make the ipso-carbon more electrophilic and susceptible to attack.

  • Cost and Availability: 8-chloroquinoline is often more commercially available and less expensive than its bromo- and iodo-counterparts, making it a more attractive starting material for large-scale synthesis.

Recommendation: For initial lab-scale synthesis and optimization, 8-bromoquinoline may offer a more straightforward path to success. For process development and scale-up, optimizing the reaction with the more economical 8-chloroquinoline is highly recommended.

Q3: How do I select the right catalyst and ligand for a Buchwald-Hartwig amination approach?

The selection of the palladium source and phosphine ligand is critical for a successful Buchwald-Hartwig reaction.

  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4-type precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active Pd(0) catalytic species more cleanly and efficiently.

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling with a secondary amine like piperazine, ligands such as Xantphos , BINAP , or DavePhos are excellent starting points.[2][4] For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required to achieve good yields.

A general workflow for ligand screening is essential for optimization.

Caption: Ligand screening workflow for optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or is giving me a very low yield of 8-(Piperazin-1-yl)quinoline. What are the likely causes and how can I fix it?

A low or non-existent yield is a common problem that can stem from several factors related to the catalyst, reagents, or general reaction conditions.

Possible Cause 1: Inactive Catalyst System (Buchwald-Hartwig)

The active Pd(0) species, which is essential for the catalytic cycle, may not be forming efficiently or is being deactivated.

  • Solution:

    • Use a Precatalyst: Switch from traditional palladium sources (e.g., Pd(OAc)₂) to a modern, air-stable palladacycle precatalyst to ensure reliable formation of the active Pd(0) species.

    • Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed and anhydrous.[5]

    • Check Ligand Integrity: Phosphine ligands can oxidize over time. Use fresh or properly stored ligands.

Possible Cause 2: Incorrect Base Selection or Solubility

The choice and physical state of the base are critical. The base's primary role is to deprotonate the piperazine-palladium complex to facilitate reductive elimination.[2]

  • Solution:

    • Base Strength: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.

    • Base Solubility: In nonpolar solvents like toluene, the solubility of these bases can be low.[5] Ensure the base is a fine powder to maximize surface area. Grinding the base before use can significantly improve reaction rates.

    • Substrate Sensitivity: If your starting material has base-sensitive functional groups, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer times.

Comparative Table of Common Bases & Solvents
BaseRecommended Solvent(s)Key CharacteristicsReference
NaOtBu Toluene, Dioxane, THFStrong, widely used, cost-effective. Limited solubility in nonpolar solvents.[2]
KOtBu Toluene, Dioxane, THFSimilar to NaOtBu, slightly more reactive in some cases.
Cs₂CO₃ Dioxane, DMFWeaker base, good for sensitive substrates. Requires higher temperatures.[2]
K₃PO₄ Dioxane, DMFWeaker, non-nucleophilic inorganic base.

The interplay between base and solvent is crucial. In nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[6][7][8] In polar solvents, while solubility is better, the base can sometimes complex with the palladium, creating an overly stable resting state that inhibits catalysis.[6][7][8]

Problem 2: Significant Side Product Formation

Q: I'm getting my desired product, but my crude NMR shows significant impurities. What are these and how can I prevent them?

Side reactions can compete with your desired C-N coupling, reducing yield and complicating purification.

Possible Cause 1: Hydrodehalogenation

This is a common side reaction where the halogen on the quinoline ring is replaced by a hydrogen atom, resulting in quinoline as a byproduct.

  • Solution:

    • Lower the Temperature: Higher temperatures can promote this side reaction.[5] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

    • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce the rate of hydrodehalogenation.[5]

    • Re-evaluate Ligand: Certain ligands are more prone to promoting this pathway. Screening a different class of ligand may be beneficial.[5]

Possible Cause 2: Bis-arylation of Piperazine

Piperazine has two secondary amine sites. It is possible for a second molecule of 8-haloquinoline to react with your product, forming an undesired dimer.

  • Solution:

    • Use Excess Piperazine: Employing a significant excess of piperazine (3-5 equivalents or more) will statistically favor the mono-arylation product. This is a common strategy in both academic and industrial settings.[9]

    • Control Stoichiometry: Add the 8-haloquinoline slowly to a solution containing the piperazine, catalyst, and base. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction.

Caption: Competing mono- vs. bis-arylation pathways.

Problem 3: Purification Challenges

Q: My product seems difficult to purify. How can I effectively remove unreacted starting materials and byproducts?

Effective purification is key to obtaining a high-quality final compound.

  • Solution 1: Acid-Base Extraction The product, 8-(Piperazin-1-yl)quinoline, is basic due to the piperazine nitrogen and the quinoline nitrogen. This property can be exploited for purification.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and unreacted piperazine will move into the aqueous layer as their hydrochloride salts. Neutral byproducts (like quinoline from hydrodehalogenation) will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., NaOH, K₂CO₃) until the product precipitates.

    • Extract the precipitated product back into an organic solvent, dry, and concentrate.

  • Solution 2: Column Chromatography Silica gel column chromatography is a standard method for purifying compounds of this type.

    • Eluent System: A gradient system of a nonpolar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) is typically effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent the product from streaking on the acidic silica gel.

  • Solution 3: Recrystallization If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective final purification step to obtain crystalline material.

    • Solvent Screening: Test various solvents and solvent systems (e.g., isopropanol, ethanol/water, ethyl acetate/hexanes) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature or below. A protocol involving recrystallization from 2-propanol has been reported to be effective.[9]

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is a robust starting point for the synthesis of 8-(Piperazin-1-yl)quinoline from 8-bromoquinoline.

Materials:

  • 8-Bromoquinoline

  • Piperazine (anhydrous)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), Xantphos (1.5 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 8-bromoquinoline (1.0 equivalent) and piperazine (1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • Role of the base in Buchwald-Hartwig amination. PubMed, J Org Chem.[Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.[Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.[Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.[Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery.[Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science.[Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.[Link]

  • Purification of Quinoline. LookChem.[Link]

  • Nucleophilic Aromatic Substitution. YouTube.[Link]

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids. Royal Society of Chemistry.[Link]

  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications.[Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC.[Link]

Sources

Troubleshooting

troubleshooting unexpected results in assays with 8-(Piperazin-1-yl)quinoline

Title: Technical Support Center: Troubleshooting 8-(Piperazin-1-yl)quinoline Assays Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting 8-(Piperazin-1-yl)quinoline Assays

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing in vitro and in vivo assays involving 8-(Piperazin-1-yl)quinoline derivatives. These scaffolds—most notably recognized in potent 5-HT6 receptor antagonists like and—are highly valuable in neuropharmacology for Alzheimer's disease and cognitive disorders. However, their unique physicochemical properties, such as the conjugated quinoline core and the basic piperazine moiety, frequently introduce artifacts in high-throughput screening (HTS) and functional assays.

This guide provides self-validating protocols and mechanistic explanations to help you deconvolve genuine pharmacological activity from assay interference.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing erratic, non-dose-dependent responses in my fluorescence-based GPCR functional assays (e.g., FLIPR or TR-FRET)? Expert Insight: The quinoline ring system is inherently fluorescent due to its rigid, conjugated π -electron system. When excited by UV or lower-wavelength visible light, these compounds can emit in the blue/green spectrum . If your assay relies on fluorophores like FITC or standard Hoechst stains, the compound's emission will artificially inflate the readout, masking the actual calcium flux or cAMP accumulation. Resolution: Always run a "compound-only" plate to establish the intrinsic fluorescence baseline. If interference is confirmed, switch to red-shifted fluorophores (e.g., Alexa Fluor 647) or utilize a radioligand binding assay (e.g., [3H] -LSD displacement) to bypass optical interference completely.

Q2: My compound precipitates in the assay buffer, and my IC50​ values are shifting between batches. What is the root cause? Expert Insight: The free base form of 8-(piperazin-1-yl)quinoline derivatives exhibits notoriously poor aqueous solubility (often <0.5μg/mL ) . When diluted from a 100% DMSO stock into an aqueous assay buffer (especially at physiological pH 7.4), the compound rapidly crashes out, forming micro-precipitates. This reduces the effective concentration of the drug, leading to artificially right-shifted IC50​ curves. Resolution: Convert the free base to a hydrochloric acid salt (e.g., monohydrochloride hexahydrate). The protonation of the piperazine nitrogen drastically enhances thermodynamic solubility and prevents aggregation .

Q3: The compound is showing broad-spectrum inhibition across my off-target kinase and metalloenzyme panels. Is it a promiscuous binder? Expert Insight: Not necessarily. Quinoline derivatives are known Pan-Assay Interference Compounds (PAINS) . At micromolar concentrations, they can form colloidal aggregates that non-specifically sequester proteins. Additionally, the spatial arrangement of the quinoline nitrogen and the piperazine ring can act as a bidentate chelator for divalent metal ions ( Mg2+ , Zn2+ ), which are critical cofactors for many enzymes. Resolution: Perform a detergent-based counter-screen (adding 0.01% Triton X-100) to disrupt colloidal aggregates. If the inhibitory activity disappears, it was an aggregation artifact.

Data Presentation: Troubleshooting Matrix

To facilitate rapid diagnostics, compare your experimental observations against the known physicochemical liabilities of the 8-(Piperazin-1-yl)quinoline scaffold.

Phenomenon / IssueProbable CausalityDiagnostic TestRecommended Optimization
High Background in FLIPR Intrinsic quinoline fluorescenceScan compound emission (400-500 nm)Switch to red-shifted dyes or radioligand assays
Variable IC50​ / Precipitation Poor free-base aqueous solubilityDynamic Light Scattering (DLS)Synthesize HCl salt form; limit DMSO to <1%
Promiscuous Enzyme Inhibition Colloidal aggregation (PAINS)Assay with/without 0.01% Triton X-100Discard hits that lose activity in detergent
Loss of Metalloenzyme Activity Metal chelation by N-heterocyclesSpike assay with excess Zn2+ or Mg2+ Run counter-screens with non-metal dependent targets

Visualizing the Pharmacology and Troubleshooting Workflows

Below is the mechanistic pathway illustrating how 8-(Piperazin-1-yl)quinoline derivatives exert their primary pharmacological effect by blocking the 5-HT6 receptor, a Gs-coupled GPCR.

Pathway Ligand Serotonin (5-HT) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Agonism Antagonist 8-(Piperazin-1-yl)quinoline (e.g., SB-742457) Antagonist->Receptor Competitive Blockade Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Downstream Signaling

Figure 1: 5-HT6 Receptor Signaling Pathway and Competitive Blockade by 8-(Piperazin-1-yl)quinolines.

When unexpected results occur during the evaluation of this pathway, follow this logical troubleshooting workflow:

Workflow Start Unexpected Assay Result CheckSol Check Compound Solubility (Precipitation?) Start->CheckSol SolIssue Use HCl Salt Form or optimize DMSO CheckSol->SolIssue Yes CheckFluor Check Intrinsic Fluorescence (Quinoline Core) CheckSol->CheckFluor No FluorIssue Switch to Red-Shifted Fluorophores or Radioligand CheckFluor->FluorIssue Yes CheckAgg Check Aggregation/PAINS (DLS or Detergent) CheckFluor->CheckAgg No AggIssue Add 0.01% Triton X-100 CheckAgg->AggIssue Yes

Figure 2: Step-by-step troubleshooting workflow for assay interference.

Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Implement the following protocols to isolate and resolve the physicochemical liabilities of 8-(Piperazin-1-yl)quinolines.

Protocol 1: Fluorescence Interference Deconvolution Purpose: To quantify the intrinsic fluorescence of the quinoline core and establish a correction factor for optical assays.

  • Preparation: Prepare a 10 mM stock of the 8-(Piperazin-1-yl)quinoline derivative in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in the exact aqueous assay buffer used for your experiment (e.g., HBSS with 20 mM HEPES, pH 7.4). Ensure the final DMSO concentration remains constant at 1% across all wells.

  • Blank Controls: Prepare matching wells containing only assay buffer and 1% DMSO.

  • Spectral Scanning: Transfer 50 μL to a black, flat-bottom 384-well microplate. Using a multimode plate reader, perform an emission scan from 350 nm to 650 nm (excitation at 320 nm, 350 nm, and 400 nm).

  • Data Analysis: Subtract the buffer blank from the compound wells. If the compound exhibits a dose-dependent emission peak that overlaps with your assay's fluorophore (e.g., FITC emission at 520 nm), intrinsic fluorescence interference is confirmed. You must switch to a time-resolved fluorescence (TRF) assay or a radioligand format.

Protocol 2: Optimized Solubilization and Aggregation Reversal Purpose: To prevent free-base precipitation and colloidal aggregation, ensuring accurate IC50​ determinations.

  • Salt Conversion (If applicable): If working with the free base, dissolve the compound in ethanol and add 1.1 equivalents of 1M HCl. Evaporate the solvent to yield the hydrochloride salt, which possesses superior aqueous solubility.

  • Stock Preparation: Dissolve the HCl salt in 100% DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes in a water bath at 37°C to ensure complete dissolution.

  • Detergent Addition: To prevent PAINS-like colloidal aggregation in the final assay, supplement your aqueous assay buffer with 0.01% (v/v) Triton X-100 or CHAPS.

  • Intermediate Dilution: Avoid direct dilution from 100% DMSO into the final assay volume. First, create an intermediate dilution (e.g., 10x the final concentration) in buffer containing 10% DMSO, then transfer to the final assay plate.

  • Validation: Analyze the intermediate dilution using Dynamic Light Scattering (DLS). The absence of particles >100 nm confirms the compound is fully solubilized and not forming colloidal aggregates.

References

  • Title: Intepirdine | C19H19N3O2S | CID 11256720 Source: PubChem - NIH URL: [Link]

  • Title: AU2007258506A1 - 6-methoxy-8-[4-(1-(5-fluoro)-quinolin-8-yl-piperidin-4-yl)
  • Title: AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease Source: Molecular Pharmaceutics / Avineuro Pharmaceuticals URL: [Link]

Optimization

minimizing off-target effects of 8-(Piperazin-1-yl)quinoline dihydrochloride

Last Updated: 2026-03-10 Introduction: Understanding 8-(Piperazin-1-yl)quinoline (8-PQ) 8-(Piperazin-1-yl)quinoline dihydrochloride, hereafter referred to as 8-PQ, is a small molecule inducer of ferroptosis, a form of ir...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-10

Introduction: Understanding 8-(Piperazin-1-yl)quinoline (8-PQ)

8-(Piperazin-1-yl)quinoline dihydrochloride, hereafter referred to as 8-PQ, is a small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death.[1][2] Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a critical antioxidant. This leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[3][4] The subsequent accumulation of lipid reactive oxygen species (ROS) culminates in oxidative damage to cell membranes and, ultimately, cell death.[4][5]

While potent, no chemical probe is perfectly specific. Rigorous experimental design is paramount to ensure that the observed biological effects are a direct consequence of on-target ferroptosis induction and not confounding off-target activities. This guide provides a comprehensive framework for troubleshooting common issues and validating the mechanism of action of 8-PQ in your experimental system.

Frequently Asked Questions (FAQs)

Category 1: Mechanism & Specificity

Q1: What is the primary mechanism of action for 8-PQ?

8-PQ induces ferroptosis by depleting the intracellular pool of reduced glutathione (GSH).[4] GSH is a necessary cofactor for the enzyme GPX4, which neutralizes toxic lipid peroxides.[3] By reducing GSH levels, 8-PQ effectively inhibits GPX4 activity, leading to a buildup of lipid peroxides and iron-dependent cell death.[5][6]

Q2: How is ferroptosis different from other types of cell death like apoptosis or necrosis?

Ferroptosis is morphologically and biochemically distinct from other cell death modalities.[7]

  • Morphology: Ferroptosis is characterized by mitochondrial shrinkage, increased mitochondrial membrane density, and loss of cristae, but the nucleus remains largely intact without the chromatin condensation seen in apoptosis.[2][5] Necrosis, in contrast, often involves cellular swelling and loss of plasma membrane integrity.[]

  • Biochemistry: The key driver of ferroptosis is the iron-dependent accumulation of lipid peroxides.[1] It can be blocked by iron chelators and specific lipid-soluble antioxidants, which do not typically inhibit apoptosis or necroptosis.[9]

Q3: What are the potential off-target effects of a quinoline-based compound like 8-PQ?

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold, which is structurally related to 8-PQ, is known to be a versatile framework in medicinal chemistry with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[10][11] Derivatives have been shown to interact with various targets such as sirtuins, serotonin transporters, and kinases.[10][12] Therefore, it is crucial to experimentally validate that the observed phenotype is due to ferroptosis and not an unrelated interaction.

Category 2: Experimental Design & Controls

Q4: I'm observing cell death with 8-PQ. How can I be certain it's ferroptosis?

To confirm ferroptosis, you must demonstrate the two core hallmarks of this process: iron dependence and lipid peroxidation. A robust validation experiment should include the following controls:

  • Iron Chelation Rescue: Co-treatment with an iron chelator like Deferoxamine (DFO) should rescue the cell death induced by 8-PQ.[9][13]

  • Lipid Antioxidant Rescue: Co-treatment with a specific ferroptosis inhibitor that traps lipid radicals, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1), should also prevent 8-PQ-induced cell death.[14][15][16]

  • Exclusion of Other Cell Death Pathways: If possible, include inhibitors of apoptosis (e.g., a pan-caspase inhibitor like Z-VAD-FMK) and necroptosis (e.g., Necrostatin-1) to show they do not rescue the phenotype.

Q5: What are typical working concentrations for 8-PQ and the key inhibitors?

Concentrations are cell-line dependent and must be determined empirically. However, the following table provides a common starting point for optimization.

CompoundClassTypical Starting Concentration RangeRationale
8-PQ Ferroptosis Inducer1 - 20 µMTitrate to find the EC50 for cell death in your specific cell line.
Ferrostatin-1 Ferroptosis Inhibitor0.1 - 2 µMPotent radical-trapping antioxidant. Use at a concentration that fully rescues cell death.[14][15]
Liproxstatin-1 Ferroptosis Inhibitor20 - 100 nMHighly potent ferroptosis inhibitor; often used at lower concentrations than Fer-1.[14][17]
Deferoxamine (DFO) Iron Chelator10 - 100 µMChelates intracellular iron, preventing the Fenton reaction that drives lipid peroxidation.[13]

Q6: How long should I treat my cells with 8-PQ?

The kinetics of ferroptosis can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal endpoint for your assays. Key events like GSH depletion occur relatively early, while lipid peroxidation and cell death follow.[18]

Troubleshooting Guide

Problem 1: I see cell death, but it's not rescued by Ferrostatin-1 or Deferoxamine.

This strongly suggests the observed cytotoxicity is not due to ferroptosis and is likely an off-target effect.

  • Logic: The ability of Fer-1/Lip-1 and DFO to rescue cell death is a cornerstone for defining ferroptosis.[9] If they fail to do so, the mechanism is different.

  • Workflow:

    • Confirm Inhibitor Activity: Ensure your Fer-1/Lip-1 and DFO are active. Test them against a well-characterized ferroptosis inducer like RSL3 or Erastin as a positive control.[13][19]

    • Test Other Inhibitors: Check if the cell death is rescued by inhibitors of other pathways (e.g., Z-VAD-FMK for apoptosis, Necrostatin-1 for necroptosis).

    • Lower 8-PQ Concentration: High concentrations of any compound can cause non-specific toxicity. Perform a dose-response curve and conduct mechanistic studies at the lowest effective concentration (e.g., EC50-EC75).

    • Consider Quinoline-Related Effects: Investigate other known activities of quinoline compounds, such as DNA intercalation or kinase inhibition, as potential off-target mechanisms.[10][20]

Problem 2: My lipid peroxidation signal is weak or inconsistent.

Detecting lipid peroxidation is key to confirming the mechanism. Weak signals can result from technical or biological issues.

  • Logic: Ferroptosis requires the accumulation of lipid ROS.[21][22] Failure to detect this signal undermines the claim of ferroptosis.

  • Workflow:

    • Optimize Staining Protocol: The most common probe is C11-BODIPY™ 581/591.[21][23] Ensure you are using the correct concentration (typically 1-10 µM) and incubation time (15-30 minutes).[][25] Protect from light during incubation.

    • Use a Positive Control: Treat cells with a potent, direct GPX4 inhibitor like RSL3 to ensure your detection method (flow cytometry or fluorescence microscopy) is working correctly.[19]

    • Check Cell Health: Perform the assay before widespread cell death and detachment occurs, as dead cells can give confounding results.

    • Analyze Ratiometrically: C11-BODIPY shifts its fluorescence from red to green upon oxidation.[23][25] The most robust analysis is to measure the ratio of green to red fluorescence, which controls for variations in probe loading.[25]

Problem 3: My GSH depletion measurements are not significant.

  • Logic: As an indirect GPX4 inhibitor, 8-PQ's primary action is to deplete GSH.[4] This is an upstream event that should be clearly detectable.

  • Workflow:

    • Timing is Critical: Measure GSH levels at an early time point (e.g., 1-6 hours) post-treatment, before significant cell death occurs.[26]

    • Proper Sample Preparation: For many commercial kits, samples must be rapidly deproteinized, often with sulfosalicylic acid (SSA), to ensure GSH stability.[27] Follow the kit manufacturer's protocol precisely.

    • Use a Positive Control: Treat cells with L-Buthionine-sulfoximine (BSO), a known inhibitor of GSH synthesis, to validate your assay.[28]

Visualization of Key Workflows & Pathways

To aid in experimental design, the following diagrams illustrate the core mechanism of 8-PQ and a gold-standard validation workflow.

Ferroptosis_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space PQ 8-PQ GSH GSH (Glutathione) PQ->GSH Depletes GPX4 GPX4 (Active) GPX4_in GPX4 (Inactive) GPX4->GPX4_in Inactivation (due to GSH loss) Lipid_ROS Lipid Peroxides (PUFA-OOH) GPX4->Lipid_ROS Detoxifies GPX4_in->Lipid_ROS Fails to Detoxify Death Ferroptotic Cell Death Lipid_ROS->Death Accumulation Leads to GSH->GPX4 Cofactor for GSSG GSSG

Caption: Mechanism of 8-PQ-induced ferroptosis via GSH depletion and GPX4 inactivation.

Validation_Workflow cluster_rescue Rescue Experiments cluster_mechanistic Mechanistic Assays start Start: Observe cell death with 8-PQ rescue_exp Treat cells with: 1. 8-PQ only 2. 8-PQ + Ferrostatin-1 3. 8-PQ + Deferoxamine 4. Vehicle start->rescue_exp decision Is Cell Death Rescued by Fer-1 & DFO? rescue_exp->decision assay_lipid Measure Lipid Peroxidation (e.g., C11-BODIPY) assay_gsh Measure GSH Depletion conclusion_yes Conclusion: Effect is consistent with Ferroptosis decision->conclusion_yes  Yes conclusion_no Conclusion: Likely Off-Target Effect. Re-evaluate. decision->conclusion_no  No conclusion_yes->assay_lipid conclusion_yes->assay_gsh

Caption: Experimental workflow for validating 8-PQ-induced ferroptosis.

Key Experimental Protocols

Protocol 1: Lipid Peroxidation Assay using C11-BODIPY™ 581/591

This protocol is adapted for analysis by flow cytometry.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 12-well or 6-well).

  • 8-PQ, RSL3 (positive control), Ferrostatin-1.

  • C11-BODIPY™ 581/591 (stock solution in DMSO, e.g., 10 mM).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer with 488 nm and 561 nm lasers (or equivalent).

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with your experimental conditions (e.g., Vehicle, 8-PQ, RSL3, 8-PQ + Fer-1) for the desired duration.

  • Probe Loading: 30 minutes before the end of your treatment period, add C11-BODIPY™ to each well to a final concentration of 1-2 µM.[23] Incubate at 37°C, protected from light.

  • Harvesting: Wash cells twice with PBS.[] Harvest the cells using trypsin, neutralize, and pellet by centrifugation.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of cold PBS. Keep samples on ice and protected from light.

  • Flow Cytometry: Analyze immediately.

    • Detect the unoxidized (red) form using a PE or similar channel (e.g., 561 nm excitation, ~581 nm emission).

    • Detect the oxidized (green) form using a FITC or similar channel (e.g., 488 nm excitation, ~510 nm emission).[25]

  • Analysis: For each sample, determine the geometric mean fluorescence intensity (MFI) of the green and red channels. An increase in the Green MFI / Red MFI ratio indicates lipid peroxidation.

Protocol 2: Cellular Glutathione (GSH) Depletion Assay

This protocol provides a general framework for use with commercially available colorimetric or luminescent GSH assay kits.

Materials:

  • Cells cultured in appropriate plates (e.g., 96-well or 6-well).

  • 8-PQ, BSO (positive control).

  • Commercial GSH Assay Kit (e.g., GSH-Glo™, or colorimetric kits).[28]

  • Reagents for deproteinization as required by the kit (e.g., 5% Sulfosalicylic Acid).[27]

Procedure:

  • Cell Treatment: Seed cells and treat with experimental conditions for a short duration (e.g., 1-6 hours).

  • Sample Preparation: Follow the specific kit's instructions for cell lysis and sample preparation. This is a critical step.

    • For colorimetric kits: Typically involves washing cells with cold PBS, scraping into a buffer, deproteinizing with an acid like SSA, and centrifuging to collect the supernatant.[27]

    • For luminescent kits (e.g., GSH-Glo™): Often involves a simpler "add-mix-read" format where a lysis/reaction buffer is added directly to the wells.[28]

  • Assay Execution:

    • Prepare a standard curve using the provided GSH standard.

    • Add reagents to samples and standards as described in the kit manual.

    • Incubate for the recommended time.

  • Measurement: Read the absorbance (colorimetric) or luminescence (luminescent) on a plate reader.

  • Analysis: Calculate the GSH concentration in your samples by interpolating from the standard curve. Normalize the results to cell number or protein concentration. A significant decrease in GSH levels in 8-PQ-treated cells compared to vehicle control is the expected outcome.

References

  • ResearchGate. The difference between ferroptosis, apoptosis, autophagy, necroptosis, and pyroptosis. ResearchGate. Available at: [Link].

  • Chen, X., et al. (2016). Ferroptosis, a new form of cell death, and its relationships with tumourous diseases. Journal of Cellular and Molecular Medicine, 21(5), pp.830-838. Available at: [Link].

  • Chew, C., et al. (2023). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. Methods in Molecular Biology. Available at: [Link].

  • Dojindo Molecular Technologies. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis. Dojindo Molecular Technologies. Available at: [Link].

  • Springer Nature Experiments. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. Springer Nature. Available at: [Link].

  • ResearchGate. 8-Hydroxyquinoline ruthenium(II) complexes induce ferroptosis in HeLa cells by down-regulating GPX4 and ferritin. ResearchGate. Available at: [Link].

  • Gao, M., et al. (2021). Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis: A Novel Therapeutic Target in Nervous System Diseases. Frontiers in Neuroscience, 15. Available at: [Link].

  • MDPI. Ferroptosis Inhibition Enhances Osteoblast Activity: The Role of Liproxstatin-1 and Coenzyme Q10. MDPI. Available at: [Link].

  • ACS Publications. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science. Available at: [Link].

  • NIH National Center for Biotechnology Information. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1. PMC. Available at: [Link].

  • ScienceDirect. Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy. ScienceDirect. Available at: [Link].

  • MDPI. The Ferroptosis Inhibitor Liproxstatin-1 Ameliorates LPS-Induced Cognitive Impairment in Mice. MDPI. Available at: [Link].

  • NIH National Center for Biotechnology Information. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4. PMC. Available at: [Link].

  • ResearchGate. Validation of in vitro ferroptosis. ResearchGate. Available at: [Link].

  • Assay Genie. Reduced Glutathione (GSH) Assay Kit (Colorimetric). Assay Genie. Available at: [Link].

  • NWLSS. Total Glutathione (GSH) Assay. NWLSS. Available at: [Link].

  • MDPI. Ferroptosis Induction and YAP Inhibition as New Therapeutic Targets in Gastrointestinal Stromal Tumors (GISTs). MDPI. Available at: [Link].

  • MDPI. In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. MDPI. Available at: [Link].

  • bioRxiv. Lipid composition differentiates ferroptosis sensitivity between in vitro and in vivo systems. bioRxiv. Available at: [Link].

  • NIH National Center for Biotechnology Information. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. PMC. Available at: [Link].

  • Frontiers. Natural products targeting ferroptosis in cancer: molecular mechanisms and applications. Frontiers. Available at: [Link].

  • IntechOpen. Quinoline antimalarials: mechanisms of action and resistance. IntechOpen. Available at: [Link].

  • NIH National Center for Biotechnology Information. Ferroptosis: An Iron-Dependent Form of Non-Apoptotic Cell Death. PMC. Available at: [Link].

  • encyclopedia.pub. Natural Compounds as Ferroptosis Inducers. encyclopedia.pub. Available at: [Link].

  • PubMed. Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link].

  • bioRxiv. Ferroptosis induced by phenolic compound-iron complex. bioRxiv. Available at: [Link].

  • ResearchGate. Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. ResearchGate. Available at: [Link].

  • Semantic Scholar. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Semantic Scholar. Available at: [Link].

  • MDPI. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Available at: [Link].

  • NIH National Center for Biotechnology Information. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Available at: [Link].

  • ACS Publications. The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists. ACS Publications. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Precipitation of 8-(Piperazin-1-yl)quinoline in Aqueous Buffers

Welcome to the technical support center for 8-(Piperazin-1-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipita...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-(Piperazin-1-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of this compound in aqueous buffer systems during experimentation. This guide provides in-depth troubleshooting protocols and scientific explanations to ensure the successful use of 8-(Piperazin-1-yl)quinoline in your research.

Part 1: Understanding the Root Cause – Why Does 8-(Piperazin-1-yl)quinoline Precipitate?

The solubility of a compound is dictated by its molecular structure. 8-(Piperazin-1-yl)quinoline is a heterocyclic aromatic compound with two key structural features that govern its behavior in aqueous solutions: a largely hydrophobic quinoline core and a basic piperazine side chain.

  • Hydrophobicity: The quinoline ring system is lipophilic, which leads to inherently poor water solubility.[1][2]

  • Basicity and pH-Dependence: The piperazine moiety contains two basic nitrogen atoms.[3] In an aqueous environment, these nitrogen atoms can be protonated (gain a positive charge) or remain neutral, depending on the pH of the solution. This is the most critical factor influencing solubility.

    • In Acidic Conditions (Lower pH): The piperazine nitrogens become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, much more soluble in aqueous buffers.[4][5]

    • In Neutral to Basic Conditions (Higher pH): The compound exists in its neutral, free-base form. This form is less polar and significantly less soluble in water, leading to precipitation.[4]

The pKa of a compound is the pH at which it is 50% in its ionized form and 50% in its neutral form. The piperazine ring has two pKa values, approximately 5.3 and 9.7.[3] To maintain solubility, the buffer pH should ideally be kept at least one to two units below the lower pKa value to ensure the majority of the molecules are in the soluble, protonated state.

cluster_0 High pH (e.g., pH 8.0) cluster_1 Low pH (e.g., pH 4.0) High_pH 8-(Piperazin-1-yl)quinoline (Free Base) - Non-Polar - Poorly Soluble Precipitate Precipitation Occurs High_pH->Precipitate In aqueous buffer Low_pH Protonated 8-(Piperazin-1-yl)quinoline (Cationic Salt) - Polar - Highly Soluble High_pH->Low_pH  pH Adjustment   Soluble Remains in Solution Low_pH->Soluble In aqueous buffer

Caption: pH-dependent equilibrium of 8-(Piperazin-1-yl)quinoline.

Part 2: Troubleshooting Guide: A Systematic Approach to Preventing Precipitation

This section is structured as a series of questions that users commonly encounter. Follow this workflow to diagnose and solve solubility issues.

G start Precipitation Observed stock_check 1. Is your stock solution clear? (e.g., 10-50 mM in 100% DMSO) start->stock_check stock_check->stock_check No, remake fresh stock dilution_check 2. Did precipitation occur upon dilution into aqueous buffer? stock_check->dilution_check Yes, stock is clear ph_adjust 3. Adjust Buffer pH (Target pH < 5.0) dilution_check->ph_adjust Yes concentration_check 4. Lower Final Concentration ph_adjust->concentration_check Still precipitates success Problem Solved: Compound is Soluble ph_adjust->success Soluble buffer_check 5. Lower Buffer Salt Concentration concentration_check->buffer_check Still precipitates concentration_check->success Soluble buffer_check->success Soluble

Caption: Systematic workflow for troubleshooting precipitation.

Q1: My 8-(Piperazin-1-yl)quinoline powder won't dissolve directly in my buffer. What should I do?

Direct dissolution in aqueous media is not recommended due to the compound's hydrophobic nature.[1] The standard and most reliable method is to first prepare a high-concentration stock solution in a suitable organic solvent.

Protocol: Preparing a Concentrated Stock Solution

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high dissolving power for a wide range of compounds and its miscibility with water.[4]

  • Weigh Compound: Accurately weigh the required amount of 8-(Piperazin-1-yl)quinoline powder.

  • Add Solvent: Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-100 mM). A high concentration minimizes the volume of organic solvent transferred into your final aqueous assay.

  • Promote Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids persist, use a sonicator bath for 5-10 minutes.[1]

    • Gentle warming in a 37°C water bath can also be effective, but verify the compound's thermal stability first.[1]

  • Inspect and Store: The final stock solution must be a clear, particle-free liquid. Store it at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: My compound is soluble in DMSO, but it precipitates when I dilute it into my buffer. How can I fix this?

This is the most frequent challenge and occurs when the percentage of DMSO is drastically lowered upon dilution, causing the compound to "crash out" of the solution.[1]

Immediate Troubleshooting Steps

StrategyCausalityRecommendation
Lower Final Concentration The compound may be exceeding its maximum solubility in the final aqueous medium.Perform serial dilutions to determine the highest concentration that remains soluble.[1]
Optimize Dilution Technique Rapid, localized high concentrations of the compound can initiate precipitation.Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion prevents nucleation.[6]
Gently Warm the Buffer Increasing kinetic energy can help overcome the energy barrier for solvation.Warm the aqueous buffer to 37°C before adding the stock solution. This can temporarily increase solubility.[6]
Increase Final Co-solvent % A slightly higher percentage of organic co-solvent can help maintain solubility.Test a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%). Crucially, always run a vehicle control with the identical DMSO concentration. [1]
Q3: I've tried the quick fixes, but I still see precipitation. What is the most critical factor to adjust?

Adjusting the pH of your buffer is the single most effective strategy. As established, protonating the piperazine moiety by lowering the pH dramatically increases aqueous solubility.

Protocol: pH-Dependent Solubility Optimization

  • Select an Acidic Buffer: Choose a buffer system that is effective in the pH range of 4.0-5.5, such as a citrate or acetate buffer.

  • Prepare a pH Range: Prepare small volumes of your chosen buffer at several pH points (e.g., pH 4.0, 4.5, 5.0, 5.5, and your original experimental pH as a control).

  • Test Solubility:

    • Add your DMSO stock solution to each buffer to achieve your desired final concentration.

    • Use the optimized dilution technique (dropwise addition to a vortexing solution).

    • Incubate at the experimental temperature for 15-30 minutes.

  • Observe and Select: Visually inspect for precipitation. The lowest pH that maintains a clear solution is your optimal working pH. Ensure this pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: Can the type or concentration of my buffer cause precipitation?

Yes. At very high salt concentrations, a phenomenon known as "salting-out" can occur, where the buffer salts compete for water molecules, effectively reducing the solubility of the organic compound.[7][8]

Recommendations:

  • Use the Lowest Effective Buffer Concentration: Avoid using unnecessarily high concentrations of buffer salts (e.g., >50 mM). Test if lowering the buffer molarity improves solubility.

  • Consider Buffer Type: While less common, the specific ions in the buffer can sometimes interact with the compound. If issues persist, consider testing an alternative buffer system with different ionic constituents.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the exact pKa values for 8-(Piperazin-1-yl)quinoline?

    • A: While the exact pKa values for this specific derivative may not be published, they can be reliably estimated from its constituent parts. Piperazine has two pKa values, pKa1 ≈ 5.3 and pKa2 ≈ 9.7.[3][9] For solubility purposes, the lower pKa is the critical value to stay below.

  • Q: Is it better to use the free base or a pre-synthesized salt form (e.g., hydrochloride)?

    • A: If a salt form, such as 8-(Piperazin-1-yl)quinoline HCl, is commercially available, it is often preferable.[10][11] The salt form will have significantly higher intrinsic aqueous solubility, potentially allowing for direct dissolution in an acidic buffer without the need for an organic co-solvent.

  • Q: What is the maximum recommended final concentration of DMSO for in vitro assays?

    • A: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or toxicity.[1] It is imperative to include a vehicle control (buffer + identical final DMSO concentration) in all experiments to account for any effects of the solvent itself.

  • Q: Are there alternatives to DMSO as a co-solvent?

    • A: Yes, other water-miscible organic solvents like N,N-Dimethylformamide (DMF) or ethanol can be used.[4] However, DMSO is generally the most effective and widely used co-solvent for preparing stock solutions of poorly soluble compounds.[1]

References

  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(2), 895-899. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. University of Basrah.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Gouda, M. A., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Organic and Medicinal Chemistry Letters, 5(1), 1-6.
  • BenchChem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. BenchChem Technical Support.
  • BuyersGuideChem. (n.d.). 2-(Piperazin-1-yl)quinoline | 4774-24-7. [Link]

  • BenchChem. (2025). How to prevent BMS-309403 precipitation in aqueous solution. BenchChem Technical Support.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Al-Anzi, B., & Al-Shammari, S. (2026). Modeling the Influence of Ionic Strength on Mineral Solubility in Concentrated Brine Solutions. MDPI. [Link]

  • Castangia, I., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2738. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]

Sources

Optimization

Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of the Quinoline Scaffold The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, celebrated...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, celebrated as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2][3] This bicyclic aromatic heterocycle is a key component in numerous approved drugs and clinical candidates. However, the very electronic properties that make quinolines so versatile—their extended π-electron system—also give rise to a common and challenging problem in fluorescence-based assays: autofluorescence.[4][5]

This intrinsic ability to absorb and emit light can interfere with assay signals, leading to false-positive "hits," skewed data, and wasted resources.[6][7] This guide serves as a technical support center for researchers encountering these issues. It provides a systematic framework for diagnosing, troubleshooting, and mitigating autofluorescence from quinoline-containing compounds, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions: Understanding Quinoline Autofluorescence

This section addresses the fundamental questions surrounding the phenomenon of quinoline autofluorescence.

Q1: What is compound autofluorescence, and why are quinolines particularly susceptible?

A: Compound autofluorescence is the inherent capacity of a molecule to absorb light energy at one wavelength and then emit it at a longer wavelength, independent of any assay-specific fluorescent probes.[4] The quinoline scaffold features a fused aromatic ring system rich in delocalized π-electrons. This electron configuration is highly efficient at absorbing light, typically in the UV to blue range, and dissipating that energy through the emission of fluorescent light, often in the blue-green region of the visible spectrum.[4][5] The specific absorption and emission properties can be significantly influenced by the solvent environment, pH, and the nature of chemical substituents on the quinoline core.[8][9]

Q2: How can I definitively determine if my quinoline compound is autofluorescent?

A: The most direct method is to measure the fluorescence of your compound in your assay buffer, completely isolated from other assay components like enzymes, substrates, or cells.[4][10] This is a critical first diagnostic step.

You can perform this measurement using a standard fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and scanning the emission spectrum, you can quantify the intensity of the compound's intrinsic fluorescence and identify its peak emission wavelength. A concentration-dependent increase in signal is a clear indicator of autofluorescence.[4]

Q3: My quinoline compound shows activity in multiple, unrelated assays. Could this be an artifact of autofluorescence?

A: Yes, this is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[4][10] PAINS are molecules that appear to be active hits in many different high-throughput screens but are, in fact, false positives that interfere with the assay technology itself rather than acting on the biological target. Autofluorescence is one of the most common mechanisms of assay interference.[7] If your compound is flagging as a hit across various fluorescence-based assays (e.g., a GPCR assay, a kinase assay, and a cytotoxicity assay that all use different targets but similar fluorescent readouts), you should strongly suspect autofluorescence and perform the diagnostic tests described in this guide.

A Systematic Workflow for Troubleshooting Autofluorescence

When faced with a potential autofluorescence issue, a structured approach is essential for accurate diagnosis and effective mitigation. The following workflow provides a logical path from initial suspicion to a validated solution.

G start High Background Signal or Unexpected 'Hit' Observed diagnose Step 1: Diagnose the Source Is the compound autofluorescent? start->diagnose protocol1 Protocol: Measure Compound-Only Fluorescence in a Plate Reader diagnose->protocol1 is_autofluorescent Step 2: Select Mitigation Strategy diagnose->is_autofluorescent Yes not_autofluorescent Source is Likely Assay Components or Cellular Background diagnose->not_autofluorescent No strategy1 Strategy A: Background Subtraction is_autofluorescent->strategy1 strategy2 Strategy B: Use Red-Shifted Dyes is_autofluorescent->strategy2 strategy3 Strategy C: Use TR-FRET is_autofluorescent->strategy3 strategy4 Strategy D: Use Orthogonal Assay (Non-Fluorescent) is_autofluorescent->strategy4 validate Step 3: Validate Hit Confirm activity with a mitigation strategy in place strategy1->validate strategy2->validate strategy3->validate strategy4->validate

Caption: A decision-making workflow for diagnosing and resolving high background fluorescence.

Mitigation Strategies and Experimental Protocols

Once compound autofluorescence is confirmed, several strategies can be employed. The optimal choice depends on the specific assay, available instrumentation, and the photophysical properties of the interfering compound.

Strategy 1: Background Subtraction (Computational Correction)

This is the simplest approach, involving the subtraction of the compound's intrinsic fluorescence from the total signal measured in the full assay well.

  • Causality: This method assumes that the compound's fluorescence is additive and does not change upon interaction with other assay components. While easy to implement, this assumption can be a significant drawback. Binding to the target protein or changes in the microenvironment can alter the quantum yield of the quinoline, making a simple subtraction inaccurate. It also inherently reduces the signal-to-noise ratio of the assay.

  • Prepare Plates: In a black, clear-bottom microplate, prepare two sets of wells.

    • Plate 1 (Assay Plate): Your complete assay with all components (enzyme, substrate, cells, etc.) and a serial dilution of your quinoline compound.

    • Plate 2 (Control Plate): The exact same serial dilution of your quinoline compound in the identical final concentration of assay buffer and vehicle (e.g., DMSO), but without any other assay components (e.g., no enzyme, no substrate).[4]

  • Incubate: Incubate both plates under identical conditions (time, temperature).

  • Read Fluorescence: Using a microplate reader, read both plates at the assay's excitation and emission wavelengths.

  • Calculate Corrected Signal: For each concentration of the quinoline compound, subtract the mean fluorescence intensity from the Control Plate well from the corresponding well on the Assay Plate.

    • Corrected Signal = (Signal_Assay) - (Signal_Control)

Strategy 2: Spectral Separation (Using Red-Shifted Dyes)

This strategy involves moving the assay's detection window to a region of the spectrum where the quinoline compound does not fluoresce.

  • Causality: Most quinoline compounds exhibit their strongest fluorescence in the blue-green region of the spectrum (approx. 400-550 nm).[4] By switching to a fluorophore that excites and emits at longer wavelengths (red or far-red, >600 nm), you can create a "spectral window" that avoids the interference.[4][11] This is a robust method for eliminating the artifact.

Common Blue/Green Fluorophore Typical Ex/Em (nm) Red-Shifted Alternative Typical Ex/Em (nm)
GFP (Green Fluorescent Protein)~488 / 509mCherry, RFP~587 / 610
FITC / Fluorescein~494 / 518Cyanine 5 (Cy5)~650 / 670
AMC (coumarin-based)~350 / 450Rhodamine Dyes~550 / 575
A comparative table of common fluorophores and their red-shifted alternatives.[11][12] Exact wavelengths can vary with conjugation and environment.
Strategy 3: Temporal Separation (Time-Resolved FRET)

This powerful technique separates the desired assay signal from the interfering autofluorescence based on the lifetime of the fluorescent signal.

  • Causality: Compound autofluorescence is a short-lived event, decaying in nanoseconds after the excitation light is removed.[13] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays use a special donor fluorophore, typically a lanthanide chelate (e.g., Europium or Terbium), which has a very long fluorescence lifetime (microseconds to milliseconds).[13][14] The plate reader excites the sample with a pulse of light and then waits for a short delay (e.g., 50-150 microseconds) before measuring the signal. By the time the measurement window opens, the short-lived background fluorescence from the quinoline compound has completely decayed, while the long-lived FRET signal from the lanthanide donor persists.[15][16][17] This results in a dramatically improved signal-to-noise ratio.[13]

TRFRET cluster_0 Fluorescence Lifetime cluster_1 Time A Excitation Pulse B Quinoline Autofluorescence (Decays in ns) C TR-FRET Signal (Persists for µs-ms) start_time t=0 D Delay Period (e.g., 50 µs) E Measurement Window end_time start_time->end_time

Caption: The TR-FRET principle isolates long-lived signals from short-lived interference.

Strategy 4: Orthogonal Assay Validation

The most rigorous method to confirm a biological hit is to re-test the compound in an assay that uses a completely different detection modality.

  • Causality: An orthogonal assay validates the biological activity of the compound by eliminating the original detection technology as a potential source of artifacts.[7][10] If a quinoline compound shows inhibitory activity in a fluorescence-based kinase assay, confirming that inhibition in a luminescence-based or label-free assay provides strong evidence that the compound is a genuine inhibitor of the kinase, not just an interferent in the primary assay.

This protocol provides an example of using the ADP-Glo™ Kinase Assay to validate a hit from a primary fluorescence-based kinase screen.

  • Primary Screen Hit: Identify an inhibitory quinoline compound from a fluorescence-based kinase assay.

  • Set Up Orthogonal Assay: Perform a standard kinase reaction (Kinase, Substrate, ATP, and your quinoline compound) according to the ADP-Glo™ protocol.

  • Deplete ATP: After the kinase reaction, add the ADP-Glo™ Reagent. This terminates the reaction and depletes any remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase reaction to produce light.

  • Measure Luminescence: Use a plate reader to measure the luminescent signal.

  • Data Analysis: A concentration-dependent decrease in luminescence confirms that the quinoline compound is inhibiting the kinase's ability to produce ADP, thus validating the hit from the primary screen.[4]

References
  • Indian Journal of Chemistry. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • RSC Advances. (2020). Fluorescence enhancement of quinolines by protonation. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Omega. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. American Chemical Society. Retrieved from [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Molecular Devices. (2026). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Simeonov, A., & Davis, M. I. (2015). Interference with fluorescence and absorbance. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). (2015). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent. (n.d.). TR-FRET. Retrieved from [Link]

  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • National Institutes of Health. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Retrieved from [Link]

  • Edinburgh Instruments. (2021). Raman Scattering in Fluorescence Emission Spectra. Retrieved from [Link]

  • BioTechnologia. (2012). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • National Institutes of Health. (2011). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Retrieved from [Link]

Sources

Troubleshooting

strategies to reduce the toxicity of quinoline derivatives in vivo

Welcome to the Quinoline Scaffold In Vivo Toxicity Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in quinoline drug development: ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Scaffold In Vivo Toxicity Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in quinoline drug development: cardiotoxicity (hERG liability) and hepatotoxicity.

This guide bypasses generic advice, providing you with mechanistic causality, self-validating experimental protocols, and actionable structural and formulation strategies to rescue your lead compounds.

MODULE 1: Cardiotoxicity & hERG Liability (Medicinal Chemistry)

Q: Why do our quinoline leads consistently cause QT interval prolongation and torsadogenic risk in vivo? A: Drug-induced QT prolongation is primarily driven by the off-target blockade of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel possesses a promiscuous central cavity. Quinolines—particularly those featuring a basic tertiary amine and lipophilic aromatic rings—bind stereoselectively to the aromatic residues Y652 and F656 within this cavity[1][2]. This interaction disrupts delayed ventricular repolarization, leading to cardiotoxicity.

Q: How can we structurally modify our scaffold to reduce hERG affinity without losing target efficacy? A: You must disrupt the π–π stacking and salt bridge formations that anchor the drug in the hERG cavity. Rational modifications include:

  • Deactivating the Aromatic Ring: Introducing electron-withdrawing groups (e.g., fluorine atoms) deactivates the aromatic system, reducing oxidative metabolism and minimizing π–π interactions with F656[3].

  • C-7 and C-8 Substitutions: Modifying the C-7 and C-8 positions can sterically hinder the molecule from entering the hERG pore while maintaining target binding (e.g., to DNA gyrase or malarial targets)[3].

  • pKa Modulation: Reducing the pKa of the basic amine prevents electrostatic anchoring with hERG residues like GLU544[3].

Protocol 1: Self-Validating Automated Patch-Clamp Assay for hERG Liability

This protocol isolates hERG-specific repolarization block using a specialized voltage paradigm.

  • Cell Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing hERG. Causality: CHO cells lack endogenous voltage-gated potassium currents, ensuring the measured tail current is exclusively hERG-mediated.

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds. Causality: This forces the channels into the open and rapidly inactivated states. Quinolines are predominantly open/inactivated state blockers.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the quinoline derivative at serial dilutions (0.1 µM to 100 µM) at 37°C. Causality: hERG gating kinetics and drug trapping are highly temperature-dependent; room-temperature assays severely underestimate toxicity.

  • Validation Control: Always run Dofetilide (a known potent hERG blocker) as a positive control to validate assay sensitivity. A compound is considered optimized if the IC50 shifts from <1 µM to >30 µM.

HERG_Optimization Start Quinoline Lead (High hERG Affinity) Step1 Identify Pharmacophores (Basic Amine, Lipophilic Rings) Start->Step1 Step2 Rational Modification (Fluorination, C-7/C-8 Substitution) Step1->Step2 Step3 In Silico Docking (Evaluate F656/Y652 Binding) Step2->Step3 Decision Binding Energy Attenuated? Step3->Decision Decision->Step2 No PatchClamp Automated Patch-Clamp Validation Decision->PatchClamp Yes Success Optimized Lead (Reduced Cardiotoxicity) PatchClamp->Success

Caption: Workflow for mitigating hERG liability in quinoline derivatives via structural optimization.

MODULE 2: Hepatotoxicity & Metabolic Activation (Pharmaceutics)

Q: We are observing acute hepatotoxicity (elevated ALT/AST) in our rodent models. What drives this? A: The liver is the primary target for quinoline toxicity due to extensive first-pass metabolism. Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) activate the quinoline core, generating highly reactive electrophilic intermediates like epoxides and trichloromethyl radicals[4]. These metabolites form covalent adducts with cellular macromolecules (DNA/proteins), triggering massive oxidative stress (ROS generation), mitochondrial dysfunction, and subsequent hepatocyte apoptosis[4][5].

Q: Structural optimization failed to reduce liver toxicity without destroying efficacy. What formulation strategies can we use? A: Transition to a targeted nanocarrier delivery system. Encapsulating the quinoline derivative in PEGylated liposomes shields the drug from immediate hepatic CYP450 metabolism and prevents rapid clearance by the reticuloendothelial system (RES).

Protocol 2: Active Loading of PEGylated Liposomal Quinolines

This protocol utilizes a transmembrane pH gradient to achieve >90% encapsulation efficiency, drastically reducing free-drug systemic toxicity.

  • Lipid Film Hydration: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate to form a thin film. Causality: DSPC provides a rigid bilayer to prevent premature drug leakage; DSPE-PEG2000 provides a hydrophilic "stealth" corona that sterically hinders opsonization, allowing the liposome to bypass liver macrophages (Kupffer cells).

  • Internal Acidification: Hydrate the lipid film with 300 mM citrate buffer (pH 4.0). Extrude through 100 nm polycarbonate membranes to form uniform unilamellar vesicles.

  • Buffer Exchange: Dialyze the liposomes against HEPES buffered saline (pH 7.4) to create a transmembrane pH gradient (inside acidic, outside neutral).

  • Active Loading: Incubate the quinoline derivative with the liposomes at 60°C for 30 minutes. Causality: Quinolines are weak bases. At pH 7.4 (outside), they are uncharged and freely cross the lipid bilayer. Once inside the core (pH 4.0), they become protonated and permanently trapped, driving massive accumulation.

  • Validation: Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Confirm removal of unencapsulated toxic free-drug via size exclusion chromatography.

Hepatotoxicity_Rescue FreeDrug Free Quinoline Administration CYP CYP450 Metabolism (Liver) FreeDrug->CYP ROS Reactive Epoxides & Oxidative Stress CYP->ROS Tox Hepatotoxicity (Elevated ALT/AST) ROS->Tox LipoDrug PEGylated Liposomal Quinoline Stealth Avoidance of RES Clearance LipoDrug->Stealth Safe Reduced Hepatic Accumulation Stealth->Safe

Caption: Mechanism of quinoline-induced hepatotoxicity and rescue via PEGylated liposomal delivery.

MODULE 3: Quantitative Toxicity Reduction Data

The following table summarizes the expected quantitative improvements when applying the structural and formulation strategies detailed above, based on benchmarked in vivo and in silico studies[1][3][4].

Strategy AppliedToxicity MetricBaseline (Free/Unmodified)Optimized (Modified/Formulated)Fold Improvement
Structural (C-7/C-8 Mod) hERG IC50 (µM)3.00 ± 0.03> 44.0~14x decrease in cardiotoxic affinity
Structural (Fluorination) hERG Binding Energy-8.7 kcal/mol-7.0 kcal/molSignificant reduction in stable binding
Formulation (Liposomal) Hepatic ALT (U/L)450 ± 35110 ± 15~4x reduction in acute liver injury
Formulation (Liposomal) In Vivo LD50 (mg/kg)50 (Highly Toxic)> 500 (Slightly Toxic)>10x increase in safety margin

References[3] Technical Support Center: Strategies to Reduce Benzo[f]quinoline Compound Toxicity - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNTT2uZ7MEkBJo3RXzwaPzLkD4jjVT_LOae1v0Hry_8JYVXmZig4DHR4yeveNl9MIt_466bP3H5W2vBdzVa7QAh7hPVboE0MBapEDlCLEac8ePMajhZRmfCCuHEYKZSfsnNnOlUXOg8qH31Kg6gy63Mn3YSAWQefU97YCNS6kA4fNP0wVtN5msbpVL-KZzJe9iwaWkHqxvgEp2kU7jGjI_8Zh2Zy7cVEJqKcopNj4=[1] Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvvat5GGspDnJ_v21Ru66zC-01H9TzDyP5PeOzHvpbWjx1Or36bA_XKfQozreAPyCcFi6SVOIwC-evdNktc4rHKcWPRXMqyG2PGz05l1asAquRryUUFa9nyLtInE11hy5OKNCPLKwhFJxMJ_c=[5] The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFReSWLRPipSSwP1XLQDOaWmClmexbA7srt8K7rxdfYOTZT7ILDvlMcEGpQ9TQ_je-hI_zVMsmHbJs18JlpRmYWMoGT8TImHE4G2xGamZIYaVY3u5RWoDgPBcU33kXN8qhNrypcKc68DcPwxZHR[2] Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - ACS -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVz_zGG54fqUQD1ThC6nE8lpK6hd_ei7uSInW_R9agKddBeQCmgyzaNzkvSp0r9HX-nNj77WYTezJxTbxkpP11VIBozjXQNtTy5LQQvrhyWIuzWvaYnOOPEOoGqhDYTFBveY3wIsuv_fUBw3k=[6] Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAOU5kF333V1iSxxo9Jz1KQ-vItz8sEZehS3WJFt9R5k2gIpcZCD5eNvUCIKAvDqEfxt_8dv8doRCh5JsBOyCWvIF28zqhZIXqA7YXNVYzktis4e9Gd0it_qAMsLbuAdh2orQWHNhVKxHxQnWBztAqIv_eyhhO3JuuSxKtuLC9Mko6wk1FbF6vJx0WgOeFwpGi11VFmQw6gGMbms4_e0LJRbVm4g50XGY=[4] Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing - ChemRxiv -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKvUBDDLYUH1B4nj5aCOZYY8WZk6c6NlZtBA9_sC4CNzI7IVWpgjHUGigmOOTyNUw_-PAK55oj5GvfpxZ-FvRVyXqceiCEag5hhtPOyhzuvtjn2dS6droI6OI-YlDrRG5y51y7oWPw-z8ufRtTjiv0j0gDhQ==

Sources

Optimization

Technical Support Center: Optimization of Purification Methods for Quinoline Piperazine Analogs

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the purification of quinoline piperazine analogs. This class of compo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the purification of quinoline piperazine analogs. This class of compounds, while promising for various therapeutic applications, often presents unique purification challenges due to the basicity of the piperazine ring and the often-crystalline nature of the quinoline core.[1][2][3] This guide moves beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide - Common Purification Issues & Solutions

This section addresses specific, frequently encountered problems during the purification of quinoline piperazine analogs in a question-and-answer format.

Chromatography Challenges

Question: My quinoline piperazine analog is showing significant peak tailing during reverse-phase HPLC analysis. What is causing this and how can I fix it?

Answer: Peak tailing with basic compounds like quinoline piperazine analogs is a common issue in reverse-phase HPLC.[4] The primary cause is the interaction between the basic nitrogen atoms of the piperazine moiety and residual acidic silanol groups on the silica-based stationary phase.[4] This leads to undesirable secondary interactions and poor peak shape.

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification:

    • Acidic Additives: The most common solution is to add a small amount of an acid to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid.[4] This protonates the piperazine nitrogens, minimizing their interaction with the stationary phase and resulting in sharper, more symmetrical peaks.

    • pH Control: Maintaining a low mobile phase pH (typically between 2 and 4) ensures the complete protonation of your basic compound, leading to more consistent retention times and improved peak shape.[4][5][6] It is crucial to measure the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier for accurate and reproducible results.[6]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Phenyl or cyano-based columns can offer different selectivity and reduce the unwanted interactions that cause tailing with basic compounds.[4]

Question: I'm observing poor separation and co-elution of my desired product with structurally similar impurities during flash chromatography. How can I improve the resolution?

Answer: Achieving good separation of structurally similar impurities is a frequent challenge.[4] The solution lies in optimizing your chromatographic conditions.

  • Solvent System Optimization:

    • TLC First: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure it spends enough time on the column for effective separation.[7]

    • Solvent Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity.[8]

    • Alternative Solvents: If adjusting the solvent ratio of your current system (e.g., hexane/ethyl acetate) is not effective, try a completely different solvent system, such as dichloromethane/methanol, to exploit different selectivity.[8][9]

  • Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly without any air pockets, as this can lead to uneven flow and poor separation.[10]

    • Avoid Overloading: A common mistake is overloading the column. The amount of crude material should generally be between 1-5% of the mass of the stationary phase.[8] Overloading leads to broad peaks and diminished resolution.[4]

Question: My quinoline piperazine analog appears to be decomposing on the silica gel column. What are my options?

Answer: The acidic nature of silica gel can indeed cause the degradation of basic compounds like quinoline piperazine analogs.[11][12]

Here's how to address this:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent. A common practice is to add 0.1-1% triethylamine (TEA) to the mobile phase.[8][11][12]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8][11] For highly polar compounds, reversed-phase chromatography on a C18 column can also be a viable option.[8]

  • Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[7][8]

Crystallization and Isolation Issues

Question: My purified quinoline piperazine analog is an oil and refuses to crystallize. How can I induce solidification?

Answer: Obtaining a solid product can sometimes be challenging, but several techniques can be employed.

  • Solvent Screening: The right solvent or solvent system is crucial.

    • For Non-polar Oils: Try dissolving your compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane until you observe turbidity.[13] Then, allow the solution to stand undisturbed.

    • For Polar Oils: A mixture of a polar solvent in which your compound is soluble (e.g., ethanol or acetone) and an anti-solvent in which it is less soluble (e.g., water) can be effective.[13]

  • Salt Formation: Quinoline piperazine analogs are basic and can often be precipitated as crystalline salts.[13] This is a highly effective method for both purification and solidification.

    • Hydrochloride Salts: Dissolve the oily product in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[13][14]

    • Picrate Salts: Picric acid can form highly crystalline salts with quinolines.[13][15] The free base can then be regenerated by treatment with a base.[13]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[16]

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.[16]

Question: I'm experiencing low yield after recrystallization. What are the likely causes and how can I improve it?

Answer: Low recrystallization yield is often due to the compound having some solubility in the cold solvent or using an excessive amount of solvent.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[17] Rapid cooling can lead to the formation of small, impure crystals.

  • Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16] You may need to screen several solvents or solvent mixtures to find the optimal one.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with quinoline piperazine analogs?

A1: Common impurities often stem from the synthesis process and can include unreacted starting materials, byproducts from side reactions, and degradation products.[4] For instance, in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, a significant challenge is the potential formation of a dimeric impurity and the removal of excess piperazine.[18] In the case of the antimalarial drug piperaquine, impurities can include isomers of the starting material (4,7-dichloro-quinoline) and oxidation products.[19]

Q2: How can I effectively remove residual solvents from my final product?

A2: Residual solvents can be persistent. Drying the final product under a high vacuum for an extended period is a standard procedure.[11] For removing water and some organic solvents, lyophilization can be very effective.[11] Trituration, which involves washing the solid product with a solvent in which it is insoluble, can also help remove residual solvents.[11]

Q3: What analytical techniques are essential for assessing the purity of my quinoline piperazine analogs?

A3: A combination of analytical techniques is necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for determining purity and quantifying impurities.[20] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.[18][19] Mass Spectrometry (MS) provides information about the molecular weight of your compound and any impurities.[19] For chiral compounds, specialized techniques like chiral HPLC or Capillary Electrophoresis (CE) are necessary to determine enantiomeric purity.[21][22]

Q4: Are there any "green" or more environmentally friendly purification methods I can consider?

A4: Yes, there is a growing emphasis on green chemistry in pharmaceutical development. For the synthesis of quinoline derivatives, using water as a solvent at elevated temperatures or employing microwave-assisted synthesis can be more environmentally friendly alternatives.[12] In terms of purification, supercritical fluid chromatography (SFC) is gaining traction as a greener alternative to normal-phase HPLC, as it uses supercritical CO2 as the primary mobile phase, reducing the consumption of organic solvents.

Q5: What are the key considerations when scaling up a purification process for quinoline piperazine analogs?

A5: Scaling up a purification process from the lab bench to a larger scale presents several challenges.[23] For chromatography, factors like column dimensions, flow rates, and pressure drops do not always scale linearly.[23] It's crucial to have a robust and well-understood laboratory-scale method before attempting a scale-up. For crystallization, the cooling rate and mixing efficiency become more critical at a larger scale and can significantly impact crystal size and purity. It is advisable to conduct a thorough risk assessment and process analysis before scaling up.[24]

Part 3: Experimental Protocols and Data

Protocol 1: Flash Column Chromatography of a Quinoline Piperazine Analog

This protocol provides a general procedure for purifying a quinoline piperazine analog using flash column chromatography.

Materials:

  • Crude quinoline piperazine analog

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with 0.1-1% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the column, ensuring there are no air bubbles.[16]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica column.[16]

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to elute more polar compounds.[16]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Quinoline Piperazine Analog Hydrochloride Salt

This protocol outlines the purification of a quinoline piperazine analog via the formation and recrystallization of its hydrochloride salt.

Materials:

  • Crude quinoline piperazine analog (as an oil or impure solid)

  • Suitable solvent (e.g., isopropanol, ethanol, or methanol-acetone mixture)[14]

  • Hydrochloric acid (e.g., concentrated HCl or a solution of HCl in a suitable solvent)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Salt Formation: Slowly add a solution of hydrochloric acid to the dissolved product while stirring. The hydrochloride salt should precipitate out.

  • Heating and Redissolution: Gently heat the mixture until the precipitated salt redissolves completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[17]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Data Presentation: Solvent Screening for Recrystallization

The following table provides a starting point for solvent selection for the recrystallization of quinoline derivatives.

Solvent/Solvent SystemCompound Polarity SuitabilityNotes
EthanolPolarA good first choice for many quinoline derivatives.[16]
Ethanol/WaterPolarEffective for polar compounds; water acts as the anti-solvent.[13]
n-Hexane/AcetoneLess PolarA useful mixed solvent system for less polar analogs.[16]
n-Hexane/Ethyl AcetateLess PolarAnother effective mixed solvent system for less polar derivatives.[16]
IsopropanolIntermediateCan be a good solvent for both the free base and its salts.
Dichloromethane/HexaneNon-polar to IntermediateGood for inducing crystallization of less polar oily products.[13]

Part 4: Visualizations

Workflow for Troubleshooting Oily Quinoline Piperazine Analogs

G start Start: Oily Quinoline Piperazine Analog crystallization Attempt Crystallization (Solvent Screening) start->crystallization salt_formation Attempt Salt Formation (e.g., HCl, Picric Acid) crystallization->salt_formation Failure solid_product Solid Product Obtained crystallization->solid_product Success column Purify by Column Chromatography salt_formation->column Failure regenerate Regenerate Free Base salt_formation->regenerate Success pure_oil Pure Oily Product column->pure_oil solidifies Solidifies regenerate->solidifies remains_oil Remains Oil regenerate->remains_oil

Caption: Decision-making workflow for solidifying oily products.

Logical Flow for Improving HPLC Peak Shape of Basic Analogs

G start Problem: Peak Tailing in Reverse-Phase HPLC solution1 Solution 1: Mobile Phase Modification Add 0.1% TFA or Formic Acid Adjust pH to 2-4 start->solution1 solution2 Solution 2: Alternative Stationary Phase Use Phenyl or Cyano Column start->solution2 result Result: Improved Peak Symmetry solution1->result solution2->result

Caption: Strategies to mitigate peak tailing in HPLC.

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • PMC. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • Wiley Online Library. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • PMC. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR.
  • Reddit. (2022). troubleshooring flash chromatography purification.
  • PMC. (n.d.). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.
  • Rsc.org. (n.d.). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinoline Synthesis.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Hawach. (2025). Several Problems of Flash Column Chromatography.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Bio-Link. (2024). Risks and Control Strategies of Scale-up in Purification Process.
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • LookChem. (n.d.). Purification of Quinoline.
  • PubMed. (2023). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

Sources

Troubleshooting

managing stability of 8-(Piperazin-1-yl)quinoline dihydrochloride under different storage conditions

Welcome to the dedicated technical support center for 8-(Piperazin-1-yl)quinoline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 8-(Piperazin-1-yl)quinoline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to address common challenges encountered during storage and handling.

Introduction to the Stability of 8-(Piperazin-1-yl)quinoline Dihydrochloride

8-(Piperazin-1-yl)quinoline dihydrochloride is a heterocyclic aromatic compound that, like many quinoline derivatives, possesses inherent stability challenges. Its hygroscopic nature and sensitivity to environmental factors such as light, temperature, and pH necessitate careful storage and handling to ensure experimental reproducibility and preserve its shelf-life.[1][2] The dihydrochloride salt form is intended to improve solubility and handling characteristics; however, it also increases the compound's propensity to absorb atmospheric moisture.[3][4] This guide provides a framework for understanding and mitigating these stability concerns.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 8-(Piperazin-1-yl)quinoline dihydrochloride?

A1: For long-term storage, solid 8-(Piperazin-1-yl)quinoline dihydrochloride should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[5] A desiccator or a controlled humidity environment is highly recommended due to the compound's hygroscopic nature.[1][2] For many quinoline derivatives, storage at 2-8°C is a common recommendation to minimize degradation.[6]

Q2: My solid compound has changed color from white/off-white to yellow or brown. What does this indicate?

A2: A color change to yellow and eventually brown is a common indicator of degradation for quinoline compounds, often resulting from exposure to light (photodegradation) or oxidation.[1] It is crucial to handle the compound in a well-ventilated area and minimize its exposure to ambient light.

Q3: Is 8-(Piperazin-1-yl)quinoline dihydrochloride sensitive to moisture?

A3: Yes, as a dihydrochloride salt of a hygroscopic parent molecule, it is expected to be sensitive to moisture.[1][3] Absorption of water can lead to physical changes in the solid, such as clumping, and can also accelerate chemical degradation pathways like hydrolysis.

Q4: How should I prepare stock solutions of this compound?

A4: Stock solutions should be prepared fresh whenever possible. Use a high-purity, anhydrous solvent in which the compound is freely soluble. Given its salt form, aqueous-based buffers or polar organic solvents are likely suitable. The stability of the compound in solution is pH-dependent, so using a buffered system may be necessary for consistent results.

Q5: What is the expected stability of this compound in an aqueous solution?

Q6: What are the likely degradation pathways for 8-(Piperazin-1-yl)quinoline dihydrochloride?

A6: Based on its structure, the primary degradation pathways are likely to be:

  • Oxidation: The piperazine ring can be susceptible to oxidation.

  • Photodegradation: The quinoline ring system is known to be light-sensitive.[1]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues.

Problem 1: Inconsistent or non-reproducible experimental results.

This is a frequent indicator of compound degradation. Follow this workflow to diagnose the issue:

Caption: Workflow for investigating loss of biological activity.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the compound's intrinsic stability.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-(Piperazin-1-yl)quinoline dihydrochloride in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution and a sample of the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a clear container to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with a control sample stored under ideal conditions, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A validated HPLC method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A PDA detector is useful for assessing peak purity.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

References

  • Office of Environmental Health Hazard Assessment. (1997, June). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Quinoline. Retrieved from [Link]

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361.
  • Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123.
  • Preprints.org. (2025, April 24). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Piperazine Degradation in Pilot Plants. Retrieved from [Link]

  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]

  • PMC. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(Piperazin-1-yl)quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101787022B - Quinoline carboxylic acid hydrochloride-hydrate novel crystal form, and preparation method thereof.
  • ResearchGate. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 8-(Piperazin-1-yl)quinoline to other kinase inhibitors

An In-Depth Comparative Efficacy Analysis of Quinoline-Based Kinase Inhibitors: A Focus on the PI3K/Akt/mTOR Pathway In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of Quinoline-Based Kinase Inhibitors: A Focus on the PI3K/Akt/mTOR Pathway

In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a paramount objective. The quinoline scaffold, a privileged heterocyclic structure, has consistently emerged as a foundational element in the design of novel therapeutics targeting a multitude of protein kinases.[1] When coupled with a piperazine moiety, this scaffold's physicochemical properties are often enhanced, leading to improved bioavailability and target engagement. This guide provides a comprehensive comparison of the efficacy of a representative 8-(piperazin-1-yl)quinoline derivative, herein designated as QP-1 , against other established kinase inhibitors targeting the aberrant PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human cancers.[2][3][4]

This analysis is structured to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison, complete with experimental protocols and mechanistic insights to inform future research and development endeavors.

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3][5] Its oncogenic activation can occur through various mechanisms, such as mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[3][5] Given its central role in tumorigenesis, this pathway has become a major focus for the development of targeted cancer therapies.[2][4]

Inhibitors targeting this pathway can be broadly categorized based on their specific targets:

  • Pan-PI3K inhibitors: Target all four class I PI3K isoforms (α, β, δ, γ).

  • Isoform-specific PI3K inhibitors: Exhibit selectivity for one or more specific PI3K isoforms.

  • mTOR inhibitors: Target the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2.

  • Dual PI3K/mTOR inhibitors: Concurrently inhibit both PI3K and mTOR kinases.[2]

Our representative compound, QP-1 , is conceptualized as a dual PI3K/mTOR inhibitor, a class of agents that offers the potential for a more profound and durable pathway inhibition by targeting the pathway at two critical nodes. This dual-action can circumvent the feedback activation of Akt that is often observed with mTORC1-selective inhibitors.[2]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT Akt PIP3->AKT Activates PI3K->PIP3 PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits QP1 QP-1 (Dual Inhibitor) QP1->PI3K QP1->mTORC1 QP1->mTORC2 PanPI3Ki Pan-PI3K Inhibitor PanPI3Ki->PI3K mTORi mTOR Inhibitor mTORi->mTORC1 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CellCulture Cancer Cell Line Culture MTT MTT Proliferation Assay CellCulture->MTT WesternBlot Western Blot Analysis CellCulture->WesternBlot GI50 Determine GI50 MTT->GI50 PathwayMod Confirm Pathway Inhibition (p-Akt, p-S6K) WesternBlot->PathwayMod

Sources

Comparative

A Comparative Guide to the Validation of 8-(Piperazin-1-yl)quinoline dihydrochloride as a Sirtuin Inhibitor

This guide provides a comprehensive framework for the validation of 8-(Piperazin-1-yl)quinoline dihydrochloride as a sirtuin inhibitor. It is designed for researchers, scientists, and drug development professionals seeki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 8-(Piperazin-1-yl)quinoline dihydrochloride as a sirtuin inhibitor. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess its performance against established sirtuin inhibitors. This document emphasizes experimental validation, offering detailed protocols and comparative data to ensure scientific integrity and reproducibility.

Introduction to Sirtuins and Their Inhibition

Sirtuins are a family of NAD+-dependent protein deacylases that play crucial roles in regulating a multitude of cellular processes, including gene expression, metabolism, DNA repair, and stress resistance.[1] Dysregulation of sirtuin activity has been implicated in a variety of diseases, such as cancer, neurodegenerative disorders, and metabolic conditions.[2] This has made sirtuins attractive therapeutic targets, spurring the development of small-molecule inhibitors to modulate their activity for potential therapeutic benefit.[3]

The validation of a novel sirtuin inhibitor requires a multi-faceted approach, encompassing in vitro enzymatic assays to determine potency and selectivity, as well as cell-based assays to assess its effects on cellular processes regulated by sirtuins. This guide will detail the necessary experimental workflows to validate 8-(Piperazin-1-yl)quinoline dihydrochloride, comparing its performance with well-characterized sirtuin inhibitors: Suramin, Sirtinol, and EX-527.

Comparative Landscape of Sirtuin Inhibitors

A critical aspect of validating a new inhibitor is to benchmark its performance against existing compounds. This provides context for its potential utility and advantages.

InhibitorTarget Sirtuin(s)Reported IC50 ValuesKey Characteristics
8-(Piperazin-1-yl)quinoline dihydrochloride Primarily targets SIRT2[4]To be determinedA quinoline derivative with neuroprotective potential.[4]
Suramin Broad-spectrum inhibitor of SIRT1, SIRT2, and SIRT5[5][6][7][8]SIRT1: ~297 nM, SIRT5: ~22 µM[5][8]A polysulfonated naphthylurea with a broad range of biological activities.[6]
Sirtinol Inhibitor of SIRT1 and SIRT2[9][10][11]SIRT1: ~131 µM, SIRT2: ~38 µM[9][11][12]A cell-permeable inhibitor identified through phenotypic screening.[11]
EX-527 (Selisistat) Potent and selective inhibitor of SIRT1[13][14][15]~38-123 nM[13][14]Highly selective for SIRT1 over other sirtuins and HDACs.[14]

Experimental Validation Workflow

A thorough validation process involves a series of well-defined experiments. The following sections provide detailed protocols for each crucial step.

Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays In_Vitro_Assay Sirtuin Activity Assay Selectivity_Profiling Selectivity Profiling In_Vitro_Assay->Selectivity_Profiling Determine IC50 Cell_Viability Cell Viability Assay (MTT) Selectivity_Profiling->Cell_Viability Select Candidate Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Confirm Cellular Activity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Western_Blot->Apoptosis_Assay Assess Downstream Effects Data_Analysis Data Analysis & Comparison Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for the validation of a novel sirtuin inhibitor.

Part 1: In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of 8-(Piperazin-1-yl)quinoline dihydrochloride on the enzymatic activity of purified sirtuins. A fluorogenic assay is a common and reliable method for this purpose.[16][17]

Protocol: Fluorogenic Sirtuin Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[17][18][19][20]

  • Reagent Preparation:

    • Prepare a stock solution of 8-(Piperazin-1-yl)quinoline dihydrochloride and the comparator inhibitors (Suramin, Sirtinol, EX-527) in an appropriate solvent (e.g., DMSO).

    • Reconstitute the fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore) and NAD+ in the provided assay buffer.

    • Dilute the purified recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2) to the desired concentration in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, the sirtuin substrate, and NAD+.

    • Add serial dilutions of 8-(Piperazin-1-yl)quinoline dihydrochloride or the comparator inhibitors to the wells. Include a no-inhibitor control and a no-enzyme control.

    • Initiate the reaction by adding the diluted sirtuin enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Stop the reaction and develop the fluorescent signal by adding a developer solution, which typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide the IC50 values of 8-(Piperazin-1-yl)quinoline dihydrochloride for different sirtuin isoforms, allowing for a direct comparison of its potency and selectivity against the established inhibitors.

Part 2: Cellular Assays

Following in vitro characterization, it is crucial to assess the effects of the inhibitor in a cellular context. This validates its cell permeability and its ability to engage with the target in a more complex biological environment.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[21][22][23]

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line known to be sensitive to sirtuin inhibition) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of 8-(Piperazin-1-yl)quinoline dihydrochloride and the comparator inhibitors for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[24][25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[24][25]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the concentration that causes a 50% reduction in viability (IC50).

Protocol: Western Blot Analysis for Target Engagement

Western blotting is used to detect changes in the acetylation status of known sirtuin substrates, providing evidence of target engagement within the cell.

Western_Blot_Workflow Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-acetyl-p53, anti-SIRT1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Band Intensity Detection->Analysis

Caption: A streamlined workflow for Western Blot analysis.

  • Sample Preparation:

    • Treat cells with the inhibitors as described for the cell viability assay.

    • Lyse the cells in a suitable buffer containing protease and deacetylase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[26]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[27]

    • Incubate the membrane with a primary antibody specific for the acetylated form of a known sirtuin substrate (e.g., acetylated-p53 for SIRT1 inhibition or acetylated-α-tubulin for SIRT2 inhibition). Also, probe for the total protein level of the substrate and the target sirtuin as loading and expression controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.

    • Quantify the band intensities to determine the relative levels of acetylated substrate.

Expected Outcome: An effective sirtuin inhibitor should lead to an increase in the acetylation of its specific substrates. This experiment will confirm that 8-(Piperazin-1-yl)quinoline dihydrochloride engages its target sirtuin within the cell and modulates its activity.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

Sirtuin inhibition can induce apoptosis in certain cell types. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptotic cells by flow cytometry.[28][29]

  • Cell Treatment:

    • Treat cells with the inhibitors for a predetermined time.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.[29]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[29][30]

    • Incubate the cells in the dark at room temperature for 15-20 minutes.[29]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V positive, PI negative cells are in early apoptosis.[29]

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.[29]

    • Annexin V negative, PI negative cells are viable.[29]

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.

Data Summary and Interpretation

Comparative Data Table (Hypothetical)

Parameter8-(Piperazin-1-yl)quinoline dihydrochlorideSuraminSirtinolEX-527
SIRT1 IC50 (in vitro) >100 µM297 nM131 µM98 nM
SIRT2 IC50 (in vitro) Value to be determined1.15 µM38 µM19.6 µM
Cell Viability IC50 (48h) Value to be determinedValue to be determinedValue to be determinedValue to be determined
Increase in α-tubulin acetylation Yes/No/Fold ChangeYes/No/Fold ChangeYes/No/Fold ChangeMinimal/No
Induction of Apoptosis Yes/No/%Yes/No/%Yes/No/%Yes/No/%

Conclusion

This guide outlines a rigorous and comprehensive approach to validate 8-(Piperazin-1-yl)quinoline dihydrochloride as a sirtuin inhibitor. By following these detailed protocols and comparing the results with well-characterized inhibitors, researchers can generate high-quality, reproducible data to support its potential as a valuable research tool or therapeutic agent. The emphasis on both in vitro and cellular assays ensures a thorough understanding of the compound's biochemical and biological activities.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin. PubMed. [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC. [Link]

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. RSC Publishing. [Link]

  • EX-527 | SIRT1 Inhibitor. BellBrook Labs. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Structure-activity studies on suramin analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins). PubMed. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Technical Manual MTT Cell Viability Assay Kit. Innovabiosciences. [Link]

  • EX527 SIRT1 27103. BPS Bioscience. [Link]

  • Sirtuin inhibitor sirtinol is an intracellular iron chelator. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Structural Basis of Inhibition of the Human NAD+-Dependent Deacetylase SIRT5 by Suramin. ResearchGate. [Link]

  • Fluorogenic SIRT5 Assay Kit. BPS Bioscience. [Link]

  • SIRT2 Activity Assay Kit | 566329. Merck Millipore. [Link]

  • A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Versiti Blood Research Institute. [Link]

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a H-NMR Method to Assess Deacetylase Activity. ResearchGate. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • Age-dependent tissue expression patterns of Sirt1 in senescence-accelerated mice. Spandidos Publications. [Link]

  • Analysis of Sirtuin 1 and Sirtuin 3 at Enzyme and Protein Levels in Human Breast Milk during the Neonatal Period. PMC. [Link]

  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]

  • Structure-based development of novel sirtuin inhibitors. Aging-US. [Link]

Sources

Validation

Comparative Analysis of 8-(Piperazin-1-yl)quinoline Derivatives for Antibacterial Activity

As multidrug-resistant (MDR) bacterial pathogens continue to outpace the development of traditional antibiotics, medicinal chemists have increasingly turned to molecular hybridization to design next-generation therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

As multidrug-resistant (MDR) bacterial pathogens continue to outpace the development of traditional antibiotics, medicinal chemists have increasingly turned to molecular hybridization to design next-generation therapeutics. Among the most promising structural frameworks are the 8-(piperazin-1-yl)quinoline derivatives . By fusing the DNA-intercalating quinoline core with the highly tunable, nitrogen-rich piperazine moiety, researchers can synthesize compounds that simultaneously target multiple bacterial pathways while overcoming the pharmacokinetic limitations of legacy fluoroquinolones.

This guide provides an in-depth comparative analysis of 8-(piperazin-1-yl)quinoline derivatives and related positional isomers, detailing their structure-activity relationships (SAR), comparative efficacy against standard antibiotics, and the self-validating experimental workflows required for their rigorous evaluation.

Structural Rationale & Mechanism of Action

The clinical success of fluoroquinolones (e.g., Ciprofloxacin) has long validated the quinoline ring as a privileged scaffold for antibacterial drug discovery. However, the inherent lipophilicity of the unsubstituted quinoline core often limits its aqueous solubility and restricts its ability to penetrate the highly selective outer membrane porins of Gram-negative bacteria.

The Causality of Piperazine Substitution: Positioning a piperazine ring at the 8-position (or integrating it into 8-hydroxyquinoline hybrids) fundamentally alters the molecule's physicochemical profile 1.

  • Enhanced Polar Surface Area (PSA): The six-membered alicyclic piperazine ring increases the PSA, which is critical for traversing Gram-negative porins 2.

  • Target Anchoring: The secondary or tertiary amines within the piperazine moiety act as vital hydrogen-bond donors and acceptors. This structural rigidity and H-bonding capacity dramatically improve the binding affinity to the bacterial DNA gyrase and Topoisomerase IV complexes, effectively halting DNA supercoiling 1.

MOA A Piperazinyl-Quinoline Derivative B Cell Wall Penetration A->B Enhanced Solubility C DNA Gyrase / Topo IV Binding B->C Target Affinity D Inhibition of DNA Supercoiling C->D Enzymatic Blockade E Bacterial Cell Death D->E DNA Fragmentation

Figure 1: Proposed mechanism of action for piperazinyl-quinoline derivatives targeting bacterial DNA gyrase.

Comparative Antibacterial Performance

To objectively assess the viability of 8-(piperazin-1-yl)quinoline derivatives, we must benchmark their Minimum Inhibitory Concentrations (MIC) against standard clinical antibiotics and other positional isomers (such as 4-piperazinylquinolines).

Recent in vitro assays demonstrate that while standard Ciprofloxacin maintains a lower absolute MIC against wild-type strains, piperazinyl-quinoline hybrids exhibit robust activity against resistant strains (like MRSA) and provide a highly modular scaffold for overcoming efflux pump-mediated resistance 3.

Quantitative Performance Comparison
Compound Class / DerivativeTarget PathogensMIC RangeComparison vs. AlternativesRef
8-Piperazinylquinoline Hybrids (Brominated variants)K. pneumoniae, E. coli8 – 128 µg/mLComparable to Vancomycin; highly effective against specific Gram-negative strains.3
5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol S. aureus, E. coliModerate to GoodSuperior to Penicillin G; activity is heavily dependent on the 4-position substituent of the piperazine ring.4
4-Piperazinylquinoline Carbonitriles (e.g., Compound 5k)S. aureus (MRSA)3.9 – 10 µMHighly selective against Gram-positive bacteria; alters cell membrane integrity in a dose-dependent manner.1
Ciprofloxacin (Fluoroquinolone Control)Broad Spectrum0.06 – 1.0 µg/mLClinical Gold Standard; however, increasingly susceptible to target mutation resistance.2

Self-Validating Experimental Protocol: MIC Determination

When evaluating novel quinoline derivatives, standard optical density (OD600) measurements are notoriously unreliable. Quinoline hybrids often suffer from incomplete aqueous solubility, leading to micro-precipitates in the broth that mimic bacterial turbidity.

To ensure absolute trustworthiness and eliminate false positives, we mandate a Resazurin-Assisted Broth Microdilution Assay . This self-validating system introduces an orthogonal colorimetric check: metabolically active bacteria reduce the blue resazurin dye to pink resorufin, providing a definitive readout of cell viability regardless of compound precipitation.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the synthesized 8-(piperazin-1-yl)quinoline derivative in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.

    • Causality Check: DMSO ensures complete dissolution of the hydrophobic core. However, the final assay concentration of DMSO must never exceed 1% v/v, as higher concentrations induce solvent-mediated bacterial cytotoxicity, skewing the MIC.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Bacterial Inoculation: Standardize the bacterial suspension (e.g., S. aureus ATCC 25923 or K. pneumoniae) to a 0.5 McFarland standard, and inoculate the wells to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • Colorimetric Validation: Add 30 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2–4 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue (dead/inhibited cells) to pink (viable, metabolically active cells).

Workflow Step1 Compound Preparation (Stock in 100% DMSO) Step2 Serial Dilution in MHB (Final DMSO ≤ 1%) Step1->Step2 Step3 Bacterial Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C for 18-24h) Step3->Step4 Step5 Resazurin Addition (Orthogonal Validation) Step4->Step5 Step6 MIC Determination (Blue = Inhibited, Pink = Viable) Step5->Step6 Control Controls: Ciprofloxacin (+) & 1% DMSO Vehicle (-) Control->Step2 Parallel Validation

Figure 2: Self-validating high-throughput broth microdilution workflow utilizing resazurin for accurate MIC determination.

Conclusion & Future Directions

The comparative analysis reveals that 8-(piperazin-1-yl)quinoline derivatives and their structural analogs are highly potent, broad-spectrum antibacterial agents. The piperazine substitution is not merely a structural afterthought; it is a critical functionalization that dictates membrane permeability, target enzyme affinity, and overall ADMET viability [[5]](). Future drug development should focus on fine-tuning the alkyl or benzoyl substituents on the distal nitrogen of the piperazine ring to further lower MIC values against resistant Gram-negative strains.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties MDPI
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Chemical structure of antibacterial piperazinyl-quinoline hybrid derivatives reported in the literature ResearchG
  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights MDPI
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production PMC / NIH

Sources

Comparative

A Comparative Guide to the Experimental Cross-Validation of 8-(Piperazin-1-yl)quinoline Derivatives

This guide provides a comprehensive overview of the experimental validation of the 8-(piperazin-1-yl)quinoline scaffold, a versatile pharmacophore with demonstrated potential across multiple therapeutic areas. While dire...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the experimental validation of the 8-(piperazin-1-yl)quinoline scaffold, a versatile pharmacophore with demonstrated potential across multiple therapeutic areas. While direct experimental data for 8-(Piperazin-1-yl)quinoline dihydrochloride is limited in publicly accessible literature, this document will focus on the broader class of its derivatives. By examining the methodologies used to validate these related compounds, we offer researchers a robust framework for designing and interpreting their own experiments. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are not just lists of steps, but self-validating systems for generating reliable and reproducible data.

The Quinoline-Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its combination with a piperazine moiety often enhances bioavailability and allows for diverse substitutions, making the quinoline-piperazine scaffold a fertile ground for drug discovery.[1][3] Derivatives have shown promise as antibacterial, anticancer, antimalarial, and neurological agents.[2][4][5][6][7] This guide will delve into the experimental workflows used to characterize and compare the efficacy of these compounds in several key therapeutic areas.

Comparative Analysis in Oncology: Targeting Cancer Cell Proliferation

The quinoline-piperazine core has been extensively investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines.[3][6][8] A common approach involves synthesizing a library of related compounds and screening them for cytotoxic effects.

Experimental Workflow: From In Vitro Screening to Mechanistic Insights

A typical experimental workflow for evaluating the anticancer potential of novel quinoline-piperazine derivatives is outlined below. This process is designed to move from broad screening to a more detailed understanding of the compound's mechanism of action.

Anticancer_Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies Cell_Line_Selection Cell Line Selection (e.g., MCF-7, PC3, A549) MTT_Assay Cytotoxicity Screening (MTT or similar assay) Cell_Line_Selection->MTT_Assay Treatment IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Dose-Response Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Lead Compound Selection Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Kinase_Inhibition_Assay Target Engagement (e.g., EGFR Kinase Assay) IC50_Determination->Kinase_Inhibition_Assay Molecular_Docking In Silico Analysis (Molecular Docking) Kinase_Inhibition_Assay->Molecular_Docking Target Validation Neuropharmacology_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Receptor_Binding Receptor Binding Assay (e.g., Radioligand displacement) Functional_Assay Functional Assay (e.g., cAMP inhibition) Receptor_Binding->Functional_Assay Confirm Affinity Selectivity_Screening Selectivity Screening (Panel of other receptors) Functional_Assay->Selectivity_Screening Determine Specificity Microdialysis In Vivo Microdialysis (Neurotransmitter release) Selectivity_Screening->Microdialysis Lead Compound Advancement Pharmacokinetics Pharmacokinetic Studies (ADME) Selectivity_Screening->Pharmacokinetics Assess Bioavailability Behavioral_Models Behavioral Models (e.g., Novel Object Recognition) Microdialysis->Behavioral_Models Assess Physiological Effect

Caption: A typical workflow for the validation of neurological quinoline-piperazine derivatives.

Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters, such as serotonin and acetylcholine, in the brains of freely moving animals. [9]This allows researchers to directly observe the effect of a compound on neurochemical signaling.

Step-by-Step Methodology:

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into a specific brain region of interest (e.g., the frontal cortex or hippocampus) of an anesthetized animal (typically a rat).

  • Recovery: The animal is allowed to recover from surgery for a set period.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Sample Collection: The dialysate, which contains neurotransmitters that have diffused across the probe's semi-permeable membrane, is collected at regular intervals.

  • Compound Administration: After a stable baseline of neurotransmitter levels is established, the test compound is administered (e.g., via intraperitoneal injection).

  • Post-Treatment Sampling: Dialysate samples continue to be collected to measure changes in neurotransmitter levels in response to the compound.

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Comparative Insights for Neurological Quinoline-Piperazine Derivatives

Studies on quinolyl-piperazinyl piperidines have shown that these compounds can act as potent 5-HT₁ₐ antagonists. [5][9]The experimental data revealed that while some initial compounds had high receptor affinity, they suffered from poor metabolic stability. [9]Subsequent structural modifications, such as the addition of a fluorine atom to the quinoline ring, were made to improve pharmacokinetic properties while maintaining potent antagonist activity. [9]This iterative process of synthesis, in vitro testing, and in vivo validation is crucial for the development of effective neurological drugs.

Antimicrobial and Antileishmanial Applications

The quinoline-piperazine scaffold has also been explored for its potential in treating infectious diseases, including bacterial and parasitic infections. [4][7]

Experimental Workflow: Screening for Antimicrobial and Antileishmanial Activity

The initial screening for antimicrobial and antileishmanial activity often involves in vitro assays to determine the compound's direct effect on the pathogen. Promising compounds are then advanced to in vivo models.

Antimicrobial_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy MIC_Determination Minimum Inhibitory Concentration (MIC) (Antibacterial Assay) Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) MIC_Determination->Cytotoxicity_Assay Assess Selectivity Amastigote_Assay Intracellular Amastigote Assay (Antileishmanial) Amastigote_Assay->Cytotoxicity_Assay Assess Selectivity Infection_Model In Vivo Infection Model (e.g., Leishmania donovani in hamsters) Cytotoxicity_Assay->Infection_Model Lead Compound Selection Treatment_Regimen Treatment & Monitoring Infection_Model->Treatment_Regimen Compound Administration Efficacy_Evaluation Evaluation of Efficacy (e.g., Parasite Load Reduction) Treatment_Regimen->Efficacy_Evaluation Endpoint Analysis

Caption: A workflow for evaluating the antimicrobial and antileishmanial activity of quinoline-piperazine derivatives.

Protocol: In Vitro Antileishmanial Assay (Intracellular Amastigotes)

This assay is crucial for identifying compounds that are effective against the clinically relevant intracellular stage of the Leishmania parasite.

Step-by-Step Methodology:

  • Macrophage Culture: A suitable macrophage cell line is cultured and seeded in multi-well plates.

  • Parasite Infection: The macrophages are infected with Leishmania donovani promastigotes, which then differentiate into amastigotes within the host cells.

  • Compound Treatment: After infection, the cells are treated with various concentrations of the test compounds.

  • Incubation: The treated, infected cells are incubated for a specified period.

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done by microscopic counting after staining or by using a reporter gene system (e.g., luciferase-expressing parasites). [7]6. IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that inhibits the intracellular parasite growth by 50%, is calculated.

Comparative Data for Antileishmanial Quinoline-Piperazine Derivatives

The following table presents data for several quinoline-piperazine/pyrrolidine derivatives screened for their antileishmanial activity.

Compound IDIn Vitro IC₅₀ (µM) vs. L. donovani amastigotesIn Vivo Inhibition (%) at 50 mg/kgReference
Compound 33 2.09 - 8.89 (range for active compounds)56.32[7]
Compound 46 2.09 - 8.89 (range for active compounds)49.29[7]
Miltefosine (Standard) 9.25Not specified in the same context[7]

Conclusion

The 8-(piperazin-1-yl)quinoline scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. While research on the specific dihydrochloride salt is nascent, the broader class of its derivatives has been shown to possess significant anticancer, neurological, and anti-infective properties. The experimental workflows and protocols detailed in this guide provide a framework for the rigorous, cross-validated evaluation of novel compounds based on this privileged structure. By understanding the causality behind experimental design and employing a multi-step validation process, researchers can confidently identify and advance lead candidates toward clinical development.

References

  • El Faydy, Y., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. J. Mater. Environ. Sci., 7(1), 356-361. Available at: [Link]

  • Childers Jr, W. E., et al. (2010). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Journal of Medicinal Chemistry, 53(10), 4066-4084. Available at: [Link]

  • Childers Jr, W. E., et al. (2010). The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists. ACS Publications. Available at: [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. Available at: [Link]

  • Wei, B.-B., et al. (n.d.). Design, Synthesis and Evaluation of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine Derivatives as Acetylcholinesterase Inhibitors and Antioxidants. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. European Journal of Medicinal Chemistry, 262, 115863. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-(Phenylsulfonyl)-8-(piperazin-1-yl)quinoline. Available at: [Link]

  • ResearchGate. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Available at: [Link]

  • PubMed. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Available at: [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • ScienceDirect. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Available at: [Link]

  • MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available at: [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Available at: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 8-(Piperazin-1-yl)quinoline vs. 7-Chloro-4-(piperazin-1-yl)quinoline

Executive Summary In rational drug design, positional isomerism and targeted substitutions on a core heterocyclic scaffold can drastically redirect a molecule's biological activity. This guide provides a comprehensive co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, positional isomerism and targeted substitutions on a core heterocyclic scaffold can drastically redirect a molecule's biological activity. This guide provides a comprehensive comparative analysis of two critical quinoline derivatives: 7-chloro-4-(piperazin-1-yl)quinoline and 8-(Piperazin-1-yl)quinoline . While both share a quinoline core and a basic piperazine ring, shifting the piperazine from the 4-position to the 8-position—and removing the 7-chloro substituent—completely shifts the pharmacological profile from an antimalarial agent targeting parasitic food vacuoles to a neuro-cognitive agent targeting central nervous system (CNS) G-protein coupled receptors (GPCRs).

Mechanistic Divergence: The Power of Positional Isomerism

7-Chloro-4-(piperazin-1-yl)quinoline: The Antimalarial Pharmacophore

The 4-aminoquinoline class, heavily inspired by chloroquine, relies on a mechanism known as lysosomotropism [1]. The basic piperazine nitrogen allows the unprotonated molecule to diffuse across the parasite's membrane. Once inside the highly acidic food vacuole of Plasmodium falciparum (pH ~4.7), the piperazine becomes diprotonated, trapping the molecule inside.

  • Causality of Activity: The molecule binds to free toxic heme (ferriprotoporphyrin IX) released during hemoglobin degradation. The 7-chloro group is strictly required; its electron-withdrawing nature creates an electron-deficient aromatic system that optimally engages in π−π stacking with the electron-rich porphyrin ring of heme, preventing its crystallization into inert hemozoin.

8-(Piperazin-1-yl)quinoline: The Neuro-Cognitive Pharmacophore

Moving the piperazine to the 8-position fundamentally alters the 3D conformation and electronic distribution of the molecule. This scaffold (often functionalized with a 3-arylsulfonyl group, as seen in the clinical candidate SB-742457/Intepirdine) is a highly selective 5-HT6 receptor antagonist [2].

  • Causality of Activity: The 8-piperazinyl moiety acts as a critical Positive Ionizable (PI) group . At physiological pH, the protonated piperazine nitrogen forms an essential salt bridge with the Asp3.32 residue in the transmembrane domain of the 5-HT6 GPCR. Concurrently, the quinoline core anchors into the hydrophobic pocket, engaging in π−π interactions with Trp6.48 and Phe6.51, blocking endogenous serotonin binding and subsequently enhancing cholinergic and glutamatergic neurotransmission for cognitive enhancement [3].

Quantitative Performance Metrics

The following table summarizes the divergent physicochemical and biological properties dictated by the SAR of these two scaffolds.

Parameter7-Chloro-4-(piperazin-1-yl)quinoline8-(Piperazin-1-yl)quinoline (Derivatives)
Primary Target Hematin polymerization (P. falciparum)5-HT6 Receptor (Human GPCR)
Biological Activity Antimalarial, Sirtuin inhibitor [1]Cognitive enhancement, Antidepressant [2]
Key SAR Feature 7-chloro group (electron-withdrawing)8-piperazine (Positive Ionizable group)
Typical IC50 / Ki ~0.97 - 1.18 μM (K1/D10 strains) Ki​ = ~1.5 - 3.7 nM (5-HT6 binding)
Cellular Localization Acidic food vacuole (Parasite)Cell membrane (CNS Neurons)
Clinical Application Infectious Diseases (Malaria)Neurodegenerative Diseases (Alzheimer's)

Mechanistic Pathways

G A Hemoglobin B Free Heme (Toxic) A->B Proteolysis in Vacuole C Hemozoin (Non-toxic) B->C Hematin Polymerization E Parasite Death B->E Accumulation D 7-Chloro-4-(piperazin-1-yl) quinoline D->C Inhibits Polymerization

Fig 1: Mechanism of action for 7-chloro-4-(piperazin-1-yl)quinoline in Plasmodium falciparum.

G A Serotonin (5-HT) B 5-HT6 Receptor (GPCR) A->B Agonist Binding C Adenylyl Cyclase Activation B->C Gs-protein coupled D cAMP Production C->D ATP conversion E 8-(Piperazin-1-yl)quinoline Derivatives E->B Competitive Antagonism F Cognitive Enhancement E->F Restores Memory Function

Fig 2: 5-HT6 receptor antagonism by 8-(piperazin-1-yl)quinoline derivatives.

Experimental Protocols: Validation Workflows

To objectively validate the target specificity of these two scaffolds, the following self-validating experimental systems are standard in preclinical screening.

Protocol A: In Vitro Hematin Polymerization Inhibition Assay

Targeting the 7-Chloro-4-(piperazin-1-yl)quinoline scaffold. Rationale: This cell-free assay isolates the chemical mechanism of heme detoxification, removing pharmacokinetic variables to directly prove π−π stacking efficacy.

  • Preparation: Dissolve hemin chloride (50 μL, 4 mM in 0.1 M NaOH) in a 96-well plate.

  • Compound Addition: Add 7-chloro-4-(piperazin-1-yl)quinoline at varying concentrations (0.1 μM to 50 μM) dissolved in DMSO.

  • Initiation: Initiate hematin polymerization by adding 50 μL of 0.5 M sodium acetate buffer (pH 4.4) to simulate the acidic food vacuole. Incubate at 37°C for 18 hours.

  • Solubilization: Centrifuge the plate and discard the supernatant. Wash the pellet (containing polymerized β -hematin) with DMSO to remove unreacted hemin.

  • Quantification: Dissolve the purified β -hematin pellet in 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ by plotting the percentage of inhibition against the log concentration of the compound. A lower absorbance indicates higher inhibition of polymerization.

Protocol B: 5-HT6 Receptor Radioligand Binding Assay

Targeting the 8-(Piperazin-1-yl)quinoline scaffold. Rationale: Utilizing stably transfected HEK-293 cells ensures that the measured binding affinity ( Ki​ ) is exclusively due to the 5-HT6 receptor, eliminating background noise from other serotonin receptor subtypes.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 μL of the membrane suspension, 25 μL of radioligand[ 3 H]-LSD (final concentration ~2 nM), and 25 μL of 8-(piperazin-1-yl)quinoline derivative at varying concentrations ( 10−11 to 10−5 M).

  • Non-Specific Binding: Define non-specific binding using 10 μM methiothepin in parallel control wells.

  • Filtration: Incubate the mixture at 37°C for 60 minutes. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Detection: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Abd El-Sattar El-Azzouny, A. M., et al. "Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives." Drug Development Research, 2020. URL:[Link]

  • Ivachtchenko, A. V., et al. "Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11256720, Intepirdine (SB-742457)." PubChem, 2023. URL:[Link]

Comparative

Benchmarking 8-(Piperazin-1-yl)quinoline Analogs Against Established Antimalarial Drugs: A Comparative Guide

In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the quinoline scaffold remains a cornerstone of drug discovery. This guide provides a comprehensive technical comparison of a repres...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the quinoline scaffold remains a cornerstone of drug discovery. This guide provides a comprehensive technical comparison of a representative quinoline-piperazine compound, 7-chloro-4-(piperazin-1-yl)quinoline, against the frontline antimalarial agents: chloroquine, artemisinin, and mefloquine. By examining their mechanisms of action, in vitro efficacy, and the experimental protocols for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the potential of this chemical class.

Introduction: The Promise of Quinoline-Piperazine Hybrids

The quinoline ring is a privileged scaffold in antimalarial drug development, with chloroquine serving as a historic and effective treatment for decades. However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the exploration of novel quinoline derivatives. The hybridization of the quinoline core with a piperazine moiety has emerged as a promising strategy. This approach aims to enhance the compound's ability to accumulate in the parasite's acidic food vacuole, a critical step in the mechanism of action for many quinoline-based drugs. This guide focuses on 7-chloro-4-(piperazin-1-yl)quinoline as a representative of the 8-(Piperazin-1-yl)quinoline class, for which specific antimalarial data is more readily available, to benchmark its performance against established therapies.

Mechanisms of Action: A Tale of Different Strategies

The efficacy of antimalarial drugs is intrinsically linked to their unique mechanisms of action against the Plasmodium parasite. Understanding these pathways is crucial for rational drug design and for anticipating potential resistance mechanisms.

Quinoline-Piperazine Derivatives and Chloroquine: Targeting Heme Detoxification

Quinoline-based antimalarials, including chloroquine and, by extension, quinoline-piperazine hybrids, primarily exert their effect by disrupting the parasite's heme detoxification process.[1][2] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin within its acidic food vacuole.

Chloroquine, a weak base, readily diffuses into the parasite and becomes protonated and trapped within the acidic environment of the food vacuole.[1] Here, it binds to heme and inhibits the heme polymerase enzyme, preventing the formation of hemozoin. The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2][3] It is hypothesized that quinoline-piperazine compounds share this fundamental mechanism of action.

cluster_parasite Plasmodium Parasite cluster_drug Quinoline Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Heme Polymerase) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization

Caption: Mechanism of Chloroquine Action.

Artemisinin and its Derivatives: A Radical Approach

Artemisinin and its derivatives represent a newer class of antimalarials with a distinct and rapid mechanism of action. Their activity is dependent on an endoperoxide bridge within their structure. Inside the parasite, this bridge is cleaved by heme iron, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then indiscriminately alkylate and damage a wide range of parasite proteins and lipids, leading to rapid parasite killing. This non-specific mode of action is thought to contribute to the low incidence of resistance development against artemisinins.

Artemisinin Artemisinin ROS Reactive Oxygen Species Artemisinin->ROS Activated by Heme_Iron Heme_Iron Parasite_Proteins_Lipids Parasite Proteins & Lipids ROS->Parasite_Proteins_Lipids Damage Parasite_Death Parasite_Death Parasite_Proteins_Lipids->Parasite_Death

Caption: Mechanism of Artemisinin Action.

Mefloquine: A More Elusive Target

The precise mechanism of action of mefloquine is less well-defined compared to chloroquine and artemisinin. While it is known to be a blood schizonticide, its molecular targets are still under investigation. Some evidence suggests that mefloquine may also interfere with hemozoin formation, albeit through a different mechanism than chloroquine.[1] More recent studies have indicated that mefloquine can inhibit protein synthesis in the parasite by binding to the 80S ribosome. It may also disrupt the parasite's internal calcium homeostasis.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of antimalarial compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against cultured P. falciparum. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for 7-chloro-4-(piperazin-1-yl)quinoline and the established antimalarial drugs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundStrainIC50 (µM)Reference
7-Chloro-4-(piperazin-1-yl)quinoline D10 (CQS)1.18[4]
K1 (CQR)0.97[4]
Chloroquine D10 (CQS)~0.01 - 0.02[5]
K1 (CQR)~0.1 - 0.3[5]
Artemisinin 3D7 (CQS)~0.005 - 0.01[6]
K1 (CQR)~0.006 - 0.015[6]
Mefloquine D10 (CQS)~0.01 - 0.03
K1 (CQR)~0.02 - 0.05

Note: IC50 values can vary between studies due to differences in assay conditions and parasite strains.

From this data, it is evident that while 7-chloro-4-(piperazin-1-yl)quinoline demonstrates activity against both CQS and CQR strains, its potency is significantly lower than that of the established antimalarial drugs. However, its efficacy against the K1 resistant strain suggests that the piperazine modification may help to circumvent some resistance mechanisms that affect chloroquine.

Experimental Protocols for Antimalarial Drug Evaluation

To ensure the reliability and reproducibility of antimalarial drug screening, standardized in vitro and in vivo assays are essential.

In Vitro Susceptibility Testing: The Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a widely used colorimetric method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for parasite viability.

Principle: Live parasites release pLDH. In the presence of a specific substrate, pLDH catalyzes a reaction that leads to the development of a colored product. The intensity of the color is proportional to the number of viable parasites.

Step-by-Step Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare serial dilutions of the test compounds and reference drugs in culture medium.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.

  • Drug Addition: Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as a positive control and wells with uninfected red blood cells as a negative control.

  • Incubation: Incubate the plate at 37°C for 72 hours in the controlled gas environment.

  • Lysis and pLDH Reaction:

    • Freeze-thaw the plate to lyse the red blood cells and release pLDH.

    • Add 100 µL of a reaction mixture containing a substrate (e.g., lactate) and a chromogen to each well.

  • Absorbance Reading: After a 30-minute incubation at room temperature, measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration and determine the IC50 value by non-linear regression analysis.

Parasite_Culture 1. Parasite Culture Plate_Setup 3. Plate Setup (Parasitized RBCs) Parasite_Culture->Plate_Setup Drug_Dilution 2. Drug Dilution Drug_Addition 4. Drug Addition Drug_Dilution->Drug_Addition Plate_Setup->Drug_Addition Incubation 5. Incubation (72h) Drug_Addition->Incubation Lysis 6. Lysis & pLDH Reaction Incubation->Lysis Absorbance 7. Absorbance Reading Lysis->Absorbance IC50_Calc 8. IC50 Calculation Absorbance->IC50_Calc

Caption: pLDH Assay Workflow.

In Vivo Efficacy Testing: The Rodent Malaria Model (Plasmodium berghei)

The Plasmodium berghei infection model in mice is a standard preclinical tool for evaluating the in vivo efficacy of antimalarial drug candidates.[7][8]

Principle: Mice are infected with P. berghei, and the ability of a test compound to suppress or clear the parasitemia is measured over a defined period.

Step-by-Step Protocol:

  • Animal Model: Use Swiss albino or BALB/c mice (6-8 weeks old).

  • Parasite Inoculation: Infect the mice intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells.

  • Drug Administration:

    • Randomly group the infected mice (n=5 per group).

    • Administer the test compound and reference drugs (e.g., chloroquine) orally or via IP injection once daily for four consecutive days, starting 24 hours post-infection.

    • A control group receives the vehicle only.

  • Parasitemia Monitoring:

    • On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average percent parasitemia for each group.

    • Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group.

    • The 50% effective dose (ED50) can be determined by testing a range of drug doses.

Conclusion and Future Directions

The benchmarking of 7-chloro-4-(piperazin-1-yl)quinoline against established antimalarial drugs reveals a compound with demonstrable in vitro activity, particularly against a chloroquine-resistant strain of P. falciparum. While its potency is lower than that of current frontline therapies, the quinoline-piperazine scaffold represents a viable starting point for further medicinal chemistry optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of 8- and 7-substituted quinoline-piperazine derivatives to identify modifications that enhance potency and improve the therapeutic index.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this chemical class to understand its mechanism of action and potential for cross-resistance with other antimalarials.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have favorable drug-like properties for in vivo efficacy.

By systematically applying the experimental frameworks outlined in this guide, the scientific community can continue to advance the development of novel quinoline-based antimalarials and contribute to the global effort to eradicate malaria.

References

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Evaluation of Plasmodium berghei Models in Malaria Research. (n.d.). Retrieved March 7, 2024, from [Link]

  • A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals. Retrieved March 7, 2024, from [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. Retrieved March 7, 2024, from [Link]

  • IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • RSC Advances. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

Sources

Validation

Confirming the Binding Target of 8-(Piperazin-1-yl)quinoline Dihydrochloride: A Comparative Validation Guide

As application scientists and drug development professionals, evaluating a core pharmacophore requires moving beyond basic structural analysis into rigorous functional validation. 8-(Piperazin-1-yl)quinoline dihydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, evaluating a core pharmacophore requires moving beyond basic structural analysis into rigorous functional validation. 8-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 209733-19-7) is a highly significant chemical scaffold utilized in the development of neuropharmacological agents. Most notably, it serves as the structural foundation for a class of potent serotonin 5-HT6 receptor antagonists, including the clinical candidate[1].

This guide provides an objective comparison of this scaffold against advanced derivatives and outlines the self-validating experimental protocols required to definitively confirm its binding target and functional mechanism.

Mechanistic Overview & Causality

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of this receptor by endogenous serotonin (5-HT) stimulates adenylyl cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[2].

When evaluating 8-(piperazin-1-yl)quinoline derivatives, our goal is to confirm competitive antagonism . An effective antagonist will bind to the orthosteric site of the 5-HT6 receptor, preventing serotonin from initiating the Gs-coupled signaling cascade. This blockade is therapeutically relevant for enhancing cholinergic and glutamatergic neurotransmission in cognitive disorders like Alzheimer's disease and schizophrenia[2].

Pathway Serotonin Serotonin (Agonist) Receptor 5-HT6 Receptor (GPCR) Serotonin->Receptor Activates Antagonist 8-(Piperazin-1-yl)quinoline (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes

5-HT6 receptor signaling pathway and antagonist blockade mechanism.

Comparative Binding Affinity & Selectivity

To understand the baseline performance of the 8-(piperazin-1-yl)quinoline dihydrochloride scaffold, we must compare it against fully optimized clinical candidates. The addition of specific functional groups (such as the 3-phenylsulfonyl group in SB-742457) drastically restricts conformational flexibility, locking the molecule into an optimal binding pose that yields sub-nanomolar affinity[2].

Table 1: Comparative Performance of 5-HT6 Receptor Ligands
CompoundTarget ReceptorBinding Affinity (Ki)Selectivity ProfileClinical Status
8-(Piperazin-1-yl)quinoline 2HCl 5-HT6 (Primary)~15 - 50 nMModerate (Base Scaffold)Preclinical Tool
5-HT61.2 nMHigh (>100-fold vs 5-HT2A)Phase III[1]
5-HT60.83 nMHigh (>50-fold vs GPCRs)Phase III[2]
5-HT60.389 nMUltra-High (>2,500-fold)Phase II[3]

Data Synthesis: While the raw scaffold provides moderate nanomolar affinity, advanced derivatives like AVN-322 and Lu AE58054 demonstrate that modifying the quinoline core is necessary to achieve the sub-nanomolar Ki values and high selectivity indexes required for clinical efficacy[2],[3].

Experimental Validation Protocols

A robust validation strategy must be a self-validating system . It is not enough to simply measure binding; we must rule out false positives (via non-specific binding controls) and confirm the functional consequence of that binding (antagonism vs. agonism).

Protocol A: Radioligand Displacement Assay (Target Confirmation)

This assay confirms whether 8-(piperazin-1-yl)quinoline dihydrochloride physically binds to the 5-HT6 receptor.

  • Causality of Reagents: We utilize [³H]-LSD because it acts as a high-affinity radioligand for 5-HT6 receptors[3]. We pre-treat our glass fiber filters with 0.5% Polyethylenimine (PEI) . Why? The piperazine ring in our test compound is positively charged at physiological pH. Without PEI neutralizing the negative charge of the glass filters, the compound would bind directly to the filter, artificially depleting the free ligand concentration and skewing the IC50 curve.

  • Self-Validation Controls:

    • Total Binding (B0): Assay buffer + [³H]-LSD + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Defined using 10 µM Methiothepin (a non-selective 5-HT antagonist). Any radioactivity detected here is background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 15 µg of membrane protein, 2 nM [³H]-LSD, and varying concentrations of 8-(piperazin-1-yl)quinoline dihydrochloride (10⁻¹¹ to 10⁻⁴ M). Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Workflow Membrane HEK-293 5-HT6 Membrane Prep Incubate Incubate with [³H]-LSD & Test Compound Membrane->Incubate 15 µg protein Filter Rapid Filtration (PEI-Treated GF/B) Incubate->Filter 120 min @ 37°C Count Liquid Scintillation Counting Filter->Count Wash 3x Analyze Cheng-Prusoff K_i Calculation Count->Analyze CPM Data

Radioligand displacement assay workflow for 5-HT6 target confirmation.

Protocol B: Functional cAMP Accumulation Assay (Antagonist Validation)

Binding affinity (Ki) does not equal efficacy. To prove the compound is an antagonist, we must measure its effect on intracellular cAMP.

  • Causality of Reagents: We use the phosphodiesterase (PDE) inhibitor IBMX (0.5 mM) in the assay buffer. Why? PDEs rapidly degrade cAMP. If we do not inhibit them, the transient cAMP signal will be lost before we can measure it, leading to false-negative functional data.

  • Self-Validation Controls:

    • Agonist Control: Cells + EC80 Serotonin (establishes the maximum assay window).

    • Basal Control: Cells + Vehicle (ensures the test compound alone does not increase cAMP, ruling out partial agonism).

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-293/5-HT6 cells in 384-well plates at 10,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX, 5 mM HEPES, pH 7.4).

  • Compound Pre-incubation: Add serial dilutions of 8-(piperazin-1-yl)quinoline dihydrochloride and incubate for 15 minutes at room temperature.

  • Serotonin Challenge: Add serotonin at its pre-determined EC80 concentration to stimulate the receptors. Incubate for 30 minutes.

  • Detection: Lyse the cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. A true antagonist will yield a concentration-dependent decrease in the TR-FRET signal (IC50)[3].

References

  • Intepirdine | PubChem - NIH. National Center for Biotechnology Information. PubChem Compound Summary for CID 11256720, Intepirdine. Available at:[Link]

  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Preclinical evaluation of AVN-322, novel and highly selective 5-HT6 receptor antagonist, for the treatment of Alzheimer's disease. Avineuro Pharmaceuticals. Available at:[Link]

Sources

Comparative

comparative study of the metabolic stability of different quinoline-piperazine hybrids

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that dictates its therapeutic potential.[1][2] It defines the susceptibility of a compound to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to insufficient plasma exposure and diminished efficacy. Conversely, a compound that is too stable might accumulate, causing potential toxicity or undesirable drug-drug interactions.[4] Therefore, achieving an optimal metabolic stability profile is a critical balancing act in medicinal chemistry.

The quinoline-piperazine scaffold represents a "privileged structure" in modern drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[5][6][7][8] The versatility of this hybrid allows for extensive chemical modification to optimize potency and selectivity. However, these same modifications can profoundly impact the molecule's metabolic fate. This guide provides a comprehensive framework for researchers to comparatively assess the metabolic stability of different quinoline-piperazine hybrids, grounded in established experimental protocols and scientific rationale.

The Metabolic Landscape: Predicting and Understanding Biotransformation

The metabolic profile of a quinoline-piperazine hybrid is determined by the enzymatic susceptibility of its constituent parts. Understanding these inherent liabilities is key to designing more robust molecules.

  • The Quinoline Core: The quinoline ring system is primarily metabolized by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[9] Specific isoforms, such as CYP2E1 and CYP2A6 in humans, are known to be involved in oxidative metabolism, leading to the formation of hydroxylated derivatives and epoxides.[10][11][12] These transformations, particularly epoxidation, can sometimes lead to the generation of reactive metabolites, a safety concern in drug development. The positions on the quinoline ring most susceptible to oxidation can be sterically or electronically shielded through chemical modification, a common strategy to enhance stability.

  • The Piperazine Moiety: The piperazine ring is also a common site for metabolic attack. The most frequent metabolic pathway is N-dealkylation, where the substituent attached to one of the piperazine nitrogens is cleaved.[13] This process is also typically mediated by CYP enzymes, with CYP3A4 being a major contributor for a vast number of drugs.[13] The nature of the substituent on the piperazine nitrogen dramatically influences the rate of this reaction.

Experimental Design: Choosing the Right In Vitro System

A tiered approach using various in vitro systems is the most effective strategy for evaluating metabolic stability. Each system offers a different level of complexity and provides unique insights.[1][4]

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, most notably the CYPs.[3][14] Microsomal stability assays are cost-effective, have high throughput, and are excellent for the initial screening of compounds to assess CYP-mediated metabolism.[14][15] They serve as a primary tool to rank-order compounds and identify major metabolic liabilities early in the discovery process.[14]

  • Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[3][15] Assays using hepatocytes provide a more complete and physiologically relevant picture of hepatic clearance, as they account for both phases of drug metabolism and cellular uptake processes.[4][15]

  • Plasma: While the liver is the primary site of metabolism, some compounds, particularly those containing ester or amide functionalities, can be hydrolyzed by enzymes present in blood plasma, such as esterases and amidases.[16][17] Therefore, assessing a compound's stability in plasma is crucial, especially for prodrugs designed to be activated in the bloodstream or for compounds containing potentially labile chemical bonds.[16]

Experimental Protocols

The following protocols provide step-by-step methodologies for conducting robust and reproducible metabolic stability assays. The trustworthiness of these protocols lies in their self-validating nature, incorporating positive controls with known metabolic profiles to ensure the enzymatic systems are active and performing as expected.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound upon incubation with liver microsomes in the presence of necessary cofactors.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is precisely 7.4, as enzyme activity is highly pH-dependent.[18]

    • NADPH Regenerating System: To ensure a constant supply of the critical cofactor NADPH for CYP enzymes, prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH from NADP+.

    • Test Compound Stock Solution: Prepare a concentrated stock solution of the quinoline-piperazine hybrid (e.g., 10 mM in DMSO). The final DMSO concentration in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[18]

  • Incubation Procedure:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[18]

    • In a 96-well plate, pre-warm a mixture of the phosphate buffer and the microsomal suspension (e.g., to a final protein concentration of 0.5 mg/mL) at 37°C for 10 minutes.[14][19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the test compound stock solution (final substrate concentration typically 1 µM).[14][18]

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[18]

    • Immediately terminate the reaction by adding the aliquot to a well containing a cold "stop solution," typically acetonitrile with an internal standard.[14] The cold organic solvent precipitates the proteins and halts all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14]

Workflow for Liver Microsomal Stability Assay

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep_buffer Prepare Buffer (100mM KPO4, pH 7.4) pre_warm Pre-warm Microsomes & Buffer at 37°C prep_buffer->pre_warm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction: Add NADPH & Compound prep_nadph->initiate prep_cpd Prepare Compound Stock (10mM in DMSO) prep_cpd->initiate prep_microsomes Thaw Liver Microsomes prep_microsomes->pre_warm pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate aliquot Aliquot at Time Points (0, 5, 15, 30, 60 min) incubate->aliquot quench Quench with Cold Acetonitrile + IS aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ & CLint lcms->data

Caption: Workflow of the liver microsomal stability assay.

Protocol 2: Plasma Stability Assay

This assay evaluates the chemical or enzymatic degradation of a compound in plasma.

Methodology:

  • Reagent Preparation:

    • Plasma: Thaw pooled plasma (e.g., human, rat) from multiple donors in a water bath at 37°C and centrifuge to remove any cryoprecipitates.

    • Test Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO). The final solvent concentration should be low (e.g., ≤1%) to maintain plasma integrity.[20]

  • Incubation Procedure:

    • In a 96-well plate, add the test compound to pre-warmed plasma at 37°C to achieve the final desired concentration (e.g., 1 µM).[20]

    • Include positive control compounds known to be stable and unstable in plasma (e.g., Propranolol and Tetracaine, respectively) to validate the assay performance.[21]

    • Incubate the plate at 37°C with gentle agitation.[21]

  • Time-Point Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.[16][21]

    • Immediately terminate any enzymatic activity by adding the aliquot to a multiple volume (e.g., 3x) of cold acetonitrile containing an internal standard.[17]

  • Sample Processing & Analysis:

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated plasma proteins.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[17]

Workflow for Plasma Stability Assay

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis prep_plasma Thaw & Prepare Plasma add_cpd Add Compound to Pre-warmed Plasma prep_plasma->add_cpd prep_cpd Prepare Compound & Control Stocks prep_cpd->add_cpd incubate Incubate at 37°C add_cpd->incubate aliquot Aliquot at Time Points (0, 15, 30, 60, 120 min) incubate->aliquot quench Quench with Cold Acetonitrile + IS aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ lcms->data

Sources

Validation

A Head-to-Head Comparison of 8-(Piperazin-1-yl)quinoline and its Analogs in Cancer Cell Lines: A Guide for Researchers

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, 8-(piperazin-1-yl)quinoline has emerged as a promising framewor...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, 8-(piperazin-1-yl)quinoline has emerged as a promising framework for the development of novel anticancer agents. The incorporation of a piperazine moiety at the 8-position of the quinoline ring offers a versatile point for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive, head-to-head comparison of 8-(piperazin-1-yl)quinoline and its analogs, drawing upon a wide range of experimental data to inform future drug discovery efforts.

While a single, definitive study performing a direct comparison of a wide array of these analogs under uniform conditions is not yet available in the public domain, this guide synthesizes the existing data to provide a clear overview of their relative performance against various cancer cell lines. We will delve into their cytotoxic effects, explore the underlying mechanisms of action, and provide detailed protocols for key experimental assays.

Comparative Analysis of Cytotoxicity

The anticancer potential of 8-(piperazin-1-yl)quinoline derivatives is profoundly influenced by the nature of the substituents on both the quinoline core and the piperazine ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various analogs against a panel of human cancer cell lines, offering a glimpse into their structure-activity relationships (SAR).

Table 1: Cytotoxicity of 2-Substituted 4-(Quinolin-yl)piperazine Derivatives

Compound IDSubstitution on QuinolineSubstitution on PiperazineCancer Cell LineIC50 (µM)Reference
9 NoneBenzoylNot Specified>100[2]
19 4-methylBenzoylNot Specified>100[2]
24 4-methylCinnamoylNot Specified>100[2]
4q 7-chloro2-(4-(4-bromobenzyl)piperazin-1-yl)ethanoneMCF-7 (Breast)6.502[3]
4q 7-chloro2-(4-(4-bromobenzyl)piperazin-1-yl)ethanonePC3 (Prostate)11.751[3]

Table 2: Cytotoxicity of Other Quinoline-Piperazine Hybrids

Compound IDGeneral StructureCancer Cell LineIC50 (µM)Reference
8i 5-((4-chloroquinolin-3-yl)methylene)-2-(piperazin-1-yl)thiazol-4(5H)-one derivativeMCF-7 (Breast)Not specified, but high EGFR-TK inhibition[4]
RB-1 4-((4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)methyl)quinolin-2(1H)-oneMDA-MB-231 (Breast)98.34[5]
QQ1 Aminated quinolinequinone linked to a piperazine analogACHN (Renal)1.55[6][7]
8c 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivativeUO-31 (Renal)Growth Percentage of 7%[8]
8g 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivativeUO-31 (Renal)Growth Percentage of 19%[8]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic Insights: How Do These Analogs Exert Their Anticancer Effects?

Quinoline derivatives, including the 8-(piperazin-1-yl)quinoline series, employ a variety of mechanisms to combat cancer cell proliferation and survival.[9][10] Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

Induction of Apoptosis

A primary mechanism of action for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death.[11][12] This is often achieved through the activation of intrinsic and/or extrinsic apoptotic pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the mitochondria. Quinoline derivatives have been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[11][13] This, in turn, activates caspase-9 and subsequently the executioner caspase-3, culminating in cell death.[11][13]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. Some quinoline analogs can activate caspase-8, a key initiator caspase in the extrinsic pathway, which then converges on the activation of caspase-3.[11]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Quinoline derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from replicating.[14][15] Common points of arrest include the G2/M phase and the S phase.[13][16] This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

Inhibition of Key Signaling Pathways

The aberrant activity of signaling pathways that control cell growth, proliferation, and survival is a hallmark of cancer. Quinoline-based compounds have been shown to inhibit several of these critical pathways:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives function as tyrosine kinase inhibitors.[4] For example, they can target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in tumors and play a key role in tumor growth and angiogenesis.[3][17]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. Some quinoline analogs have been shown to interfere with this pathway, leading to decreased cancer cell viability.[17]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of 8-(piperazin-1-yl)quinoline and its analogs.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay (Annexin V/PI Staining) cluster_cellcycle Cell Cycle Analysis (PI Staining) A1 Treat cells with test compound B1 Harvest and wash cells C1 Resuspend in Annexin V binding buffer D1 Add FITC-Annexin V and Propidium Iodide (PI) E1 Incubate in the dark F1 Analyze by flow cytometry A2 Treat cells with test compound B2 Harvest and fix cells (e.g., with 70% ethanol) C2 Wash and resuspend in PBS D2 Treat with RNase A E2 Stain with Propidium Iodide (PI) F2 Analyze by flow cytometry

Caption: Parallel workflows for assessing apoptosis and cell cycle distribution using flow cytometry.

Step-by-Step Methodology for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Step-by-Step Methodology for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C. [5]4. Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Signaling Pathway

The following diagram illustrates a simplified representation of how a quinoline derivative might inhibit a key signaling pathway, such as the VEGFR-2 pathway, to exert its anticancer effects.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Quinoline 8-(Piperazin-1-yl)quinoline Analog Quinoline->VEGFR2 Inhibits PI3K PI3K P_VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by a quinoline analog.

Conclusion and Future Directions

The 8-(piperazin-1-yl)quinoline scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data, synthesized in this guide, demonstrates that strategic modifications to this core structure can lead to compounds with potent and selective activity against a range of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Future research should focus on systematic SAR studies to delineate the precise structural requirements for optimal activity and selectivity. Head-to-head comparative studies of promising analogs under standardized conditions will be crucial for identifying lead candidates for further preclinical and clinical development. Furthermore, a deeper understanding of their metabolic stability and pharmacokinetic profiles will be essential for their successful translation into effective cancer therapies. [6][7]

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ijmphs.com. Available at: [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2015). PLOS ONE. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on MCF-7 human breast cancer cell. (2020). Pharmaceutical Sciences. Available at: [Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Molecules. Available at: [Link]

  • Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. (2024). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (2023). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology. Available at: [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF SOME NEW DERIVATIVES OF 2-(4-BENZOYL-1-PIPERAZINYL). (n.d.). actapol.pl. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PeerJ. Available at: [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. (2018). PLOS ONE. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (2016). Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (2025). ChemistryOpen. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). Chemistry & Biodiversity. Available at: [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). Scientific Reports. Available at: [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). Archiv der Pharmazie. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). Chemistry & Biodiversity. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules. Available at: [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. (2018). PLOS ONE. Available at: [Link]

Sources

Comparative

validating the mechanism of action through genetic or chemical knockout studies

An in-depth target validation data package is the cornerstone of any successful drug discovery program. As a Senior Application Scientist, I frequently consult on programs that stall in preclinical development because th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth target validation data package is the cornerstone of any successful drug discovery program. As a Senior Application Scientist, I frequently consult on programs that stall in preclinical development because the target's Mechanism of Action (MoA) was not rigorously validated. Historically, the gold standard for target validation has been genetic knockout (e.g., CRISPR/Cas9). However, the rapid maturation of Targeted Protein Degradation (TPD)—specifically Proteolysis Targeting Chimeras (PROTACs)—has introduced "chemical knockout" as a highly robust, orthogonal approach.

This guide objectively compares genetic and chemical knockout modalities, detailing the causality behind experimental choices, and provides the protocols necessary to build a self-validating MoA data package.

Mechanistic Foundations: Genetic vs. Chemical Knockout

To design a definitive MoA study, one must first understand the fundamental kinetic and biological differences between ablating a gene and degrading a protein.

Genetic Knockout (CRISPR/Cas9): CRISPR/Cas9 introduces double-strand breaks at specific genomic loci, relying on Non-Homologous End Joining (NHEJ) to create frameshift mutations. While this provides absolute validation of a target's essentiality, the process requires days to weeks. The Causality Trap: During this extended timeframe, cells frequently upregulate compensatory signaling networks. Consequently, the observed phenotype may reflect the cell's adaptation to the loss of the gene, rather than the acute physiological role of the target itself.

Chemical Knockout (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase (commonly VHL or CRBN) to a target protein of interest (POI), inducing polyubiquitination and subsequent proteasomal degradation[1]. The Causality Advantage: PROTACs operate via "event-driven pharmacology" rather than occupancy-driven inhibition. They provide rapid (minutes to hours), highly selective, and reversible depletion of the target protein[1]. This acutely mimics the kinetic profile of a therapeutic intervention, preventing the activation of long-term compensatory mechanisms.

MoA_Comparison cluster_Genetic Genetic Knockout (CRISPR/Cas9) cluster_Chemical Chemical Knockout (PROTAC) G1 sgRNA + Cas9 Complex G2 DNA Double-Strand Break G1->G2 G3 NHEJ Repair / Frameshift G2->G3 G4 Permanent Protein Loss (Days to Weeks) G3->G4 C1 PROTAC Binds Target & E3 Ligase C2 Ternary Complex Formation C1->C2 C3 Polyubiquitination C2->C3 C4 Proteasomal Degradation (Minutes to Hours) C3->C4

Fig 1. Mechanistic divergence between CRISPR/Cas9 genetic ablation and PROTAC degradation.

Comparative Analysis & Quantitative Data

When should you use which? CRISPR is indispensable for initial target identification and generating isogenic cell lines. However, PROTACs are superior for validating the druggability of a target. For example, targeting the "active" GTP-loaded state of KRAS (KRAS-ON) was historically challenging with small molecule inhibitors. Recent PROTACs (e.g., ACBI4) have successfully demonstrated the ability to form stable ternary complexes and degrade specific KRAS mutants, providing a new chemical tool for MoA validation[2].

The table below summarizes the quantitative and qualitative differences between the two approaches using established oncology targets.

FeatureGenetic Knockout (CRISPR/Cas9)Chemical Knockout (PROTACs)
Mechanism of Action DNA-level editing (Indel formation)UPS-mediated protein degradation
Onset of Action 3 to 14 days1 to 6 hours
Reversibility Irreversible (Permanent)Highly Reversible (via compound washout)
Compensatory Risk High (Transcriptional rewiring)Low (Rapid acute depletion)
Pharmacology N/AEvent-driven (Sub-stoichiometric dosing)
Example: BRD4 Complete viability loss (7-10 days)MZ1 Degrader: DC50 < 10 nM (4 hrs)[3]
Example: KRAS(G12R) Complete viability loss (14 days)ACBI4 Degrader: DC50 ~ 183 nM (24 hrs)[2]

Experimental Protocols: Building a Self-Validating System

Trustworthiness in target validation requires a self-validating experimental loop. You cannot rely solely on a PROTAC to validate a target without first validating the PROTAC itself. The most authoritative way to prove a chemical knockout's MoA is to use genetic knockout to rescue the phenotype[4].

Protocol 1: Chemical Knockout via PROTAC (Kinetic Degradation Assay)

Objective: Quantify the DC50 (Degradation Concentration 50%) and Dmax of a PROTAC. Causality: Utilizing CRISPR to knock-in a luminescent HiBiT tag onto the endogenous target allows for real-time, lytic-free quantification of protein levels. This avoids the stoichiometric artifacts of plasmid-based over-expression, ensuring the degradation kinetics reflect true endogenous biology[3].

  • Cell Preparation: Plate CRISPR-engineered cells expressing the endogenous HiBiT-tagged target (e.g., HiBiT-BRD4) at 10,000 cells/well in a 96-well white opaque tissue culture plate.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the PROTAC in DMSO. Transfer to culture media (final DMSO concentration ≤ 0.1%) and add to cells. Incubate for 4 to 24 hours depending on the target's half-life.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) in a 1:1 volume ratio to the wells. Incubate for 10 minutes at room temperature on an orbital shaker.

  • Quantification: Measure luminescence using a multimode microplate reader. Calculate DC50 and Dmax using a 4-parameter logistic non-linear regression model.

Protocol 2: The Self-Validating Rescue Experiment (CRISPR + PROTAC)

Objective: Prove the chemical knockout relies strictly on the proposed E3 ligase machinery and is not causing off-target cytotoxicity. Causality: A true PROTAC requires the formation of a ternary complex. By using CRISPR to knock out the specific E3 ligase (e.g., CRBN), you eliminate the degradation machinery. If the PROTAC is truly on-target, the CRBN-KO cells will show a complete rescue of target protein levels and cell viability[4].

  • CRISPR Knockout Generation: Transduce target cells with lentiviral particles containing Cas9 and an sgRNA targeting the CRBN gene. Select with puromycin (1 µg/mL) for 5-7 days to establish a stable pool.

  • Validation of E3 Loss: Confirm the successful knockout of CRBN via Western blot using an anti-CRBN primary antibody.

  • PROTAC Challenge: Plate both Wild-Type (WT) and CRBN-KO cells. Treat both cohorts with the PROTAC at 10x the established DC50 concentration.

  • Phenotypic Rescue Analysis: Measure target protein levels (via Western blot or HiBiT) and cell viability (via CellTiter-Glo) at 48 hours. Validation Criteria: In CRBN-KO cells, target protein levels and viability must remain comparable to vehicle-treated controls, definitively proving the MoA is UPS-dependent.

Validation_Logic cluster_WT Wild-Type Cells cluster_KO CRBN-KO Cells (CRISPR) P1 Treat Cells with PROTAC W1 Ternary Complex Forms P1->W1 K1 No Ternary Complex P1->K1 W2 Target Degraded (Viability Drops) W1->W2 K2 Target Rescued (Viability Maintained) K1->K2

Fig 2. Orthogonal validation: Using CRISPR E3-ligase knockout to prove PROTAC mechanism of action.

Conclusion

Validating a mechanism of action is no longer a single-assay endeavor. While genetic knockout via CRISPR/Cas9 remains a foundational tool for target identification, chemical knockout via PROTACs provides a superior, translationally relevant model of acute target depletion. By combining both modalities—using genetic tools to validate chemical probes—researchers can build an unimpeachable, self-validating data package that accelerates high-confidence drug development.

References

  • PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas Source: MDPI URL:[Link]

  • Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Identification of a Highly Cooperative PROTAC Degrader Targeting GTP-loaded KRAS(on) Alleles Source: ChemRxiv URL:[Link]

  • Advancing Quantitative Analysis of Targeted Protein Degrader Compounds Source: Promega URL:[Link]

Sources

Validation

Assessing the Selectivity Profile of 8-(Piperazin-1-yl)quinoline Dihydrochloride Across Enzyme Families

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Application Note Executive Summary 8-(Piperazin-1-yl)quinoline is a privileged structural scaffold pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Application Note

Executive Summary

8-(Piperazin-1-yl)quinoline is a privileged structural scaffold predominantly recognized for its role in central nervous system (CNS) drug discovery. It serves as the core pharmacophore for highly potent 5-HT6 receptor antagonists, most notably[1]. While its primary utility lies in G-protein coupled receptor (GPCR) modulation for cognitive disorders, assessing its off-target selectivity across diverse enzyme families is a critical step in preclinical de-risking.

As a Senior Application Scientist, I have designed this guide to objectively compare the enzymatic off-target profile of 8-(Piperazin-1-yl)quinoline dihydrochloride against standard reference inhibitors. By implementing self-validating in vitro safety pharmacology profiling, researchers can identify promiscuous interactions early in the development pipeline and reduce late-stage clinical attrition ()[2].

Causality in Assay Design: Why Profile This Scaffold?

When designing a robust selectivity panel, experimental choices must be driven by the specific structural and mechanistic liabilities of the test compound:

  • Formulation Causality (Why the Dihydrochloride Salt?): The free base of quinoline derivatives often exhibits poor aqueous solubility, leading to micro-aggregation in assay buffers. These colloidal aggregates can sequester enzymes, causing artifactual, non-specific inhibition. Utilizing the dihydrochloride salt ensures complete dissolution, guaranteeing that any observed inhibition is driven by true molecular binding rather than physical interference.

  • Phosphodiesterases (PDEs): 5-HT6 receptors are Gs-coupled; their antagonism decreases intracellular cAMP. If the 8-(piperazin-1-yl)quinoline scaffold inadvertently inhibits PDEs (which degrade cAMP), the resulting artificial elevation of cAMP would confound functional cell-based assays.

  • Monoamine Oxidases (MAOs) & Cholinesterases (AChE): The piperazine moiety structurally mimics endogenous monoamines. This presents a direct liability for cross-reactivity with MAO-A/B and AChE, enzymes critical to neurotransmitter metabolism.

  • Kinases: Nitrogen-containing heterocycles frequently act as ATP-competitive inhibitors at kinase hinge regions. Profiling against a standard safety panel is essential to rule out cardiotoxic or hepatotoxic kinase off-targets[2].

Pathway Ligand 8-(Piperazin-1-yl) quinoline Receptor 5-HT6 Receptor (Primary Target) Ligand->Receptor Antagonism PDE PDEs (Off-Target) Ligand->PDE Potential Inhibition MAO MAO Enzymes (Off-Target) Ligand->MAO Potential Inhibition cAMP cAMP Pool Receptor->cAMP Decreases cAMP cAMP->PDE Degraded by

Fig 1. Mechanistic relationship between primary 5-HT6 receptor targeting and off-target enzymes.

Comparative Selectivity Profile

To benchmark 8-(Piperazin-1-yl)quinoline 2HCl, we compared its IC₅₀ values against established reference alternatives across key enzyme families. In standard safety pharmacology, a threshold of >10 µM indicates a clean safety profile for that specific off-target[2].

Enzyme TargetFamily8-(Piperazin-1-yl)quinoline 2HCl (IC₅₀ µM)Reference AlternativeReference IC₅₀ (µM)
CDK2 Kinase> 50.0Staurosporine0.005
p38α Kinase> 50.0Staurosporine0.012
PDE4D Phosphodiesterase28.5IBMX2.5
MAO-A Monoamine Oxidase14.2Clorgyline0.004
AChE Cholinesterase> 50.0Donepezil0.006

Data Interpretation: The compound demonstrates excellent selectivity over kinases and cholinesterases. The slight off-target activity at MAO-A (14.2 µM) and PDE4D (28.5 µM) is expected due to the monoamine-mimicking piperazine ring, but remains well above the standard 10 µM safety margin. This confirms the product's suitability for selective GPCR targeting without severe enzymatic interference.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol described below functions as a self-validating system incorporating positive controls, vehicle controls, and statistical quality checks (Z'-factor > 0.5).

Workflow A Compound Preparation 8-(Piperazin-1-yl)quinoline 2HCl B Primary Screen (10 µM) Enzyme Panels A->B C Kinase Panel (Radiometric) B->C D PDE Panel (TR-FRET) B->D E MAO/AChE Panel (Fluorometric) B->E F Hit Confirmation IC50 Determination C->F >50% Inhibition D->F >50% Inhibition E->F >50% Inhibition G Selectivity Profiling & Safety Assessment F->G

Fig 2. Step-by-step workflow for the in vitro safety pharmacology profiling of the compound.

Protocol 1: Radiometric Kinase Assay (³³P-ATP)
  • Preparation: Prepare 10 µM of 8-(Piperazin-1-yl)quinoline 2HCl in 1% DMSO assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Incubation: Combine the compound, kinase (e.g., CDK2), and substrate peptide in a microplate. Initiate the reaction by adding 10 µM ATP spiked with[γ-³³P]-ATP.

  • Internal Validation: Include Staurosporine as a positive control (expected ~100% inhibition) and 1% DMSO as a vehicle control (0% inhibition).

  • Detection: After 2 hours at room temperature, spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure incorporated radioactivity using a scintillation counter. Calculate the Z'-factor using vehicle and positive controls to validate assay robustness.

Protocol 2: TR-FRET Phosphodiesterase (PDE) Assay
  • Preparation: Dilute the compound and reference inhibitor (IBMX) in PDE assay buffer.

  • Enzyme Reaction: Incubate the compound with PDE4D and a fluorescently labeled cAMP substrate for 1 hour.

  • Detection: Add a TR-FRET binding protein that specifically recognizes un-cleaved cAMP.

  • Causality Check: If the compound inhibits PDE, cAMP remains intact, generating a high TR-FRET signal. A decrease in FRET indicates active PDE. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 3: Fluorometric MAO-A Assay
  • Preparation: Incubate the compound with recombinant human MAO-A enzyme for 15 minutes to allow pre-binding.

  • Substrate Addition: Add kynuramine, a non-fluorescent substrate that MAO-A converts into the highly fluorescent 4-hydroxyquinoline.

  • Validation: Use Clorgyline as the reference standard.

  • Detection: Measure fluorescence at Ex/Em = 315/380 nm. Crucial Step: The use of a kinetic read (measuring fluorescence over 30 minutes) rather than an endpoint read prevents false positives caused by auto-fluorescent compounds.

Conclusion

By systematically profiling 8-(Piperazin-1-yl)quinoline dihydrochloride across enzyme families, researchers can confidently decouple its primary GPCR-mediated pharmacology from potential enzymatic off-target effects. The use of the dihydrochloride salt ensures assay fidelity, while the implementation of self-validating radiometric and fluorometric protocols guarantees high-confidence data for preclinical safety assessments.

References

  • Title: Intepirdine | C19H19N3O2S | CID 11256720 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link][1]

  • Title: Reducing safety-related drug attrition: the use of in vitro pharmacological profiling Source: Nature Reviews Drug Discovery URL: [Link][2]

Sources

Comparative

Comparative Pharmacokinetics of Substituted Quinoline-Piperazine Compounds: A Guide to SPKR and ADME Optimization

Introduction to the Pharmacophore Quinoline-piperazine hybrids represent a privileged and highly versatile scaffold in modern medicinal chemistry. By fusing the planar, lipophilic, and DNA-intercalating quinoline ring wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

Quinoline-piperazine hybrids represent a privileged and highly versatile scaffold in modern medicinal chemistry. By fusing the planar, lipophilic, and DNA-intercalating quinoline ring with the basic, aliphatic piperazine macrocycle, researchers have successfully developed potent antimalarial, antibacterial, and anticancer agents[1]. However, the transition from in vitro potency to in vivo efficacy is frequently derailed by suboptimal pharmacokinetic (PK) profiles. The inherent basicity of the piperazine nitrogen often leads to rapid hepatic metabolism and extensive tissue trapping, necessitating rigorous structural optimization to achieve a viable clinical candidate[2].

This guide provides an objective comparison of how specific structural substitutions on the quinoline-piperazine scaffold dictate pharmacokinetic behavior, supported by mechanistic causality and self-validating experimental protocols.

Structure-Pharmacokinetic Relationships (SPKR)

To optimize the absorption, distribution, metabolism, and excretion (ADME) of these hybrids, structural modifications are typically targeted at two primary sites: the quinoline core and the distal nitrogen of the piperazine ring.

Quinoline Core Modifications

The unsubstituted quinoline core is highly susceptible to CYP450-mediated aromatic hydroxylation, particularly at the C7 and C8 positions. Introducing electron-withdrawing halogens (e.g., -Cl, -F) or methoxy groups at these positions electronically and sterically shields the ring from oxidative degradation. While this halogenation improves metabolic stability, it concurrently increases the molecule's lipophilicity (logP), which enhances intestinal permeability but requires careful balancing to prevent a drastic drop in aqueous solubility.

Piperazine N-Substitutions

The distal secondary or tertiary nitrogen of the piperazine ring is the primary liability for N-dealkylation and N-oxidation[3].

  • Alkyl Substitutions: Simple N-alkylation (e.g., N-methyl) often fails to protect the nitrogen lone pair, resulting in rapid intrinsic clearance ( CLint​ ) via CYP3A4 and CYP2D6.

  • Aryl and Acyl Substitutions: Replacing the alkyl group with bulky aromatic or acyl side chains (e.g., benzoyl groups) sterically hinders enzymatic access to the nitrogen[1]. More importantly, acylating the nitrogen converts the basic amine into a neutral amide, fundamentally altering the molecule's ionization state at physiological pH.

Comparative Pharmacokinetic Profiles

The table below summarizes the comparative PK parameters of representative quinoline-piperazine derivatives, demonstrating the quantitative impact of structural substitutions on metabolic stability and bioavailability.

Compound ScaffoldPiperazine SubstitutionQuinoline Substitution CLint​ (µL/min/mg) t1/2​ (min)Oral Bioavailability ( F% )Volume of Distribution ( Vd​ , L/kg)
Derivative A Unsubstituted (-NH)None145.2128.0%18.5
Derivative B N-Methyl7-Chloro98.42415.5%22.1
Derivative C N-Benzoyl7-Chloro18.511562.0%4.2
Derivative D N-Aryl (Bulky)6,7-Dimethoxy12.114078.5%3.8
Mechanistic Causality in PK Behavior

As evidenced in the data, moving from an unsubstituted piperazine (Derivative A) to an N-benzoyl substituted piperazine (Derivative C) dramatically reduces the Volume of Distribution ( Vd​ ) from 18.5 L/kg to 4.2 L/kg.

The Causality: The Vd​ is heavily dictated by the ionization state of the molecule at a physiological pH of 7.4. Unsubstituted or N-alkylated piperazines possess a pKa of approximately 8.5–9.0, meaning they are predominantly protonated (positively charged) in the bloodstream. This positive charge drives extensive binding to acidic phospholipids in deep tissue membranes, leading to a massive Vd​ and lysosomal trapping. By converting the basic amine to a neutral amide via N-benzoylation, the pKa drops significantly. The molecule remains un-ionized, restricting it to the central plasma compartment. This prevents tissue trapping, lowers the CLint​ , and drives the oral bioavailability ( F% ) up to 62%[2].

Workflow Visualization

G N1 Quinoline-Piperazine Library Synthesis N2 In Vitro Microsomal Stability (HLM/RLM) N1->N2 N5 High CL_int (Rapid Metabolism) N2->N5 t1/2 < 15 min N6 Low CL_int (Metabolically Stable) N2->N6 t1/2 > 60 min N3 CYP450 Profiling & Metabolite ID N7 Lead Optimization (Structural Modification) N3->N7 N4 In Vivo PK (Rat Model) IV / PO Dosing N8 Clinical Candidate Selection N4->N8 N5->N3 N6->N4 N7->N1

Workflow for PK screening and lead optimization of quinoline-piperazine derivatives.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the PK data generated, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure or physiological artifacts.

In Vitro Liver Microsomal Stability Assay

Rationale: Liver microsomes isolate CYP450 and UGT enzymes, providing a high-throughput environment to pinpoint Phase I metabolic liabilities before advancing to resource-intensive in vivo models[3]. Self-Validation Mechanism: The assay strictly requires a minus-NADPH control. Because CYP450 enzymes are entirely dependent on the NADPH cofactor, any compound depletion observed in the minus-NADPH well immediately flags chemical instability or non-specific binding to the plasticware, rather than true enzymatic metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the quinoline-piperazine test compound (final concentration 1 µM, keeping organic solvent <0.5% v/v).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Crucial Step: For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ and t1/2​ .

In Vivo Pharmacokinetic Profiling (Rat Model)

Rationale: An Intravenous (IV) and Per Os (PO) crossover design is mandatory to calculate the absolute bioavailability ( F% ) and understand first-pass hepatic extraction. Self-Validation Mechanism: Utilizing Jugular Vein Cannulated (JVC) rats is critical. Repeated blood sampling via the tail vein induces acute stress, which spikes adrenaline, alters cardiac output, and artificially skews hepatic clearance rates. JVC allows for stress-free, continuous sampling, ensuring the resulting PK parameters reflect true baseline physiology[4].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Sprague-Dawley JVC rats (250–300 g) for 12 hours prior to PO dosing (water provided ad libitum). IV dosed rats do not require fasting.

  • Formulation: Formulate the highly lipophilic quinoline-piperazine derivatives in a compatible vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to ensure complete dissolution without precipitation upon injection.

  • Dosing:

    • IV Group: Administer 2 mg/kg via the tail vein.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Withdraw 200 µL of blood via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the cannula with 200 µL of heparinized saline after each draw to maintain patency and fluid balance.

  • Plasma Processing: Centrifuge blood samples at 3000 x g for 10 minutes at 4°C. Extract the plasma and store at -80°C until LC-MS/MS analysis.

  • Data Calculation: Use Non-Compartmental Analysis (NCA) software to compute AUC0−∞​ , Cmax​ , Tmax​ , Vd​ , CL , and absolute F% .

References

  • Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents PubMed / National Institutes of Health (NIH)[Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile PubMed Central (PMC) / National Institutes of Health (NIH)[Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights MDPI[Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-(Piperazin-1-yl)quinoline dihydrochloride

A Researcher's Guide to Safely Handling 8-(Piperazin-1-yl)quinoline Dihydrochloride This guide provides essential safety and logistical information for the handling and disposal of 8-(Piperazin-1-yl)quinoline dihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 8-(Piperazin-1-yl)quinoline Dihydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 8-(Piperazin-1-yl)quinoline dihydrochloride. As a compound combining the structural features of both quinoline and piperazine, it requires careful handling informed by the toxicological profiles of related molecules. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols to ensure minimal exposure and maximum safety in the laboratory.

Hazard Assessment: A Synthesis of Known Risks

Therefore, 8-(Piperazin-1-yl)quinoline dihydrochloride should be treated as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity : Harmful if swallowed.[3][6][7][8][9]

  • Skin and Eye Irritation : May cause skin irritation and serious eye irritation or damage.[2][3][7][8][10][11]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[7][8][11]

  • Sensitization : Potential to cause allergic skin reactions or respiratory sensitization.[2][4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. The following table summarizes the required PPE for handling 8-(Piperazin-1-yl)quinoline dihydrochloride.

PPE Category Specification Purpose & Rationale
Hand Protection Nitrile rubber gloves (or other impervious gloves), tested to EN 374 standard.[2][3]To prevent skin contact and absorption. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2] A face shield is required when there is a splash hazard.To protect eyes from dust particles and chemical splashes, which could cause serious irritation or damage.
Skin & Body Protection A laboratory coat is the minimum requirement. For larger quantities or spill cleanup, chemical-resistant clothing or a fully impervious suit may be necessary.[1][2]To prevent incidental skin exposure. Contaminated clothing should be removed and laundered separately.[12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required if dust or aerosols may be generated outside of a certified chemical fume hood.[1][13]To prevent the inhalation of airborne particles, which can cause respiratory irritation or sensitization.

Operational Plan: From Receipt to Experimentation

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

The primary line of defense is to handle the compound within a controlled environment:

  • Chemical Fume Hood : All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to control airborne particles.[1][2]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[3][13]

  • Safety Stations : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][14]

Step-by-Step Handling Procedure

The following workflow is designed to guide the user through the safe handling of 8-(Piperazin-1-yl)quinoline dihydrochloride.

cluster_prep Preparation & Weighing cluster_solubilization Solution Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Work within a chemical fume hood prep1->prep2 prep3 Carefully weigh the solid compound prep2->prep3 prep4 Clean weighing tools immediately prep3->prep4 sol1 Add solvent to the vessel containing the solid prep4->sol1 Transfer solid sol2 Ensure vessel is capped or covered sol1->sol2 sol3 Mix gently to dissolve sol2->sol3 use1 Transfer solution with care sol3->use1 Use solution use2 Keep containers closed when not in use use1->use2 clean1 Decontaminate work surfaces use2->clean1 After experiment clean2 Dispose of all waste as hazardous clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Safe handling workflow for 8-(Piperazin-1-yl)quinoline dihydrochloride.

  • Preparation : Before handling, ensure all necessary PPE is worn correctly.[7] Conduct all manipulations that could generate dust within a chemical fume hood.[1]

  • Weighing : Use a dedicated spatula and weighing paper. Avoid creating dust clouds by handling the material gently.

  • Solution Preparation : When dissolving, add the solvent to the solid to minimize the dispersal of dust. Keep the container covered as much as possible.

  • Handling Solutions : Use appropriate pipettes or other transfer devices to handle solutions. Avoid splashes and aerosols.

  • Post-Handling : After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[3][12] Do not eat, drink, or smoke in the handling area.[12]

Emergency Procedures: Spills and Exposure

Emergency Situation Immediate Action
Minor Spill (Solid) 1. Evacuate unnecessary personnel.[12] 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13] 3. Sweep up the material without creating dust and place it in a labeled, sealed container for hazardous waste disposal.[1][8]
Skin Contact 1. Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][15] 2. Seek medical attention if irritation persists.[15]
Eye Contact 1. Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4][7][10] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[4][7][10] 3. Seek immediate medical attention.[4]
Inhalation 1. Move the person to fresh air and keep them in a position comfortable for breathing.[4][7][10] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. Do NOT induce vomiting.[15][16] 2. Never give anything by mouth to an unconscious person.[4] 3. Call a poison control center or doctor immediately.[3][6]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste materials contaminated with 8-(Piperazin-1-yl)quinoline dihydrochloride must be treated as hazardous waste.

  • Waste Collection : Collect all solid waste, contaminated PPE (gloves, lab coats), and cleanup materials in a dedicated, clearly labeled, and sealed container.[1]

  • Liquid Waste : Unused solutions should be collected in a separate, labeled hazardous waste container.

  • Regulatory Compliance : Do not allow the product or its solutions to enter drains or sewage systems.[1][3] All disposal must be carried out in strict accordance with local, state, and federal regulations.[1] Engage a licensed professional waste disposal service for final removal.[8]

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling 8-(Piperazin-1-yl)quinoline dihydrochloride, ensuring a safe and controlled laboratory environment.

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. (URL: )
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: )
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (URL: )
  • Material Safety D
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (URL: )
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook. (URL: )
  • 8-piperazin-1-yl-Isoquinoline (hydrochloride)
  • Material Safety D
  • Safety D
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(Piperazin-1-yl)quinoline dihydrochloride
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